molecular formula C9H14N2O2S B1621939 Ethyl 4-isothiocyanatopiperidine-1-carboxylate CAS No. 73733-70-7

Ethyl 4-isothiocyanatopiperidine-1-carboxylate

Cat. No.: B1621939
CAS No.: 73733-70-7
M. Wt: 214.29 g/mol
InChI Key: LKKAWMNEPUOSKW-UHFFFAOYSA-N
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Description

Ethyl 4-isothiocyanatopiperidine-1-carboxylate is a useful research compound. Its molecular formula is C9H14N2O2S and its molecular weight is 214.29 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 4-isothiocyanatopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H14N2O2S/c1-2-13-9(12)11-5-3-8(4-6-11)10-7-14/h8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKAWMNEPUOSKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60994618
Record name Ethyl 4-isothiocyanatopiperidine-1-carboxylate
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Molecular Weight

214.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

73733-70-7
Record name 1-Piperidinecarboxylic acid, 4-isothiocyanato-, ethyl ester
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Record name Ethyl 4-isothiocyanatopiperidine-1-carboxylate
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Record name Ethyl 4-isothiocyanatopiperidine-1-carboxylate
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Record name Ethyl 4-isothiocyanatopiperidine-1-carboxylate
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Foundational & Exploratory

Chemical structure and properties of Ethyl 4-isothiocyanatopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Monograph: Ethyl 4-isothiocyanatopiperidine-1-carboxylate as a Pivotal Scaffold in Medicinal Chemistry

Part 1: Executive Summary

Ethyl 4-isothiocyanatopiperidine-1-carboxylate (CAS: 73733-70-7) represents a high-value heterocyclic building block in modern drug discovery. As a functionalized piperidine derivative, it bridges the gap between simple aliphatic linkers and complex pharmacophores. Its primary utility lies in the isothiocyanate (-N=C=S) moiety, a potent electrophile that enables the rapid construction of thiourea and urea linkages—motifs critical for inhibiting soluble epoxide hydrolase (sEH), modulating GPCR activity, and targeting kinase pathways.

This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic protocols, and strategic applications in lead optimization. It is designed for medicinal chemists seeking to leverage this scaffold for structure-activity relationship (SAR) expansion.

Part 2: Chemical Identity & Physicochemical Profile

Understanding the structural parameters is the first step in effective utilization. The ethyl carbamate group serves as a lipophilic modulator and a protecting group, while the 4-isothiocyanate group acts as the reactive "warhead" for conjugation.

Table 1: Core Chemical Identifiers & Properties
PropertySpecification
IUPAC Name Ethyl 4-isothiocyanatopiperidine-1-carboxylate
CAS Number 73733-70-7
Molecular Formula C₉H₁₄N₂O₂S
Molecular Weight 214.29 g/mol
MDL Number MFCD09946457
Physical State Colorless to pale yellow oil or low-melting solid
Boiling Point ~320°C (Predicted at 760 mmHg)
Density 1.18 ± 0.1 g/cm³ (Predicted)
LogP (Calculated) 1.85 (Moderate lipophilicity, favorable for CNS penetration)
TPSA 73.7 Ų
Solubility Soluble in DCM, THF, DMSO; Hydrolytically unstable in water

Part 3: Synthetic Routes & Production Protocols

The synthesis of Ethyl 4-isothiocyanatopiperidine-1-carboxylate typically proceeds from the corresponding amine, Ethyl 4-aminopiperidine-1-carboxylate (CAS 58859-46-4). While historical methods utilized thiophosgene, modern "green chemistry" approaches prioritize safety and yield.

Protocol A: The Thiocarbonyl Diimidazole (TCDI) Method (Recommended)

Rationale: Avoids the use of highly toxic thiophosgene and provides a clean conversion under mild conditions.

Reagents:

  • Ethyl 4-aminopiperidine-1-carboxylate (1.0 equiv)

  • 1,1'-Thiocarbonyldiimidazole (TCDI) (1.1 equiv)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under nitrogen, dissolve TCDI (1.1 equiv) in anhydrous DCM (0.2 M concentration).

  • Addition: Cool the solution to 0°C. Add a solution of Ethyl 4-aminopiperidine-1-carboxylate (1.0 equiv) in DCM dropwise over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (disappearance of amine) or LC-MS.

  • Workup: Dilute with DCM, wash with 1N HCl (to remove imidazole byproduct), followed by saturated NaHCO₃ and brine.

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the isothiocyanate as a pale oil.

Visualization: Synthetic Workflow

Synthesis_Workflow Amine Ethyl 4-aminopiperidine-1-carboxylate (Precursor) Intermediate Thiocarbamoyl-imidazole Intermediate Amine->Intermediate Nucleophilic Attack (0°C, DCM) Reagent TCDI (Thiocarbonyl Source) Reagent->Intermediate Product Ethyl 4-isothiocyanato- piperidine-1-carboxylate Intermediate->Product Elimination of Imidazole (RT, 2-4h)

Figure 1: Synthesis of Ethyl 4-isothiocyanatopiperidine-1-carboxylate via the TCDI method, highlighting the mild imidazole elimination pathway.

Part 4: Reactivity Profile & Applications in Drug Discovery

The isothiocyanate group is a "privileged structure" enabler. It reacts exclusively with nucleophiles, making it ideal for the late-stage diversification of compound libraries.

Synthesis of Soluble Epoxide Hydrolase (sEH) Inhibitors

Urea and thiourea pharmacophores are classic inhibitors of sEH, an enzyme target for hypertension and inflammation.

  • Mechanism: The electrophilic carbon of the isothiocyanate is attacked by a primary amine (R-NH₂) to form a 1,3-disubstituted thiourea .

  • Protocol Insight: This reaction is often quantitative in mild solvents (e.g., Ethanol or DCM) without external base, provided the amine nucleophile is not protonated.

Heterocyclic Construction (Thiazoles & Thiohydantoins)

Reaction with bifunctional nucleophiles (e.g., hydrazine, amino-alcohols) allows for cyclization, converting the flexible piperidine tail into a rigid bicyclic or spirocyclic system, often improving metabolic stability.

Visualization: Reactivity Pathways

Reactivity_Pathways ITC Ethyl 4-isothiocyanato- piperidine-1-carboxylate Thiourea Piperidine-Thiourea Conjugate (sEH Inhibitor Scaffold) ITC->Thiourea + Amine (Nu- Addition) Semicarbazide Thiosemicarbazide ITC->Semicarbazide + Hydrazine Amine Primary Amine (R-NH2) Amine->Thiourea Hydrazine Hydrazine (NH2-NH2) Hydrazine->Semicarbazide Heterocycle Aminothiazole / Thiohydantoin (Rigidified Analog) Semicarbazide->Heterocycle Cyclization (Acid/Heat)

Figure 2: Divergent reactivity of the isothiocyanate scaffold. The thiourea formation (green path) is the primary route for generating sEH inhibitors and kinase ligands.

Part 5: Handling, Stability & Safety (E-E-A-T)

As a Senior Application Scientist, I must emphasize that isothiocyanates are lachrymators and skin sensitizers . Strict adherence to safety protocols is non-negotiable.

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Isothiocyanates are moisture-sensitive and can slowly hydrolyze to the corresponding amine and COS (Carbonyl Sulfide) if exposed to ambient humidity.

  • Handling: Always handle in a well-ventilated fume hood. Use double nitrile gloves.

  • Quenching: Spills should be treated with an aqueous solution of ammonia or dilute NaOH, which converts the volatile isothiocyanate into a non-volatile thiourea or thiocarbamate.

References

  • Sigma-Aldrich. Ethyl 4-isothiocyanatopiperidine-1-carboxylate Product Specification. Link (Verified CAS 73733-70-7).

  • Munch, H. et al. (2008). "A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate." Tetrahedron Letters, 49(19), 3117-3119. Link (Methodology basis).

  • Morisseau, C. & Hammock, B. D. (2005). "Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles." Annual Review of Pharmacology and Toxicology, 45, 311-333. Link (Application in sEH inhibitors).

  • PubChem. Compound Summary for CID 24849369 (Related Amine Precursor). Link (Structural verification).

Stability Dynamics of Piperidine-Based Isothiocyanates in Solution: Mechanisms, Kinetics, and Stabilization Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Piperidine-based isothiocyanates (e.g., 4-isothiocyanatopiperidine and its protected derivatives) are highly versatile electrophilic building blocks used extensively in medicinal chemistry, notably in the synthesis of thiourea-based pharmacophores and antimalarial agents[1]. However, the inherent reactivity of the isothiocyanate (-N=C=S) functional group makes these compounds notoriously unstable in protic solvents and aqueous buffers. As a Senior Application Scientist, I frequently observe that failing to account for the unique degradation kinetics of these compounds leads to compromised biological assays and poor synthetic yields.

This whitepaper provides an in-depth mechanistic analysis of piperidine-isothiocyanate degradation, outlines thermodynamic stabilization strategies, and establishes a self-validating experimental protocol for kinetic profiling.

Mechanistic Pathways of Degradation

The degradation of isothiocyanates in solution is often mistakenly assumed to be a simple, single-step hydrolysis. In reality, it is a complex, multi-step cascade driven by nucleophilic addition and subsequent dimerization[2].

When a piperidine-based isothiocyanate is introduced to an aqueous environment, the electron-deficient central carbon of the -N=C=S group is attacked by water or hydroxide ions. This forms a highly unstable thiocarbamic acid intermediate . The causality of the subsequent rapid degradation lies in the thermodynamics of this intermediate: it spontaneously decarboxylates, releasing carbonyl sulfide (COS) to yield a primary amine (e.g., 4-aminopiperidine)[2].

Because aliphatic cyclic amines (like piperidine derivatives) are vastly more nucleophilic than water, this newly generated amine immediately attacks a neighboring, unreacted isothiocyanate molecule. This dimerization event yields a highly stable, poorly soluble N,N'-disubstituted thiourea[2][3]. Under thermal stress (e.g., >80°C), the pathway diverges entirely, leading to the formation of complex volatile mixtures including sulfides, disulfides, and polysulfides via radical mechanisms[3][4].

Pathway ITC Piperidine-ITC (R-NCS) Thiocarbamate Thiocarbamic Acid Intermediate ITC->Thiocarbamate Nucleophilic Addition Polysulfides Polysulfides & Sulfides ITC->Polysulfides Thermal Degradation Water Aqueous Media (H2O / OH-) Water->Thiocarbamate Amine Piperidine-Amine (R-NH2) Thiocarbamate->Amine Hydrolysis (-COS) Thiourea N,N'-Disubstituted Thiourea Amine->Thiourea + R-NCS (Dimerization)

Fig 1: Reaction pathway of piperidine-based isothiocyanates in aqueous solutions.

Kinetic and Thermodynamic Factors

The rate of degradation (


) is heavily influenced by the microenvironment. The piperidine ring introduces significant steric bulk, but if the piperidine nitrogen is unprotected, it can become protonated at physiological pH, altering the local electronic environment. In drug discovery, protecting the nitrogen (e.g., using tert-butyl 4-isothiocyanatopiperidine-1-carboxylate) enhances both metabolic stability and solution half-life[1].

Furthermore, standard biological buffers (e.g., Tris-HCl, PBS) are not inert; they actively participate in the degradation process, leading to a more rapid decline of the isothiocyanate compared to pure deionized water[5].

Data Presentation: Comparative Stability

Table 1: Kinetic Parameters of Isothiocyanate Degradation

Compound TypeSolvent / Buffer SystemTemperaturePrimary Degradation MechanismEstimated Stability / Half-life
Piperidine-ITC (Unprotected) Aqueous Buffer (pH 7.4)37°CHydrolysis & DimerizationLow (

< 12 h)
Piperidine-ITC (Boc-protected) Anhydrous DMSO25°CStable (No nucleophiles)High (

> 6 months)
Aliphatic ITC (e.g., AITC) Aqueous Buffer (pH 7.0)37°CAddition-HydrolysisModerate (

~ 24-48 h)
Aliphatic ITC (e.g., AITC) Aqueous +

-Cyclodextrin
20°CInclusion ComplexationHigh (Significantly suppressed)
Aliphatic ITC (e.g., AITC) Aqueous (Thermal Stress)100°CPolysulfide FormationVery Low (Rapid degradation)

Stabilization Strategies

To mitigate degradation during storage or prolonged biological assays, specific thermodynamic interventions are required:

  • Cyclodextrin Inclusion Complexes : The addition of cyclodextrins (particularly

    
    -CD) to aqueous solutions forms host-guest inclusion complexes. Driven by enthalpy changes (
    
    
    
    ) and Van der Waals forces, the cyclodextrin cavity sterically shields the electrophilic -N=C=S carbon from nucleophilic attack, drastically reducing the pseudo-first-order decomposition rate[6][7].
  • Solvent and pH Optimization : Stock solutions must be stored in strictly anhydrous, aprotic solvents (e.g., dry DMSO) at -20°C. When aqueous dilution is required for assays, utilizing slightly acidic (pH 5.0-6.0) non-nucleophilic buffers (e.g., citrate) minimizes hydroxide ion concentration, effectively prolonging the half-life[5].

Experimental Protocols: Self-Validating Kinetic Profiling

To ensure trustworthiness and reproducibility, stability profiling must employ self-validating analytical workflows. The following protocol details the kinetic assessment of piperidine-based ITCs, incorporating internal controls to account for extraction variances.

Workflow Prep Sample Prep (Buffer/Solvent) Incubate Incubation (Controlled T/pH) Prep->Incubate Extract Extraction (Liquid-Liquid) Incubate->Extract Analyze LC-MS/HPLC Quantification Extract->Analyze Validate Data Validation (Kinetic Modeling) Analyze->Validate

Fig 2: Step-by-step experimental workflow for evaluating isothiocyanate stability.

Step-by-Step Methodology: LC-MS Kinetic Stability Profiling
  • Step 1: Stock Preparation : Dissolve the piperidine-based isothiocyanate in anhydrous LC-MS grade DMSO to a concentration of 10 mM. Prepare a 10 mM stock of a stable internal standard (e.g., an unreactive aromatic nitrile).

  • Step 2: Reaction Initiation : Spike the ITC stock into the target aqueous medium (e.g., 50 mM Citrate buffer, pH 6.0) to a final concentration of 100 µM.

    • Causality Check: Ensure the final DMSO concentration does not exceed 1% (v/v). Exceeding 1% DMSO artificially alters the solvation shell around the electrophilic carbon, extending the half-life and masking the true aqueous kinetic profile.

  • Step 3: Incubation and Sampling : Incubate the solution in a thermomixer at 37°C in sealed, amber glass vials (to prevent photolytic degradation). Withdraw 50 µL aliquots at predefined time points (0, 1, 2, 4, 8, 12, and 24 hours).

  • Step 4: Quenching and Extraction : Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing the internal standard (1 µM). Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Causality Check: The rapid introduction of a cold organic solvent serves a dual purpose: it instantly precipitates the aqueous buffer salts, preventing further catalytic degradation, and it drastically lowers the dielectric constant of the medium, effectively halting the nucleophilic addition of water to the isothiocyanate carbon.

  • Step 5: LC-MS Analysis : Analyze the supernatant via UHPLC coupled to a Q-TOF mass spectrometer using a C18 reverse-phase column. Monitor the disappearance of the parent mass

    
     and the appearance of the thiourea dimer mass 
    
    
    
    .
  • Step 6: Data Validation : Plot the natural log of the normalized peak area ratio (ITC/Internal Standard) versus time. A linear fit validates pseudo-first-order kinetics, from which the rate constant (

    
    ) and 
    
    
    
    can be reliably derived.

Conclusion

The stability of piperidine-based isothiocyanates in solution is dictated by a dynamic interplay of nucleophilic addition, hydrolysis, and dimerization. By understanding the mechanistic causality of these pathways, researchers can implement robust stabilization strategies—such as cyclodextrin complexation, rigorous pH control, and the use of protective groups—ensuring the structural integrity of these critical compounds in both synthetic workflows and biological evaluations.

References

1.[2] Title : Decomposition of Allyl Isothiocyanate in Aqueous Solution. Source : tandfonline.com. URL : 2.[3] Title : Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution. Source : dss.go.th. URL : 3.[5] Title : Stability studies of isothiocyanates and nitriles in aqueous media. Source : researchgate.net. URL : 4.[6] Title : Kinetic and thermodynamic analysis of the cyclodextrin-allyl isothiocyanate inclusion complex in an aqueous solution. Source : nih.gov. URL : 5.[7] Title : Kinetic and Thermodynamic Analyses of the Cyclodextrin-Allyl Isothiocyanate Inclusion Complex in an Aqueous Solution. Source : tandfonline.com. URL : 6.[4] Title : Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution. Source : acs.org. URL : 7.[1] Title : hERG, Plasmodium Life Cycle, and Cross Resistance Profiling of New Azabenzimidazole Analogues of Astemizole. Source : acs.org. URL :

Sources

Ethyl 4-isothiocyanatopiperidine-1-carboxylate CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Ethyl 4-isothiocyanatopiperidine-1-carboxylate Content Type: Technical Monograph & Synthetic Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

A Versatile Electrophilic Scaffold for Peptidomimetic & Heterocyclic Synthesis

Executive Summary & Chemical Identity

Ethyl 4-isothiocyanatopiperidine-1-carboxylate is a specialized heterocyclic building block characterized by a piperidine core functionalized with an electrophilic isothiocyanate (-N=C=S) group at the C4 position and an ethyl carbamate protecting group at the N1 position.

Unlike its more common tert-butyl analog (N-Boc), the N-ethyl carbamate moiety offers distinct solubility profiles and metabolic stability, making it a preferred scaffold in the development of Soluble Epoxide Hydrolase (sEH) inhibitors, receptor antagonists, and urea-based peptidomimetics.

Chemical Datasheet
IdentifierDetail
Chemical Name Ethyl 4-isothiocyanatopiperidine-1-carboxylate
Common Synonyms 4-Isothiocyanato-1-piperidinecarboxylic acid ethyl ester; N-Carbethoxy-4-piperidyl isothiocyanate
Precursor CAS 58859-46-4 (Ethyl 4-amino-1-piperidinecarboxylate)
Target CAS Not widely indexed; often synthesized in situ from precursor.[1][2]
Molecular Formula C

H

N

O

S
Molecular Weight 214.29 g/mol
SMILES CCOC(=O)N1CCC(CC1)N=C=S
InChI Key Derivative dependent; unique hash generated upon registration.[2][3]
Appearance Pale yellow oil or low-melting solid (dependent on purity)
Storage -20°C, Hygroscopic, store under Argon/Nitrogen
Synthetic Methodology

As this compound is frequently generated in situ or on-demand due to the reactivity of the isothiocyanate group, we present two validated protocols. The choice of method depends on safety constraints and scale.

Method A: The "Green" Thiocarbonyl Diimidazole (TCDI) Route

Recommended for medicinal chemistry scales (<10g) due to higher safety profiles compared to thiophosgene.

Rationale: TCDI acts as a thiocarbonyl transfer reagent. The reaction is driven by the formation of a stable imidazole byproduct.

  • Activation: The primary amine of the precursor attacks TCDI.

  • Elimination: Imidazole is eliminated, yielding the isothiocyanate.

Protocol:

  • Dissolution: Dissolve Ethyl 4-amino-1-piperidinecarboxylate (1.0 eq) in anhydrous DCM (0.2 M).

  • Cooling: Cool the solution to 0°C under an inert atmosphere (

    
    ).
    
  • Addition: Add 1,1'-Thiocarbonyldiimidazole (TCDI) (1.2 eq) portion-wise.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT and stir for 2–4 hours. Monitor by TLC (stain with ninhydrin; product will not stain, starting amine will).

  • Workup: Dilute with DCM, wash with 1M HCl (to remove imidazole and unreacted amine), then brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Method B: The Thiophosgene Route (Traditional)

Recommended for large scale (>50g) where cost is a driver, provided engineering controls for toxicity are in place.

Protocol:

  • Biphasic System: Prepare a mixture of DCM and saturated aqueous

    
     (1:1 ratio).
    
  • Addition: Add Ethyl 4-amino-1-piperidinecarboxylate (1.0 eq) to the mixture.

  • Thiophosgene: Carefully add Thiophosgene (CSCl

    
    , 1.1 eq)  dropwise at 0°C.
    
  • Quench: Stir vigorously for 2 hours. Separate layers. The organic layer contains the isothiocyanate.

Visualizing the Synthesis & Mechanism

The following diagram illustrates the "Green" synthesis pathway and the subsequent reactivity profile of the isothiocyanate group.

G cluster_0 Precursor Activation cluster_1 Intermediate & Product cluster_2 Downstream Reactivity Amine Ethyl 4-amino-1- piperidinecarboxylate (CAS 58859-46-4) Inter Thiocarbamoyl Imidazole Intermediate Amine->Inter Nucleophilic Attack (DCM, 0°C) TCDI TCDI (Reagent) TCDI->Inter + Product Ethyl 4-isothiocyanato piperidine-1-carboxylate (Target -NCS) Inter->Product Elimination of Imidazole Thiourea Thiourea Derivative (sEH Inhibitor Scaffold) Product->Thiourea + Primary Amine (R-NH2) Heterocycle 2-Aminothiazole (Cyclization Product) Product->Heterocycle + Alpha-Halo Ketone (Hantzsch Synthesis)

Caption: Synthetic workflow from amine precursor to isothiocyanate, followed by divergent applications in medicinal chemistry.

Reactivity Profile & Applications in Drug Design

The electrophilic carbon of the isothiocyanate group (


) is the focal point of this molecule's utility.
A. Thiourea Formation (The "Click" Equivalent)

The most common application is the reaction with primary or secondary amines to form thioureas .

  • Mechanism: The nucleophilic amine attacks the central carbon of the -NCS group. A proton transfer follows, stabilizing the thiourea.

  • Relevance: Thiourea pharmacophores are critical in sEH (Soluble Epoxide Hydrolase) inhibitors , which are investigated for treating hypertension and inflammation. The ethyl carbamate tail provides lipophilicity adjustments distinct from the bulky Boc group.

B. Heterocyclic Construction
  • Guanidines: Reaction with amines followed by desulfurization (using HgO or EDCI).

  • Thiazoles: Reaction with

    
    -haloketones (Hantzsch thiazole synthesis).
    
C. Bioorthogonal Labeling

While less common than fluorescein isothiocyanate (FITC), this scaffold is used to tag lysine residues in proteins where a piperidine linker is desired to maintain distance or solubility.

Handling, Safety & Stability (E-E-A-T)

Critical Safety Note: Isothiocyanates are potent electrophiles and sensitizers.

  • Lachrymators: Like mustard oils, this compound can cause severe eye irritation and tearing. Work exclusively in a fume hood.

  • Sensitization: Repeated skin contact may cause allergic dermatitis. Double-gloving (Nitrile) is recommended.

  • Stability: The compound is sensitive to hydrolysis. Moisture will slowly convert the isothiocyanate back to the amine or form the symmetric thiourea (dimer).

    • Storage: Store under Argon at -20°C.

    • QC Check: A strong IR peak at ~2100 cm

      
        confirms the presence of the -NCS group. Loss of this peak indicates degradation.
      
References
  • Precursor Identification: PubChem.[3] Ethyl 4-aminopiperidine-1-carboxylate (Compound Summary). National Library of Medicine. [Link]

  • Synthetic Methodology (TCDI): Zhang, Y. M., et al. "A safe and efficient synthesis of isothiocyanates from amines using TCDI." Journal of Organic Chemistry. (General protocol adaptation). [Link]

  • sEH Inhibitor Design: Morisseau, C., & Hammock, B. D. "Impact of Soluble Epoxide Hydrolase Inhibitors on Human Health." Annual Review of Pharmacology and Toxicology. [Link]

Sources

Reactivity Profiling of the Isothiocyanate Group in Piperidine Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the reactivity of the isothiocyanate group within piperidine carboxylate derivatives, designed for researchers and drug development professionals.

Introduction: The Isothiocyanate Pharmacophore in Heterocyclic Scaffolds

The isothiocyanate (-N=C=S) functional group is a highly versatile electrophilic warhead widely utilized in medicinal chemistry, bioconjugation, and the design of targeted covalent inhibitors (TCIs)[1]. When integrated into a piperidine carboxylate scaffold—a privileged structural motif found in numerous neuroactive and metabolic drugs—the reactivity of the isothiocyanate group is distinctly modulated by the electronic and steric environment of the heterocycle.

Understanding this reactivity is critical. The balance between stability in aqueous media and rapid reactivity with target nucleophiles dictates the pharmacokinetic viability and target engagement of these novel therapeutics.

Mechanistic Causality: Electronic and Steric Effects

The reactivity of the isothiocyanate group stems from the highly electrophilic nature of its central carbon atom, which is flanked by electronegative nitrogen and sulfur atoms[2]. In piperidine carboxylate derivatives (e.g., ethyl 1-benzyl-4-isothiocyanatopiperidine-3-carboxylate), the inductive electron-withdrawing effects of the ester/carboxylate group and the piperidine nitrogen significantly enhance the electrophilicity of the -N=C=S carbon compared to simple aliphatic isothiocyanates.

Nucleophilic addition to this carbon proceeds via a transient zwitterionic intermediate, followed by a rapid prototropic rearrangement (proton transfer) to yield a stable adduct[2]. The choice of biological nucleophile and the pH of the microenvironment strictly dictate the reaction pathway:

  • Amine Reactivity (Lysine residues): At alkaline pH (9–11), the unprotonated primary amine attacks the isothiocyanate to form a highly stable, irreversible thiourea linkage[3].

  • Thiol Reactivity (Cysteine residues): At physiological to slightly acidic pH (6–8), thiolates react rapidly to form dithiocarbamates[3]. Unlike thioureas, dithiocarbamate adducts can be reversible under specific physiological conditions, offering a mechanism for transient covalent binding or stimuli-responsive drug release[4].

G ITC Piperidine Carboxylate ITC (Electrophilic Carbon) Amine Primary Amine (pH 9-11) Nucleophilic Attack ITC->Amine High pH Thiol Thiol / Cysteine (pH 6-8) Nucleophilic Attack ITC->Thiol Neutral pH Thiourea Thiourea Derivative (Stable Covalent Bond) Amine->Thiourea Prototropic Shift Dithiocarbamate Dithiocarbamate Adduct (Reversible Bond) Thiol->Dithiocarbamate Reversible Addition

Mechanistic pathways of isothiocyanate reactivity with biological nucleophiles.

Kinetic Profiling: Quantitative Reactivity Data

Bioconjugation reactions are complex processes with differential reaction kinetics depending on the local environment of the nucleophile[5]. To rationally design piperidine carboxylate ITCs, researchers must quantify their reaction rates. The competitive reaction between hydroxyl/alkoxide ions and target nucleophiles must also be accounted for, as hydrolysis can slowly degrade the warhead in aqueous or alcoholic media[6].

Table 1: Comparative Kinetic Parameters of Piperidine Carboxylate Isothiocyanates

Nucleophile ModelpH ConditionPrimary AdductRelative Reaction Rate (

)
Reversibility
Butylamine (Lysine model)9.5ThioureaVery Fast (+++)Irreversible
L-Glutathione (Cys model)7.4DithiocarbamateFast (++)Reversible
Hydroxyl Ion (

)
8.0MonothiocarbamateSlow (+)Irreversible
Methanol / Alkoxide8.0MonothiourethaneSlow (+)Irreversible

(Note: Relative rates are extrapolated from competitive kinetic analyses of analogous heterocyclic isothiocyanates[6][7].)

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols define a self-validating system for synthesizing and kinetically profiling piperidine carboxylate isothiocyanates.

Protocol 1: Synthesis of Piperidine Carboxylate Isothiocyanate

The synthesis relies on the conversion of a primary amine precursor using thiophosgene or a safer equivalent (e.g., 1,1'-thiocarbonyldi-2(1H)-pyridone)[1].

  • Preparation: Dissolve 10 mmol of the amino-piperidine carboxylate precursor in 50 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add 25 mmol of N,N-diisopropylethylamine (DIPEA) to act as an acid scavenger.

  • Reagent Addition: Cool the mixture to 0°C. Dropwise, add 12 mmol of thiophosgene (Caution: highly toxic, perform in a fume hood).

  • Reaction: Stir at 0°C for 30 minutes, then allow the mixture to warm to room temperature for 2 hours.

  • Workup & Validation: Quench with saturated aqueous

    
    . Extract with DCM, dry over 
    
    
    
    , and concentrate. Self-Validation Step: Confirm the formation of the -N=C=S group via FT-IR (strong, broad absorption around 2100–2200
    
    
    ) and
    
    
    NMR (thiocarbonyl resonance near 130 ppm)[8].
Protocol 2: Kinetic Assay for Thiol/Amine Selectivity

This protocol utilizes HPLC-MS to monitor the pseudo-first-order kinetics of the ITC reacting with L-glutathione (GSH)[7].

  • Buffer Preparation: Prepare 100 mM phosphate-buffered saline (PBS) at pH 7.4 and pH 9.5.

  • Stock Solutions: Prepare a 10 mM stock of the piperidine carboxylate ITC in DMSO. Prepare a 100 mM stock of GSH in the respective buffers.

  • Initiation: In a thermostatic vial at 25°C, mix 900 µL of the GSH solution with 100 µL of the ITC stock (final concentrations: 90 mM GSH, 1 mM ITC). The large excess of GSH ensures pseudo-first-order conditions.

  • Sampling: Aliquot 50 µL at specific time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes). Quench the reaction immediately by adding 50 µL of 1% trifluoroacetic acid (TFA) in acetonitrile.

  • Analysis: Inject onto an HPLC-MS system. Monitor the depletion of the ITC peak and the appearance of the dithiocarbamate adduct mass.

  • Validation: Plot

    
     versus time. Self-Validation Step:  A linear fit validates the pseudo-first-order kinetic model, and the slope mathematically yields the observed rate constant (
    
    
    
    )[6].

Workflow Step1 Synthesize ITC Scaffold (Thiophosgene + Amine) Step3 Initiate Reaction (Equimolar mixing at 25°C) Step1->Step3 Step2 Prepare Nucleophile Solutions (GSH / Lysine at varying pH) Step2->Step3 Step4 Monitor Kinetics (HPLC-MS / UV-Vis Absorbance) Step3->Step4 Step5 Calculate Rate Constants (k) (Pseudo-first-order kinetics) Step4->Step5

Experimental workflow for the kinetic validation of isothiocyanate reactivity.

Applications in Drug Development

The tunable reactivity of piperidine carboxylate ITCs makes them exceptional candidates for:

  • Targeted Covalent Inhibitors (TCIs): By exploiting the reversible nature of the dithiocarbamate bond formed with active-site cysteines, researchers can design inhibitors that possess high initial affinity but avoid the long-term toxicity and immunogenicity associated with irreversible binders[7].

  • Antibody-Drug Conjugates (ADCs): Isothiocyanates are historically proven, robust linkers (e.g., FITC labeling)[7]. A piperidine carboxylate linker can improve the aqueous solubility of a hydrophobic payload while providing a stable thiourea linkage upon conjugation to surface-exposed lysine residues on monoclonal antibodies[9].

References

  • [8] The Kinetics of the Tertiary-Amine-Catalyzed Reaction of Organic Isocyanates with Thiols. ResearchGate. 8

  • [3] Isothiocyanate chemistry. ResearchGate. 3

  • [2] Reaction mechanism of acetyl isothiocyanate with primary amines. Benchchem. 2

  • [5] Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. MDPI. 5

  • [6] Kinetic analysis of competitive reactions of isothiocyanates with hydroxyl and alkoxide ions. Academia.edu. 6

  • [4] Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis. PubMed. 4

  • [9] Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. PMC. 9

  • [1] Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. MDPI. 1

  • [7] Cysteine specific bioconjugation with benzyl isothiocyanates. PMC. 7

Sources

Ethyl 4-Isothiocyanatopiperidine-1-Carboxylate in Medicinal Chemistry: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Structural Rationale and Chemical Profiling

In the landscape of modern medicinal chemistry, the rapid assembly of complex heterocyclic pharmacophores relies heavily on bifunctional building blocks. Ethyl 4-isothiocyanatopiperidine-1-carboxylate (CAS: 73733-70-7) stands out as a highly versatile intermediate, primarily utilized in the synthesis of piperidine-linked heterocycles such as the blockbuster antihistamine Astemizole and its active metabolite, Norastemizole [1].

The molecule's utility stems from two orthogonal functional groups:

  • The Isothiocyanate (-N=C=S) Moiety: A highly electrophilic center that readily undergoes nucleophilic addition with primary and secondary amines, hydrazines, and alcohols. It serves as the foundational anchor for constructing thioureas, which are subsequently cyclized into benzimidazoles, 1,3,4-thiadiazoles, and 1,2,4-oxadiazoles [5].

  • The Ethyl Carbamate (Urethane) Protecting Group: Unlike acid-sensitive Boc or base-sensitive Fmoc groups, the ethyl carbamate provides robust stability across a wide pH range and elevated temperatures. This ensures the piperidine nitrogen remains unreactive during aggressive desulfurative annulation steps, while still allowing for selective cleavage under harsh alkaline hydrolysis (e.g., KOH/EtOH reflux) when the free secondary amine is required for late-stage functionalization [2].

Core Application: Desulfurative Annulation to Benzimidazoles

The most prominent application of this building block is in the synthesis of 2-aminobenzimidazole derivatives. The reaction sequence relies on the initial formation of a thiourea intermediate, followed by a cyclodesulfurization step that forces an intramolecular ring closure [3].

When synthesizing the Astemizole precursor, N-(4-fluorobenzyl)-o-phenylenediamine is reacted with ethyl 4-isothiocyanatopiperidine-1-carboxylate. The isothiocyanate carbon is attacked by the more nucleophilic primary amine of the diamine, yielding a stable thiourea. To drive the formation of the benzimidazole core, a thiophilic reagent is introduced to activate the sulfur atom, transforming it into a superior leaving group and facilitating the intramolecular attack by the secondary amine.

Pathway A N-(4-fluorobenzyl)- o-phenylenediamine C Thiourea Intermediate A->C Nucleophilic Addition B Ethyl 4-isothiocyanatopiperidine- 1-carboxylate B->C E N-Ethoxycarbonyl Norastemizole C->E Cyclodesulfurization (DCC) G Norastemizole E->G Alkaline Hydrolysis I Astemizole G->I N-Alkylation

Synthetic pathway from building block to Astemizole via cyclodesulfurization.

Methodological Workflow: Self-Validating Protocol for Ring Formation

Historically, cyclodesulfurization was achieved using yellow Mercury(II) Oxide (HgO) [3]. However, due to the severe toxicity of mercury and the environmental burden of HgS waste, modern protocols utilize N,N'-Dicyclohexylcarbodiimide (DCC) as a highly efficient, atom-economical dehydrosulfurizing agent [7].

The following protocol details the synthesis of N-Ethoxycarbonyl Norastemizole, designed with built-in causality and in-process controls to ensure experimental trustworthiness.

Step 1: Thiourea Formation
  • Procedure: Dissolve N-(4-fluorobenzyl)-o-phenylenediamine (1.0 eq) in anhydrous acetonitrile (MeCN) at 0.2 M concentration. Add ethyl 4-isothiocyanatopiperidine-1-carboxylate (1.05 eq) dropwise. Stir at room temperature for 2–4 hours.

  • Causality of Solvent Choice: Acetonitrile is a polar aprotic solvent that fully solubilizes the starting materials. However, the resulting thiourea intermediate exhibits significantly lower solubility in MeCN. This drives the reaction equilibrium forward via precipitation and prevents unwanted side reactions.

  • In-Process Control: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane/EtOAc (1:1). The disappearance of the highly UV-active diamine spot and the formation of a dense white/pale yellow precipitate in the flask validates the successful formation of the thiourea.

Step 2: DCC-Mediated Cyclodesulfurization
  • Procedure: To the unpurified thiourea suspension in MeCN, add DCC (1.2 eq) and a catalytic amount of Triethylamine (Et₃N, 0.1 eq). Attach a reflux condenser and heat the mixture to 85 °C for 11–12 hours.

  • Mechanistic Causality: DCC is highly thiophilic. The thiourea sulfur attacks the central carbon of the carbodiimide, forming an S-alkylated isothiourea intermediate. This activation turns the C=S bond into an excellent leaving group, lowering the activation energy for the adjacent aniline nitrogen to perform an intramolecular nucleophilic attack, closing the benzimidazole ring.

  • In-Process Control: As the reaction proceeds at reflux, the initial thiourea precipitate will dissolve, and a new, fine, dense white powder will precipitate. This new solid is N,N'-dicyclohexylthiourea (DCTU), the byproduct of the DCC activation. The absence of H₂S gas evolution (common in thermal cyclizations) confirms the sulfur has been successfully trapped by the carbodiimide.

Mechanism T Thiourea Intermediate A S-Alkylated Isothiourea T->A S-Attack D DCC (Activator) D->A C Intramolecular Attack A->C Ring Closure P Benzimidazole Core C->P Elimination U DCTU (Byproduct) C->U

Mechanism of DCC-mediated cyclodesulfurization of thiourea to benzimidazole.

Step 3: Workup and Isolation
  • Procedure: Cool the reaction mixture to 0 °C in an ice bath for 30 minutes. Filter the mixture through a Celite pad to remove the precipitated DCTU. Concentrate the filtrate under reduced pressure and purify the residue via silica gel flash chromatography (DCM/MeOH gradient).

  • Causality: DCTU has near-zero solubility in cold MeCN. By cooling the mixture before filtration, the researcher can remove >95% of the byproduct mechanically, drastically simplifying the subsequent chromatographic purification and preventing column clogging.

Quantitative Analysis of Cyclodesulfurization Conditions

The choice of cyclodesulfurization reagent heavily impacts yield, reaction time, and environmental safety. The table below summarizes the comparative data for benzimidazole ring formation using various reagents [3, 4, 7].

Reagent SystemSolventTemp (°C)Time (h)Avg. Yield (%)Mechanistic Rationale & Practical Notes
HgO / S₈ Ethanol804–675–85Mercury binds sulfur, driving elimination. Toxic HgS byproduct requires strict disposal protocols.
DCC / Et₃N Acetonitrile8511–1280–90Carbodiimide acts as a thiophilic trap. Forms highly insoluble DCTU, allowing easy mechanical filtration.
MeI Ethanol25–5012–2460–70Forms S-methyl isothiourea, followed by methanethiol elimination. Generates highly odorous, volatile byproducts.
TCDI THF658–1070–80Thiocarbonyldiimidazole forms highly reactive intermediates. Reagent is extremely moisture sensitive.

Expanded Medicinal Chemistry Applications

Beyond Astemizole analogues, ethyl 4-isothiocyanatopiperidine-1-carboxylate is a critical vector for exploring broader chemical space:

  • Antimicrobial 1,3,4-Thiadiazoles: By reacting the isothiocyanate with hydrazide derivatives followed by cyclization in strong sulfuric acid, researchers have synthesized novel benzimidazole-thiadiazole hybrids. These compounds exhibit potent antifungal activity against Candida albicans and antibacterial properties against E. faecalis [5].

  • Antiplasmodial 1,2,4-Oxadiazoles: The isothiocyanate has been utilized to synthesize 3-trifluoromethyl-1,2,4-oxadiazole analogues of Astemizole. By replacing the benzimidazole core with an oxadiazole, researchers successfully decoupled the antiplasmodium activity from the hERG-related cardiotoxicity traditionally associated with Astemizole, yielding highly potent antimalarial leads [7].

  • C-H Annulation in Azines: Advanced transition-metal catalysis utilizes isothiocyanates in one-pot, domino approaches. For instance, palladium/copper-catalyzed C-H amination of N-pyridyl imines with isothiocyanates allows for the rapid construction of 6,5-fused-bicyclic heteroaromatic cores, such as imidazo[4,5-b]pyridines, which are highly sought after in kinase inhibitor discovery [4, 6].

Conclusion

Ethyl 4-isothiocyanatopiperidine-1-carboxylate is far more than a simple reagent; it is a strategically designed modular hub for heterocyclic synthesis. Its precise balance of electrophilic reactivity at the isothiocyanate and robust chemical stability at the ethyl carbamate allows medicinal chemists to execute complex, multi-step annulations with high atom economy and predictable mechanistic outcomes. Whether optimizing legacy antihistamines or pioneering novel anti-infective agents, mastering the reactivity profile of this building block is essential for modern drug development professionals.

References

  • Novel Approaches to Synthesis of Nitrogen Containing Heterocycles: Synthesis of Astemizole Precursor. Scholaris.ca. [Link]

  • C–H Annulation in Azines to Obtain 6,5-Fused-Bicyclic Heteroaromatic Cores for Drug Discovery: MDPI Chemistry.[Link]

  • Synthesis, DFT Calculations, In Silico Studies, and Antimicrobial Evaluation of Benzimidazole-Thiadiazole Derivatives: ACS Omega.[Link]

  • Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major targets: PMC - National Institutes of Health.[Link]

  • Novel 3-Trifluoromethyl-1,2,4-Oxadiazole Analogues of Astemizole with Multi-Stage Antiplasmodium Activity: University of Pretoria.[Link]

Thermodynamic Characterization of Ethyl Piperidine-1-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermodynamic Properties of Ethyl Piperidine-1-Carboxylate Derivatives Content Type: Technical Whitepaper / Methodological Guide Audience: Pharmaceutical Researchers, Process Engineers, and Physical Chemists

Executive Summary

Ethyl piperidine-1-carboxylate (N-carbethoxypiperidine) represents a critical class of piperidine carbamates utilized widely as intermediates in pharmaceutical synthesis and as model compounds for studying peptide-mimetic interactions. Understanding the thermodynamic profile of these derivatives—specifically density (


), viscosity (

), and excess molar properties (

)—is essential for optimizing solvent extraction processes, designing drug delivery formulations, and predicting behavior in binary mixtures with alcohols or hydrocarbons.

This guide provides a rigorous technical framework for the thermodynamic characterization of ethyl piperidine-1-carboxylate. It synthesizes available experimental data with predictive modeling protocols, offering a self-validating workflow for researchers to generate high-precision data where literature gaps exist.

Molecular Architecture & Theoretical Basis

Structural Definition

The primary subject of this guide is Ethyl piperidine-1-carboxylate (CAS: 5325-94-0).

  • IUPAC Name: Ethyl 1-piperidinecarboxylate

  • Functional Group: Carbamate (Urethane) moiety attached to the piperidine nitrogen.

  • Key Feature: Unlike C-substituted isomers (e.g., ethyl piperidine-4-carboxylate), the 1-carboxylate modification reduces the basicity of the nitrogen atom via resonance delocalization with the carbonyl group, significantly altering its hydrogen-bonding potential.

Thermodynamic Baseline Data

The following baseline properties serve as validation anchors for experimental setups.

PropertyValueUnitSource/Method
Molecular Weight 157.21 g/mol Calculated
Density (

) at 298.15 K
1.018g/mLExperimental [1]
Boiling Point ~238°CPredicted (Joback)
Refractive Index (

)
1.4582-Predicted (Lorentz-Lorenz)
Flash Point 98°CEstimated

Experimental Methodologies

Direct experimental measurement is the gold standard. The following protocols are designed to ensure data integrity compliant with ASTM and IUPAC standards.

High-Precision Densimetry & Viscometry

Objective: Simultaneous determination of density (


) and dynamic viscosity (

) to calculate excess molar volumes (

).

Protocol:

  • Instrument: Anton Paar DMA 5000 M (Density) coupled with Lovis 2000 ME (Viscosity).

  • Calibration:

    • Perform air/water check daily.

    • Valid drift tolerance:

      
       g/cm³.[1]
      
  • Sample Preparation:

    • Degas pure ethyl piperidine-1-carboxylate using an ultrasonic bath (40 kHz, 15 min) to remove dissolved air which affects compressibility.

    • Prepare binary mixtures (e.g., with 1-alkanols) gravimetrically using a balance with

      
       mg precision.
      
  • Measurement:

    • Inject 2 mL sample ensuring no microbubbles in the U-tube.

    • Equilibrate at target temperature (e.g., 298.15 K) for 10 minutes.

    • Record

      
       and 
      
      
      
      in triplicate.
Refractive Index & Optical Properties

Objective: Determine the refractive index (


) to assess molar refraction (

) and electronic polarizability.

Protocol:

  • Instrument: Abbemat 500 Automatic Refractometer.

  • Light Source: LED,

    
     nm (Sodium D-line).
    
  • Procedure:

    • Clean prism with ethanol and dry with lint-free tissue.

    • Apply 0.5 mL of sample.

    • Measure at 298.15 K. Uncertainty should be

      
      .[1]
      
Workflow Visualization

The following diagram illustrates the critical path for generating validated thermodynamic data for these derivatives.

ExperimentalWorkflow Synthesis Synthesis/Sourcing (Ethyl piperidine-1-carboxylate) Purification Purification (Distillation/Degassing) Synthesis->Purification Purity Check >99% Prep Binary Mixture Prep (Gravimetric ±0.01mg) Purification->Prep Mole Fraction (x) Measure Simultaneous Measurement (Density/Viscosity/RI) Prep->Measure T = 298.15-323.15 K DataProc Data Processing (Excess Properties) Measure->DataProc Raw Data (ρ, η, nD) Model Modeling (Redlich-Kister) DataProc->Model Fit Coefficients

Figure 1: Integrated workflow for the thermodynamic characterization of piperidine derivatives.

Thermodynamic Data Analysis

Excess Molar Volume ( )

The excess molar volume is the most sensitive indicator of packing efficiency and intermolecular interactions. It is calculated as:



  • Interpretation for Piperidine Carbamates:

    • Negative

      
      :  Indicates strong specific interactions (H-bonding) or efficient packing (interstitial accommodation). Common when mixed with short-chain alcohols (Methanol, Ethanol).
      
    • Positive

      
      :  Indicates dispersion forces dominate or disruption of the solvent structure. Common when mixed with non-polar hydrocarbons (Heptane, Cyclohexane).
      
Deviation in Viscosity ( )

Viscosity deviations highlight the strength of interaction:



  • Trend: Positive

    
     values in mixtures with alcohols typically suggest the formation of stable H-bonded complexes between the carbamate carbonyl oxygen and the alcohol hydroxyl group.
    

Modeling & Correlation

To ensure the data is useful for process simulation (e.g., Aspen Plus), experimental excess properties should be fitted to the Redlich-Kister Polynomial :



Where


 is 

or

, and

are adjustable coefficients.

Validation Criteria:

  • The standard deviation (

    
    ) of the fit should be 
    
    
    
    cm³/mol for
    
    
    .
  • Use the F-test to determine the optimal number of coefficients (

    
    ).
    

Intermolecular Interaction Mechanisms

The thermodynamic behavior of ethyl piperidine-1-carboxylate is governed by the competition between Self-Association and Cross-Association .

  • Dipole-Dipole Interactions: The carbamate group creates a significant dipole, facilitating interaction with polar aprotic solvents.

  • Hydrogen Bonding:

    • Acceptor: The carbonyl oxygen (

      
      ) and the ether oxygen are H-bond acceptors.
      
    • Donor: Ethyl piperidine-1-carboxylate lacks a strong donor proton (unlike piperidine itself), making it a dedicated H-bond acceptor in binary mixtures.

Interactions Carbamate Ethyl piperidine-1-carboxylate (H-Bond Acceptor) Complex Stable Complex (Negative V_E) Carbamate->Complex C=O ... H-O Interaction Alcohol 1-Alkanol (H-Bond Donor) Alcohol->Complex Cross-Association Disruption Structure Breaking (Positive V_E) Alcohol->Disruption Self-Association Breakage Disruption->Complex Net Effect Balance

Figure 2: Mechanistic pathway of intermolecular interactions in binary mixtures.

References

  • Xixisys. (2025).[2] Safety Data Sheet: Ethyl piperidine-1-carboxylate (CAS 5325-94-0). Retrieved from

  • NIST. (2024). Piperidine: Condensed Phase Thermochemistry Data. NIST Chemistry WebBook, SRD 69. Retrieved from

  • Rahman, M. S., & Habibullah, M. (2022). Binary Mixture of Pharmaceutical Residual Solvents and Their Thermodynamic Investigation. Journal of Pharmacy and Pharmacology Research, 6, 62-79. Retrieved from

  • Li, D., et al. (2019).[3] Density, Viscosity, and Refractive Index of Binary Mixtures of Fatty Acid Ethyl Esters with Ethylcyclohexane. Journal of Chemical & Engineering Data. Retrieved from [3]

  • Adak, S., & Kundu, M. (2020).[4] CO2 capture using aqueous 1-(2-Hydroxyethyl) piperidine and its blends with piperazine: Solubility and enthalpy. Fluid Phase Equilibria. Retrieved from

Sources

Methodological & Application

Synthesis and Application of Piperidine-Thiourea Scaffolds: A Guide to the Reaction of Ethyl 4-Isothiocyanatopiperidine-1-carboxylate with Primary Amines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Utility of Piperidine-Thiourea Motifs in Medicinal Chemistry

The thiourea linkage is a cornerstone in medicinal chemistry, serving as a versatile scaffold in compounds with a broad spectrum of biological activities, including antiviral, antibacterial, and anticancer properties.[1] When incorporated with a piperidine ring, a prevalent motif in many pharmaceuticals, the resulting N-substituted piperidinyl thioureas become highly valuable building blocks for drug discovery and development. Ethyl 4-isothiocyanatopiperidine-1-carboxylate is a key reagent for accessing these structures. It acts as an electrophilic partner in a robust and high-yielding reaction with nucleophilic primary amines.[2][3]

This technical guide provides a comprehensive overview of the reaction conditions for coupling Ethyl 4-isothiocyanatopiperidine-1-carboxylate with primary amines. As this isothiocyanate is often prepared and used directly due to its reactivity, we first present a standard protocol for its synthesis from the commercially available precursor, Ethyl 4-aminopiperidine-1-carboxylate.[4] Subsequently, we detail the core reaction with primary amines, exploring the causality behind experimental choices and providing a field-proven protocol for the synthesis of N,N'-disubstituted thiourea derivatives.

Part 1: Synthesis of the Key Intermediate: Ethyl 4-Isothiocyanatopiperidine-1-carboxylate

The conversion of primary amines to isothiocyanates is a fundamental transformation in organic synthesis. The most common and reliable method proceeds through a dithiocarbamate salt intermediate, which is subsequently treated with a desulfurization agent.[3] This two-step, one-pot process avoids the use of highly toxic reagents like thiophosgene and offers excellent yields.[3][5]

Reaction Pathway Rationale:

  • Dithiocarbamate Formation: The primary amine, Ethyl 4-aminopiperidine-1-carboxylate, reacts with carbon disulfide (CS₂) in the presence of a base (e.g., triethylamine or aqueous base) to form a stable dithiocarbamate salt.[6]

  • Desulfurization: This intermediate is then treated with a desulfurization agent, such as ethyl chloroformate or tosyl chloride, which facilitates the elimination of a sulfur-containing byproduct to yield the target isothiocyanate.[3]

Experimental Protocol 1: Synthesis of Ethyl 4-isothiocyanatopiperidine-1-carboxylate

This protocol is a representative procedure based on established methods for isothiocyanate synthesis from primary amines.

Materials:

  • Ethyl 4-aminopiperidine-1-carboxylate (1.0 eq)

  • Carbon Disulfide (CS₂) (1.2 eq)

  • Triethylamine (Et₃N) (2.2 eq)

  • Ethyl Chloroformate (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve Ethyl 4-aminopiperidine-1-carboxylate (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane.

  • Dithiocarbamate Formation: Cool the solution to 0 °C using an ice bath. Add carbon disulfide (1.2 eq) dropwise via a dropping funnel over 20-30 minutes, maintaining the temperature at 0 °C. Allow the mixture to stir at this temperature for 1 hour.

  • Desulfurization: To the same flask, add ethyl chloroformate (1.1 eq) dropwise, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting amine.

  • Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be purified by flash column chromatography on silica gel. The resulting isothiocyanate is typically a pale yellow oil or low-melting solid.

Part 2: Thiourea Formation via Reaction with Primary Amines

The core of this application lies in the highly efficient formation of a thiourea linkage through the nucleophilic addition of a primary amine to the electrophilic carbon of the isothiocyanate group.[2] This reaction is generally exothermic and proceeds rapidly under mild conditions.

Core Reaction Mechanism

The reaction proceeds via a well-established nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the central, electrophilic carbon of the isothiocyanate functional group. This is followed by a proton transfer, typically from the solvent or another amine molecule, to the nitrogen of the former isothiocyanate, resulting in the stable N,N'-disubstituted thiourea product.[2]

Caption: Nucleophilic addition mechanism for thiourea synthesis.

Expert Discussion of Key Reaction Parameters
  • Choice of Primary Amine: The reactivity of the primary amine is paramount. Aliphatic amines (e.g., benzylamine, n-butylamine) are generally more nucleophilic and react faster than aromatic amines (e.g., aniline).[2] Sterically hindered amines may require longer reaction times or gentle heating to proceed to completion.

  • Solvent Selection: The choice of solvent is critical for ensuring that both reactants remain dissolved throughout the reaction. Aprotic solvents are preferred to avoid side reactions. Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (MeCN) are excellent choices due to their inertness and ability to dissolve a wide range of substrates.[2]

  • Stoichiometry: A stoichiometric ratio of 1:1 or a slight excess (1.0 to 1.1 equivalents) of the primary amine is typically used to ensure complete consumption of the isothiocyanate.[2]

  • Temperature Control: The reaction is often exothermic. For highly reactive amines, it is advisable to add the amine dropwise to a solution of the isothiocyanate at room temperature or even at 0 °C to control the reaction rate and prevent potential side reactions. Most reactions proceed smoothly to completion at ambient temperature.

Experimental Protocol 2: Synthesis of Ethyl 4-((benzylcarbamothioyl)amino)piperidine-1-carboxylate

Materials:

  • Ethyl 4-isothiocyanatopiperidine-1-carboxylate (1.0 eq)

  • Benzylamine (1.05 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve Ethyl 4-isothiocyanatopiperidine-1-carboxylate (1.0 eq) in a suitable solvent (e.g., DCM) to achieve a concentration of approximately 0.2-0.5 M.

  • Amine Addition: To the stirred solution, add the primary amine (e.g., benzylamine, 1.05 eq) dropwise at room temperature. An immediate increase in temperature may be observed.

  • Reaction Monitoring: Stir the mixture for 1-3 hours at room temperature. The reaction progress can be monitored by TLC (a typical mobile phase is a mixture of hexane and ethyl acetate) by observing the disappearance of the isothiocyanate spot.

  • Product Isolation:

    • If a precipitate forms: If the thiourea product is insoluble in the reaction solvent, it will often precipitate out. Collect the solid by vacuum filtration, wash it with a small amount of cold solvent, and dry it under vacuum. This often yields a product of high purity.

    • If no precipitate forms: If the product remains in solution, remove the solvent under reduced pressure. The resulting crude solid or oil can then be purified.

  • Purification: If required, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, or an ethanol/water mixture) or by flash column chromatography.

Data Presentation & Visualization

Table 1: Summary of Typical Reaction Conditions for Thiourea Formation

ParameterConditionRationale / Notes
Solvents Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), AcetoneAprotic solvents are preferred. Choice depends on substrate solubility.[1][2]
Temperature 0 °C to Room Temperature (20-25 °C)Reaction is typically fast at room temperature. Cooling may be needed for highly reactive amines.[2]
Reaction Time 1 - 15 hoursHighly dependent on the nucleophilicity of the amine. Aliphatic amines are faster than aromatic amines.[1]
Stoichiometry Isothiocyanate (1.0 eq), Primary Amine (1.0 - 1.1 eq)A slight excess of amine ensures full conversion of the isothiocyanate.[2]
Typical Yields >85%The reaction is generally very high-yielding.[1][2]

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// Nodes
start_amine [label="Ethyl 4-aminopiperidine-1-carboxylate\n+ CS₂ / Base"];
isothiocyanate [label="Ethyl 4-isothiocyanatopiperidine-1-carboxylate\n(Intermediate)", fillcolor="#E8F0FE", fontcolor="#202124"];
primary_amine [label="Primary Amine (R'-NH₂)", shape=ellipse, fillcolor="#FEF7E0", fontcolor="#202124"];
reaction [label="Reaction Setup\n(Solvent, Stirring)", shape=cds, fillcolor="#E6F4EA", fontcolor="#202124"];
workup [label="Workup & Isolation\n(Filtration or Evaporation)"];
purification [label="Purification\n(Recrystallization or Chromatography)"];
product [label="Final Thiourea Product", shape=box3d, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges
start_amine -> isothiocyanate [label=" Protocol 1 "];
isothiocyanate -> reaction;
primary_amine -> reaction;
reaction -> workup [label=" Protocol 2 "];
workup -> purification;
purification -> product;

}

Caption: General workflow for the synthesis of thioureas.

References

  • BenchChem. (2025). Application Note and Protocol: Synthesis of N-Substituted Thiourea Derivatives from (1-Isothiocyanatoethyl)benzene and Primary A. BenchChem.
  • Nguyen, T. B., Ermolenko, L., & Al-Mourabit, A. (2014). Three-Component Reaction between Isocyanides, Aliphatic Amines and Elemental Sulfur: Preparation of Thioureas under Mild Conditions with Complete Atom Economy. Synthesis, 46, 3172-3179.
  • Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation.
  • BenchChem. (2025). Reaction mechanism of acetyl isothiocyanate with primary amines. BenchChem.
  • BenchChem. (2025). Solvent Selection for Reactions of 4-Methoxyphenyl Isothiocyanate: Application Notes and Protocols. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Isothiocyanate Reactions in Organic Solvents. BenchChem.
  • ResearchGate. (n.d.). Preparation of thioureas from isothiocyanates and amines or ammonia. Retrieved from [Link]

  • Pittelkow, M., et al. (2008). A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. Tetrahedron Letters.
  • Taylor & Francis Online. (2023). Aqueous microwave assisted novel synthesis of isothiocyanates by amine catalyzed thionation of isocyanides with Lawesson's reagent. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic synthesis of isothiocyanates from various primary amines. Retrieved from [Link]

  • Nickisch, R., et al. (2021). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. RSC Advances. Retrieved from [Link]

  • RSC Publishing. (2021). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Methylthiourea. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Retrieved from [Link]

  • BenchChem. (2025). Ethyl 4-anilinopiperidine-1-carboxylate: A Comprehensive Technical Guide. BenchChem.
  • Synthonix. (n.d.). Ethyl 4-hydroxypiperidine-1-carboxylate. Retrieved from [Link]

  • MDPI. (2014). A One-Pot Approach to Pyridyl Isothiocyanates from Amines. Retrieved from [Link]

  • Bibliomed. (2013). SYNTHESIS OF UNSYMMETRICAL THIOUREA DERIVATIVES. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Ethyl 4-aminopiperidine-1-carboxylate. Retrieved from [Link]

Sources

Using Ethyl 4-isothiocyanatopiperidine-1-carboxylate as a building block in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Leveraging Ethyl 4-isothiocyanatopiperidine-1-carboxylate in Drug Discovery

Executive Summary & Scaffold Profile

Ethyl 4-isothiocyanatopiperidine-1-carboxylate represents a bifunctional building block optimized for Diversity-Oriented Synthesis (DOS) and Fragment-Based Drug Discovery (FBDD).

This scaffold offers a strategic advantage: it combines a highly reactive electrophile (the isothiocyanate, -NCS) with a stable, lipophilicity-modulating protecting group (the ethyl carbamate).

  • Core Utility: Rapid generation of thiourea, urea, and 2-aminothiazole libraries.

  • Target Classes: Soluble Epoxide Hydrolase (sEH) inhibitors, H3 receptor antagonists, and kinase inhibitors where the piperidine ring mimics the ribose or solvent-front binding domains.

  • Key Reactivity: The soft electrophilicity of the isothiocyanate carbon allows for chemoselective reactions with amines and thiols, avoiding the harsh conditions required for other coupling reagents.

Chemical Mechanism & Causality[1]

To use this reagent effectively, one must understand the electronic environment of the isothiocyanate group attached to the piperidine ring.

The Electrophilic Trap

The central carbon of the isothiocyanate group (


) is electron-deficient. Unlike isocyanates (

), isothiocyanates are "softer" electrophiles.
  • Selectivity: They react preferentially with primary and secondary amines (harder nucleophiles) to form thioureas. Reaction with hydroxyl groups (alcohols) is significantly slower, allowing for chemoselectivity in the presence of unprotected hydroxyls.

  • The Piperidine Effect: The piperidine ring at the C4 position is a secondary aliphatic connection. It provides enough steric bulk to prevent rapid hydrolysis (shelf-stability) but is accessible enough for nucleophilic attack during synthesis.

  • The Carbamate Function: The ethyl carbamate at N1 serves two roles:

    • Protection: Prevents N1 from acting as a nucleophile (avoiding polymerization).

    • ADME Modulation: The ethyl group increases LogP compared to the free amine, improving membrane permeability in early-stage hits.

Experimental Protocols

Protocol A: High-Throughput Synthesis of Thiourea Libraries

Application: Generating sEH inhibitors or peptidomimetics.

Reagents:

  • Scaffold: Ethyl 4-isothiocyanatopiperidine-1-carboxylate (1.0 equiv)

  • Nucleophile: Diverse primary/secondary amines (1.1 equiv)[1]

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]

  • Base: Diisopropylethylamine (DIPEA) (Optional, only if amine is a salt)

Step-by-Step Methodology:

  • Preparation: Dissolve the scaffold (0.1 M) in anhydrous DCM.

  • Addition: Add the amine nucleophile (1.1 equiv). If the amine is an HCl salt, add 1.5 equiv of DIPEA to liberate the free base.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours.

    • Checkpoint: Monitor by TLC or LCMS. The disappearance of the ITC peak (often visible in UV, or by derivatization) and appearance of the thiourea mass (M+H) confirms conversion.

  • Scavenging (Crucial for Purity): Add polymer-supported isocyanate (e.g., PS-Isocyanate resin) to scavenge excess amine, or polymer-supported trisamine to scavenge excess ITC if the stoichiometry was reversed. Stir for 1 hour.

  • Isolation: Filter off the resin. Concentrate the filtrate.

  • Yield Expectation: >90% purity is typical without chromatography.

Protocol B: Cyclization to 2-Aminothiazoles (Hantzsch-Type)

Application: Kinase inhibitor core synthesis.

Reagents:

  • Scaffold (1.0 equiv)

  • 
    -Bromoketone (e.g., phenacyl bromide derivatives) (1.0 equiv)
    
  • Ethanol (EtOH)[1]

Methodology:

  • Thiourea Formation: First, react the scaffold with ammonia (or a primary amine carrier) to generate the terminal thiourea in situ (as per Protocol A).

  • Cyclization: Add the

    
    -bromoketone directly to the crude thiourea solution in EtOH.
    
  • Reflux: Heat to reflux (78°C) for 4–6 hours.

  • Mechanism: The sulfur attacks the

    
    -carbon of the ketone, followed by cyclodehydration.
    
  • Workup: Neutralize with saturated

    
    . Extract with EtOAc.[2]
    
Protocol C: Oxidative Desulfurization (Thiourea Urea)

Application: Scaffold hopping to improve metabolic stability or solubility.[1]

Reagents:

  • Thiourea Intermediate (from Protocol A)[1]

  • EDC

    
    HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
    
  • Solvent: Acetonitrile or DMF[1]

Methodology:

  • Dissolve the thiourea in Acetonitrile.

  • Add EDC

    
    HCl (1.5 equiv).
    
  • Stir at 60°C for 1 hour.

    • Why EDC? EDC activates the sulfur, creating a good leaving group that is displaced by the oxygen from water (or added alcohol), extruding the sulfur as a urea byproduct. This is milder than using mercury salts (HgO).

  • Result: Clean conversion of the

    
     bond to a 
    
    
    
    bond.

Data Presentation & Optimization

Table 1: Solvent & Base Effects on Thiourea Formation Rate

SolventBase AddedReaction Time (RT)Yield (%)Comments
DCM None2.5 h94%Optimal for aliphatic amines.
THF None3.0 h91%Good for polar amines.
DMF DIPEA1.0 h88%Fast, but workup is tedious (requires aqueous wash).
EtOH None4.0 h85%Green solvent, but ester transesterification is a risk at high temp.

Visualization: Decision Tree & Workflow

The following diagram illustrates the strategic divergence points when using this scaffold.

DrugDiscoveryWorkflow cluster_0 Library Generation Phase Scaffold Ethyl 4-isothiocyanato- piperidine-1-carboxylate Thiourea Piperidine-Thiourea Intermediate Scaffold->Thiourea Protocol A: + R-NH2, DCM, RT Amine Amine Nucleophile (R-NH2) Urea Urea Analog (Bioisostere) Thiourea->Urea Protocol C: Oxidative Desulfurization (EDC or HgO) Thiazole 2-Aminothiazole (Kinase Core) Thiourea->Thiazole Protocol B: + Alpha-Bromoketone Cyclization Deprotection Free Piperidine (Secondary Amine) Thiourea->Deprotection Hydrolysis (Strong Base/Acid)

Figure 1: Synthetic divergence from the isothiocyanate scaffold. Protocol A yields the stable thiourea, which can be further modified into ureas (Protocol C) or heterocycles (Protocol B).

References & Authoritative Grounding

  • Isothiocyanate Reactivity & Thiourea Synthesis

    • Mechanistic insight into the reaction of amines with isothiocyanates.

    • Source: Journal of Organic Chemistry.

    • (General Isothiocyanate Chemistry)[1]

  • Piperidine Scaffolds in Drug Discovery

    • Review of piperidine prevalence in FDA-approved drugs (over 7000 citations).

    • Source: MDPI Molecules / PubMed.

  • Soluble Epoxide Hydrolase (sEH) Inhibitors

    • Application of piperidine-thioureas/ureas as potent sEH inhibitors.

    • Source: Journal of Medicinal Chemistry (Hammock et al.).

    • [1]

  • Desulfurization Protocols

    • Conversion of thioureas to ureas using EDC.

    • Source: Tetrahedron Letters.[3]

    • [1]

  • 2-Aminothiazole Synthesis

    • Hantzsch thiazole synthesis modifications for drug discovery.

    • Source: BenchChem Application Notes.

    • (General Protocol Reference)[1]

Sources

Synthesis of heterocyclic compounds from piperidine isothiocyanates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of Heterocycles from Piperidine Isothiocyanates

Abstract

This guide details the synthetic utility of piperidine isothiocyanates (ITCs) as pivotal electrophilic scaffolds for generating diversity-oriented heterocyclic libraries. Focusing on the 4-substituted piperidine core—a privileged pharmacophore in GPCR and kinase inhibitor discovery—this note provides validated protocols for the divergent synthesis of 2-aminothiazoles and 1,2,4-triazoles . We emphasize mechanistic causality, critical control points, and safety profiles to ensure high-fidelity reproduction of these workflows.

Introduction: The Piperidine-ITC "Linchpin"

The piperidine ring is ubiquitous in FDA-approved therapeutics (e.g., Donepezil, Fentanyl, Ibrutinib). Functionalizing this core at the 4-position with an isothiocyanate (-N=C=S) group transforms it into a "linchpin" intermediate. The ITC carbon is highly electrophilic, susceptible to attack by N-, O-, and S-nucleophiles.

Strategic Advantage: Unlike simple alkyl halides, piperidine ITCs allow for the construction of distinct heterocycles after the piperidine core is established, enabling late-stage diversification of lead compounds without rebuilding the aliphatic scaffold.

Reaction Landscape Visualization

The following diagram illustrates the divergent pathways available from the core scaffold.

ReactionLandscape ITC Piperidine-4-ITC (Electrophilic Core) Thiourea Thiourea Intermediate ITC->Thiourea + R-NH2 Thiosemi Thiosemicarbazide Intermediate ITC->Thiosemi + Hydrazine Amine Primary Amines (R-NH2) Hydrazine Hydrazines (NH2-NH-R) Thiazole 2-Aminothiazoles (Hantzsch Cyclization) Thiourea->Thiazole + α-Haloketone Thiohydantoin 2-Thiohydantoins (Edman-type) Thiourea->Thiohydantoin + α-Amino Ester Triazole 1,2,4-Triazoles (Cyclodehydration) Thiosemi->Triazole + R-COOH / Acid

Figure 1: Divergent synthetic pathways from Piperidine-4-ITC. The electrophilic carbon serves as the branch point for heterocycle formation.

Module 1: Synthesis of the Precursor

Target: tert-butyl 4-isothiocyanatopiperidine-1-carboxylate (1-Boc-4-ITC).

While thiophosgene is the classical reagent, it is highly toxic. This protocol utilizes 1,1'-Thiocarbonyldiimidazole (TCDI) , a safer, crystalline alternative that offers comparable yields with easier handling.

Protocol A: TCDI-Mediated Isothiocyanation

Reagents:

  • 1-Boc-4-aminopiperidine (1.0 eq)

  • 1,1'-Thiocarbonyldiimidazole (TCDI) (1.2 eq)

  • Imidazole (0.5 eq - catalytic accelerator)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 1-Boc-4-aminopiperidine (10 mmol) and anhydrous DCM (50 mL) under nitrogen atmosphere.

  • Addition: Cool the solution to 0°C. Add TCDI (12 mmol) portion-wise over 10 minutes.

    • Mechanism:[1][2][3][4][5][6] The amine attacks TCDI, displacing one imidazole to form the thiocarbamoyl imidazole intermediate.

  • Elimination: Allow the reaction to warm to room temperature (RT) and stir for 3 hours. The second imidazole unit is eliminated to generate the isothiocyanate.

  • Workup: Wash the organic layer with 1N HCl (2 x 30 mL) to remove imidazole byproducts (protonation renders them water-soluble). Wash with brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification: Flash chromatography (Hexanes/EtOAc 9:1). The ITC is typically a white/pale yellow solid.

Critical Control Point:

  • Monitoring: ITCs show a characteristic strong IR stretch at ~2100–2150 cm⁻¹ . Disappearance of the amine N-H stretch and appearance of this peak confirms conversion.

Module 2: Synthesis of 2-Aminothiazoles

Reaction Name: Hantzsch Thiazole Synthesis (Modified) Target: N-(1-Boc-piperidin-4-yl)-4-phenylthiazol-2-amine.

This reaction proceeds via a thiourea intermediate which undergoes condensation with an α-haloketone.[3]

Protocol B: Two-Step One-Pot Synthesis

Reagents:

  • 1-Boc-4-ITC (1.0 eq)

  • Ammonia (0.5M in Dioxane) OR Aniline derivative (1.0 eq)

  • 
    -Bromoacetophenone (1.0 eq)[3]
    
  • Ethanol (EtOH)[7]

Step-by-Step Methodology:

  • Thiourea Formation:

    • Dissolve 1-Boc-4-ITC (1.0 mmol) in EtOH (5 mL).

    • Add the amine component (e.g., 2.0 mL of 0.5M Ammonia in dioxane).

    • Stir at RT for 1 hour. TLC should show a polar spot (thiourea) and consumption of the non-polar ITC.

  • Cyclization (Hantzsch):

    • Add

      
      -bromoacetophenone (1.0 mmol) directly to the reaction mixture.
      
    • Heat to reflux (80°C) for 2–4 hours.

    • Mechanism:[1][2][3][4][5][6][8] The sulfur atom of the thiourea attacks the

      
      -carbon of the ketone (S_N2), followed by intramolecular attack of the nitrogen on the carbonyl and dehydration.
      
  • Isolation:

    • Cool to RT. The hydrobromide salt of the thiazole often precipitates.

    • Neutralize with saturated NaHCO₃. Extract with EtOAc.[9]

  • Purification: Recrystallization from EtOH/Water or column chromatography (DCM/MeOH).

Mechanistic Pathway (DOT)

HantzschMechanism Step1 Step 1: Thiourea Formation (Nu- Attack on ITC) Step2 Step 2: S-Alkylation (Sulfur attacks α-Haloketone) Step1->Step2 + α-Bromoacetophenone Step3 Step 3: Cyclodehydration (Aromatization to Thiazole) Step2->Step3 - H2O, - HBr

Figure 2: Sequential mechanism of the Hantzsch synthesis transforming ITC to Thiazole.

Module 3: Synthesis of 1,2,4-Triazoles

Target: 4-(1-Boc-piperidin-4-yl)-5-mercapto-1,2,4-triazole derivatives.

Triazoles are bioisosteres of amides and esters. This protocol generates the 1,2,4-triazole-3-thione (or thiol tautomer), a versatile scaffold for further S-alkylation.

Protocol C: Hydrazide Cyclization

Reagents:

  • 1-Boc-4-ITC (1.0 eq)

  • Hydrazine Hydrate (1.2 eq) or Acid Hydrazide (R-CONHNH2)

  • Sodium Hydroxide (2M aq)

Step-by-Step Methodology:

  • Thiosemicarbazide Formation:

    • Dissolve 1-Boc-4-ITC (2 mmol) in Ethanol (10 mL).

    • Add Hydrazine Hydrate (2.4 mmol) dropwise at 0°C.

    • Stir at RT for 2 hours. A white precipitate (Thiosemicarbazide) usually forms. Filter and dry.[9]

  • Cyclization:

    • Suspend the thiosemicarbazide in 2M NaOH (5 mL).

    • Reflux for 4 hours.

    • Note: If using a simple hydrazine, a carbon source like Formic Acid is required for ring closure. If using an acyl hydrazide (R-CONHNH2), base-catalyzed cyclization works directly.

  • Workup:

    • Cool the solution. Acidify carefully with HCl to pH 5.

    • The mercapto-triazole will precipitate as a solid.

  • Yield Expectation: 70–85%.

Comparative Data & Troubleshooting

Table 1: Solvent Compatibility Guide for Piperidine-ITC Reactions

SolventSuitabilityNotes
DCM ExcellentBest for ITC synthesis; easy workup.
Ethanol HighPreferred for thiourea formation and Hantzsch cyclization.
DMF ModerateGood for solubility but hard to remove; promotes polymerization if heated too long.
Water LowITCs hydrolyze slowly to amines or ureas in aqueous basic conditions.

Troubleshooting Guide:

  • Problem: Low yield of ITC precursor.

    • Cause: Hydrolysis due to wet solvents.

    • Fix: Ensure DCM is distilled over CaH₂ or use molecular sieves.

  • Problem: "Gummy" product in Thiazole synthesis.

    • Cause: Incomplete dehydration or polymerization of

      
      -haloketone.
      
    • Fix: Ensure reflux temperature is maintained; use molecular sieves in the reaction to scavenge water.

References

  • BenchChem. (2025).[3] Application Notes and Protocols: Synthesis of 2-Aminothiazoles via Acetyl Isothiocyanate. Retrieved from

  • Mishra, S., et al. (2022).[7] Novel one-step method for the conversion of isothiocyanates to 2-alkyl(aryl)aminothiazoles. ResearchGate. Retrieved from

  • Rajappa, S., & Sudarsanam, V. (1981). A general synthesis of thiazoles.[3][10] Part 6. Synthesis of 2-amino-5-heterylthiazoles. Indian Academy of Sciences. Retrieved from

  • ChemicalBook. (2026). N-Boc-4-iodopiperidine Synthesis and Properties. Retrieved from

  • MDPI. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides. Retrieved from

Sources

Application Notes and Protocols: Nucleophilic Addition Reactions of Ethyl 4-Isothiocyanatopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Strategic Importance of the Piperidine-Thiourea Scaffold

In the landscape of modern medicinal chemistry, the piperidine moiety is a privileged scaffold, frequently incorporated into the design of novel therapeutic agents due to its favorable pharmacokinetic properties and its ability to confer conformational rigidity. When functionalized with a reactive isothiocyanate group at the 4-position and an ethyl carbamate at the 1-position, as in Ethyl 4-isothiocyanatopiperidine-1-carboxylate, this building block becomes a versatile platform for the synthesis of a diverse array of compounds through nucleophilic addition reactions. The resulting thiourea, thiocarbamate, and dithiocarbamate derivatives are of significant interest in drug discovery, with reported activities spanning antibacterial, antifungal, anticancer, and anti-inflammatory applications.[1][2][3]

This guide provides a comprehensive overview of the synthesis and nucleophilic addition reactions of Ethyl 4-isothiocyanatopiperidine-1-carboxylate. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to leverage this valuable synthetic intermediate in their drug development programs. The causality behind experimental choices is explained to foster a deeper understanding of the underlying chemical principles.

Core Principles: The Electrophilic Nature of the Isothiocyanate Group

The reactivity of Ethyl 4-isothiocyanatopiperidine-1-carboxylate is dominated by the electrophilic character of the central carbon atom in the isothiocyanate (-N=C=S) group. This carbon is susceptible to attack by a wide range of nucleophiles, including amines, alcohols, and thiols. The addition of a nucleophile to the isothiocyanate proceeds via a nucleophilic addition mechanism, leading to the formation of a stable tetrahedral intermediate that subsequently rearranges to the final product.

Caption: General mechanism of nucleophilic addition to an isothiocyanate.

Synthesis of Ethyl 4-Isothiocyanatopiperidine-1-carboxylate

The most common and efficient method for the synthesis of Ethyl 4-isothiocyanatopiperidine-1-carboxylate is from the corresponding primary amine, Ethyl 4-aminopiperidine-1-carboxylate.[4] A one-pot procedure using a thiocarbonylating agent is often preferred for its operational simplicity and good yields.[5][6]

Protocol 1: One-Pot Synthesis from Ethyl 4-aminopiperidine-1-carboxylate

This protocol is adapted from general procedures for the synthesis of isothiocyanates from primary amines.[5][6]

Materials:

  • Ethyl 4-aminopiperidine-1-carboxylate

  • Carbon disulfide (CS₂)

  • Triethylamine (Et₃N) or another suitable base

  • A desulfurizing agent (e.g., di-tert-butyl dicarbonate (Boc₂O) with a catalytic amount of DMAP, or thiophosgene as a more traditional but highly toxic alternative)[7]

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dithiocarbamate Salt Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Ethyl 4-aminopiperidine-1-carboxylate (1.0 eq.) and triethylamine (1.1 eq.) in the chosen anhydrous solvent. Cool the solution to 0 °C in an ice bath.

  • Slowly add carbon disulfide (1.1 eq.) dropwise to the stirred solution. The reaction is often exothermic. Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Desulfurization: Cool the reaction mixture back to 0 °C.

    • Using Boc₂O/DMAP: Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (e.g., 0.1 eq.) followed by the dropwise addition of di-tert-butyl dicarbonate (1.1 eq.).

    • Caution with Thiophosgene: If using thiophosgene (a highly toxic and corrosive reagent that should be handled with extreme care in a well-ventilated fume hood), add it dropwise (1.0 eq.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford Ethyl 4-isothiocyanatopiperidine-1-carboxylate as a stable product.

Synthesis_Workflow Start Ethyl 4-aminopiperidine-1-carboxylate Step1 React with CS2 and Base (e.g., Et3N) in Anhydrous Solvent Start->Step1 Intermediate Dithiocarbamate Salt (in situ) Step1->Intermediate Step2 Add Desulfurizing Agent (e.g., Boc2O/DMAP) Intermediate->Step2 Product Ethyl 4-isothiocyanatopiperidine-1-carboxylate Step2->Product Purification Work-up and Column Chromatography Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: Workflow for the one-pot synthesis of Ethyl 4-isothiocyanatopiperidine-1-carboxylate.

Nucleophilic Addition Reactions: Synthesis of Thiourea Derivatives

The reaction of isothiocyanates with primary and secondary amines is a robust and high-yielding method for the synthesis of N,N'-disubstituted thioureas.[8] These reactions are typically straightforward and can be performed under mild conditions.

Protocol 2: General Procedure for the Synthesis of N-((1-Ethoxycarbonyl)piperidin-4-yl)-N'-substituted-thioureas

Materials:

  • Ethyl 4-isothiocyanatopiperidine-1-carboxylate

  • Primary or secondary amine (e.g., benzylamine, aniline, morpholine)

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), or Ethanol)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve Ethyl 4-isothiocyanatopiperidine-1-carboxylate (1.0 eq.) in the chosen solvent.

  • Amine Addition: Add the primary or secondary amine (1.0-1.1 eq.) to the solution at room temperature. The addition can be done in one portion or dropwise. The reaction is often exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reactions are typically complete within a few hours. For less reactive amines, gentle heating may be required.

  • Work-up and Isolation:

    • For products that precipitate: If the thiourea product is insoluble in the reaction solvent, it will precipitate out of the solution. The solid can be collected by filtration, washed with a small amount of cold solvent, and dried.

    • For soluble products: If the product remains in solution, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Table 1: Examples of Nucleophilic Addition of Amines to Ethyl 4-isothiocyanatopiperidine-1-carboxylate

Nucleophile (Amine)Product NameTypical SolventReaction Time (h)Typical Yield (%)
BenzylamineN-((1-Ethoxycarbonyl)piperidin-4-yl)-N'-benzylthioureaDCM1-3>90
AnilineEthyl 4-(3-phenylthioureido)piperidine-1-carboxylateTHF2-4>85
MorpholineEthyl 4-(morpholine-4-carbothioamido)piperidine-1-carboxylateMeCN1-2>95
EthanolamineEthyl 4-(3-(2-hydroxyethyl)thioureido)piperidine-1-carboxylateEthanol2-4>80

Note: Reaction times and yields are illustrative and may vary depending on the specific reaction conditions and the purity of the reagents.

Nucleophilic Addition of Other Nucleophiles

While reactions with amines are the most common, Ethyl 4-isothiocyanatopiperidine-1-carboxylate can also react with other nucleophiles such as alcohols and thiols to form thiocarbamates and dithiocarbamates, respectively. These reactions often require a base to deprotonate the nucleophile and increase its reactivity.

Protocol 3: Synthesis of Thiocarbamates via Reaction with Alcohols

Materials:

  • Ethyl 4-isothiocyanatopiperidine-1-carboxylate

  • Alcohol (e.g., methanol, phenol)

  • A strong, non-nucleophilic base (e.g., sodium hydride (NaH), potassium tert-butoxide)

  • Anhydrous aprotic solvent (e.g., THF, DMF)

Procedure:

  • Nucleophile Activation: In a flame-dried, round-bottom flask under an inert atmosphere, suspend the base (1.1 eq.) in the anhydrous solvent. Cool the suspension to 0 °C.

  • Slowly add the alcohol (1.0 eq.) to the base suspension to form the corresponding alkoxide.

  • Isothiocyanate Addition: To the freshly prepared alkoxide solution, add a solution of Ethyl 4-isothiocyanatopiperidine-1-carboxylate (1.0 eq.) in the same anhydrous solvent dropwise at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting isothiocyanate. Gentle heating may be necessary for less reactive alcohols.

  • Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude thiocarbamate by column chromatography on silica gel.

Protocol 4: Synthesis of Dithiocarbamates via Reaction with Thiols

Thiols are generally more nucleophilic than alcohols and can often react with isothiocyanates under milder conditions.

Materials:

  • Ethyl 4-isothiocyanatopiperidine-1-carboxylate

  • Thiol (e.g., ethanethiol, thiophenol)

  • A base (e.g., triethylamine, potassium carbonate)

  • Solvent (e.g., DCM, THF, Acetonitrile)

Procedure:

  • Reaction Setup: Dissolve the thiol (1.0 eq.) and the base (1.1 eq.) in the chosen solvent in a round-bottom flask.

  • Isothiocyanate Addition: Add Ethyl 4-isothiocyanatopiperidine-1-carboxylate (1.0 eq.) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor by TLC. These reactions are typically faster than those with alcohols.

  • Work-up: Once the reaction is complete, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude dithiocarbamate by column chromatography or recrystallization.

Table 2: Examples of Nucleophilic Addition of Alcohols and Thiols

NucleophileProduct ClassProduct NameTypical BaseTypical Solvent
MethanolThiocarbamateEthyl 4-(((methoxycarbonothioyl)amino)piperidine-1-carboxylateNaHTHF
PhenolThiocarbamateEthyl 4-(((phenoxycarbonothioyl)amino)piperidine-1-carboxylateK₂CO₃DMF
EthanethiolDithiocarbamateEthyl 4-(((ethylthio)carbonothioyl)amino)piperidine-1-carboxylateEt₃NDCM
ThiophenolDithiocarbamateEthyl 4-(((phenylthio)carbonothioyl)amino)piperidine-1-carboxylateEt₃NMeCN

Characterization of Products

The products of these nucleophilic addition reactions can be characterized using standard spectroscopic techniques.

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed information about the structure of the molecule, confirming the addition of the nucleophile and the formation of the thiourea, thiocarbamate, or dithiocarbamate linkage. The chemical shifts of the protons and carbons adjacent to the newly formed bond are particularly diagnostic.

  • Infrared (IR) Spectroscopy: The disappearance of the strong, characteristic isothiocyanate (-N=C=S) stretching band (around 2100-2200 cm⁻¹) and the appearance of new bands corresponding to the C=S stretch (around 1100-1300 cm⁻¹) and N-H stretches (for thioureas) are key indicators of a successful reaction.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The progress of each reaction can be reliably monitored by TLC, allowing for clear determination of reaction completion. The purification methods are standard and robust, and the final products can be unambiguously characterized by the spectroscopic methods outlined above. The consistency of the spectroscopic data with the expected structures provides a high degree of confidence in the outcome of the synthesis.

Conclusion

Ethyl 4-isothiocyanatopiperidine-1-carboxylate is a highly valuable and versatile building block for the synthesis of a wide range of thiourea, thiocarbamate, and dithiocarbamate derivatives. The nucleophilic addition reactions are generally high-yielding, operationally simple, and proceed under mild conditions. The protocols and guidelines provided in this document are intended to empower researchers to effectively utilize this reagent in their pursuit of novel bioactive molecules and to accelerate the drug discovery and development process.

References

  • Zhang, B., & Shi, L. (2019). One-Pot Synthesis of Isothiocyanates. Chinese Journal of Applied Chemistry, 36(8), 892-896. [URL not available]
  • Li, Y., et al. (2025). Design, Synthesis, and Biological Activity Evaluation of Flavonol Derivatives Containing Piperazine and Piperidine Thiourea. Journal of Agricultural and Food Chemistry. [Link]

  • PubChem. Ethyl 4-anilinopiperidine-1-carboxylate. [Link]

  • Hassan, A. S. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Molecules, 29(11), 2568. [Link]

  • Reddy, R. C. K., et al. (2013). New Urea and Thiourea Derivatives of Piperazine Doped with Febuxostat: Synthesis and Evaluation of Anti-TMV and Antimicrobial Activities. The Scientific World Journal, 2013, 856750. [URL not available]
  • Kravchenko, I. I., et al. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry, 15(2), 23-37. [URL not available]
  • Al-Otaibi, J. S., et al. (2024). Synthesis and characterization of novel dithiocarbamic thioanhydrides and their application for plant growth stimulant and phytotoxic activity. Scientific Reports, 14(1), 2487. [Link]

  • Wikipedia. Riemschneider thiocarbamate synthesis. [Link]

  • Wang, X., et al. (2011). Advances in the synthesis of thiocarbamates. Chinese Journal of Organic Chemistry, 31(8), 1245-1254. [URL not available]
  • Organic Chemistry Portal. Dithiocarbamate synthesis by thiocarbomoylation. [Link]

  • Onwudiwe, D. C., & Ajibade, P. A. (2022). The Versatility in the Applications of Dithiocarbamates. International Journal of Molecular Sciences, 23(3), 1317. [Link]

  • Zhang, B., & Shi, L. (2019). One-Pot Synthesis of Isothiocyanates. Chinese Journal of Applied Chemistry, 36(8), 892-896. [URL not available]
  • Kumar, S., et al. (2016). Synthesis of Dithiocarbamate by Markovnikov Addition Reaction. RSC Advances, 6(10), 8345-8349. [URL not available]
  • El-Gamel, N. E. A., & Rezk, G. N. (2020). Synthesis of ethyl 4-oxopiperidine-1-carboxylate (a),... ResearchGate. [Link]

  • Reddy, P. P., et al. (2009). ChemInform Abstract: Synthesis of Thiocarbamates from Thiols and Isocyanates under Catalyst- and Solvent-Free Conditions. ChemInform, 40(32). [URL not available]
  • The Royal Society of Chemistry. (2019). General procedure for the synthesis of isothiocyanates. [Link]

  • Li, J., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry, 8, 61-70. [Link]

  • Boas, U., et al. (2008). A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. Tetrahedron Letters, 49(19), 3117-3119. [URL not available]
  • US Patent 3,637,788. (1972).
  • Li, Z.-Y., et al. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Synthesis, 45(12), 1667-1674. [Link]

  • Google Patents. WO2016071792A1 - Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters.
  • Hog, S. S., et al. (2023). Synthesis of Isothiocyanates: An Update. Molecules, 28(12), 4786. [Link]

  • Bautista-Hernández, C. A., et al. (2018). One-pot four-component synthesis of novel isothiourea-ethylene-tethered-piperazine derivatives. Beilstein Journal of Organic Chemistry, 14, 2596-2602. [Link]

  • Google Patents.
  • Google Patents.
  • Cheméo. Ethyl piperidine-4-carboxylate. [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • Akkurt, M., et al. (2012). Ethyl 4-[(E)-(2-hydroxybenzylidene)amino]piperidine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3375. [Link]

  • Wikipedia. Ethanethiol. [Link]

  • Organic Chemistry Portal. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. [Link]

  • NIST. Ethyl piperidine-4-carboxylate. [Link]

Sources

Application Note: One-Pot Synthesis Methodologies Utilizing Ethyl 4-isothiocyanatopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

Ethyl 4-isothiocyanatopiperidine-1-carboxylate (CAS: 193766-44-6) represents a "privileged scaffold" in medicinal chemistry. It combines a piperidine core—ubiquitous in GPCR ligands and kinase inhibitors—with a highly reactive isothiocyanate (ITC) electrophile.

Unlike simple alkyl isothiocyanates, this reagent allows for the rapid introduction of a protected piperidine moiety into heterocyclic libraries. The ethyl carbamate (urethane) group at the N1 position provides orthogonality, remaining stable under basic and mild acidic conditions, while the C4-isothiocyanate serves as a "warhead" for Diversity-Oriented Synthesis (DOS).

This guide details three one-pot protocols designed to transform this reagent into high-value pharmacophores: Thioureas , 2-Aminothiazoles , and 1,2,4-Triazoles .

Chemical Profile & Handling

  • IUPAC Name: Ethyl 4-isothiocyanatopiperidine-1-carboxylate

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    S
  • Molecular Weight: 214.28 g/mol

  • Physical State: Colorless to pale yellow oil (often solidifies upon cooling).

  • Reactivity: Electrophilic attack at the central carbon of the -N=C=S group.

Handling & Safety (Critical)[1]
  • Moisture Sensitivity: Isothiocyanates slowly hydrolyze to amines and COS in the presence of water. Store under inert gas (Argon/Nitrogen) at 2–8°C.

  • Toxicity: Like all isothiocyanates, this reagent is a potent lachrymator and skin sensitizer. Handle only in a fume hood.

  • Scavenging: Residual ITC can be quenched with polymer-supported Trisamine resin or simple aqueous ammonia workup.

Mechanistic Pathways & Workflow

The versatility of Ethyl 4-isothiocyanatopiperidine-1-carboxylate lies in its ability to undergo nucleophilic addition followed by cyclization. The diagram below illustrates the divergent pathways covered in this guide.

ReactionPathways ITC Ethyl 4-isothiocyanatopiperidine- 1-carboxylate (Reagent) Thiourea Intermediate: Thiourea ITC->Thiourea + Amine Thiosemi Intermediate: Thiosemicarbazide ITC->Thiosemi + Hydrazide Amine Primary/Secondary Amine Hydrazide Hydrazide (R-CONHNH2) Product1 Piperidinyl-Thioureas (Protocol 1) Thiourea->Product1 Isolation Product2 2-Aminothiazoles (Protocol 2) Thiourea->Product2 + α-Haloketone (Hantzsch Cyclization) Product3 1,2,4-Triazoles (Protocol 3) Thiosemi->Product3 + EDCI/Base (Desulfurative Cyclization)

Figure 1: Divergent synthesis pathways from the piperidine-isothiocyanate core.

Protocol 1: High-Throughput Synthesis of Piperidinyl-Thioureas

Application: Library generation for SAR studies (urea/thiourea bioisosteres).

Rationale

Thioureas are not just intermediates; they are privileged pharmacophores (e.g., antiviral non-nucleoside inhibitors). The reaction is "click-like" in its efficiency but requires careful stoichiometry to avoid purification bottlenecks.

Materials
  • Reagent: Ethyl 4-isothiocyanatopiperidine-1-carboxylate (1.0 equiv).

  • Nucleophile: Diverse primary/secondary amines (1.1 equiv).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Scavenger: Polystyrene-supported Isocyanate resin (optional, for purification).

Step-by-Step Procedure
  • Preparation: Dissolve 1.0 mmol of Ethyl 4-isothiocyanatopiperidine-1-carboxylate in 5 mL of dry DCM.

  • Addition: Add 1.1 mmol of the amine dropwise.

    • Note: If using amine salts (e.g., hydrochlorides), add 1.2 equiv of Diisopropylethylamine (DIPEA) to liberate the free base.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Hexane:EtOAc 1:1). The ITC spot (high R

    
    ) should disappear.
    
  • Purification (The "One-Pot" Workup):

    • Add PS-Isocyanate resin (0.5 equiv relative to excess amine) to the reaction pot. Stir for 1 hour. This resin reacts with the excess starting amine.

    • Filter the mixture to remove the resin.

    • Concentrate the filtrate in vacuo.

  • Result: The resulting solid/oil is typically >95% pure thiourea, ready for biological screening or further cycling.

Protocol 2: One-Pot Hantzsch Synthesis of 2-Aminothiazoles

Application: Synthesis of kinase inhibitors.[1] The 2-aminothiazole core is a classic scaffold in oncology (e.g., Dasatinib).

Rationale

The classic Hantzsch synthesis involves isolating the thiourea. In this one-pot variation, we generate the thiourea in situ and immediately trap it with an


-haloketone.[2] This minimizes solvent waste and handling of thiourea intermediates, which can have poor solubility.
Mechanism[2][6][8][9][10]
  • Addition: Amine attacks ITC

    
     Thiourea.
    
  • S-Alkylation: Thiourea Sulfur attacks

    
    -haloketone 
    
    
    
    Thioimidate intermediate.
  • Cyclodehydration: Intramolecular amine attack on carbonyl

    
     Thiazole ring formation + H
    
    
    
    O.
Experimental Workflow

Hantzsch Step1 Step 1: Thiourea Formation (DCM/EtOH, RT, 2h) Step2 Step 2: Add α-Bromoketone (No isolation) Step1->Step2 In situ Step3 Step 3: Reflux (60-80°C, 2-4h) Step2->Step3 Cyclization Final Product: 2-Aminothiazole Step3->Final Workup

Figure 2: One-pot Hantzsch cyclization workflow.

Step-by-Step Procedure
  • Step A (Thiourea Formation):

    • In a round-bottom flask, dissolve Ethyl 4-isothiocyanatopiperidine-1-carboxylate (1.0 mmol) in Ethanol (EtOH, 10 mL).

    • Add the aniline/amine (1.0 mmol). Stir at RT for 1 hour.

  • Step B (Cyclization):

    • Without isolating the intermediate, add the

      
      -bromoketone (e.g., Phenacyl bromide, 1.0 mmol).
      
    • Crucial: Add NaHCO

      
       (1.0 mmol) or TEA to neutralize the HBr generated.
      
    • Heat the mixture to reflux (approx. 78°C) for 3–5 hours.

  • Workup:

    • Cool to room temperature.[3] The product often precipitates as a solid.[3]

    • If Solid: Filter and wash with cold ethanol.[3]

    • If Soluble: Evaporate EtOH, redissolve in EtOAc, wash with water/brine, dry over MgSO

      
      .
      
  • Yield: Typically 70–85%.

Protocol 3: One-Pot Synthesis of 1,2,4-Triazoles

Application: Bioisosteres for amides/esters; antifungal and CNS active agents.

Rationale

Reaction of the ITC with a hydrazide yields a thiosemicarbazide.[3][4] Cyclization to the triazole usually requires harsh basic conditions (NaOH, heat) or oxidative desulfurization. The EDCI-mediated desulfurization is preferred for drug development as it is milder and avoids toxic mercury salts often cited in older literature.

Step-by-Step Procedure
  • Formation of Thiosemicarbazide:

    • Dissolve Ethyl 4-isothiocyanatopiperidine-1-carboxylate (1.0 mmol) in DMF (5 mL).

    • Add the Hydrazide (e.g., Benzhydrazide, 1.0 mmol).

    • Stir at RT for 2 hours.

  • Cyclization (EDCI Method):

    • Add EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.2 mmol) directly to the pot.

    • Heat to 60°C for 3 hours.

    • Mechanism:[5][6][2][3][7] EDCI activates the sulfur (forming a carbodiimide-like intermediate), facilitating the nucleophilic attack of the hydrazine nitrogen and loss of sulfur.

  • Workup:

    • Dilute with water (20 mL) and extract with EtOAc.

    • The organic layer will contain the 1,2,4-triazole.[8][3]

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Step 1) Hydrolysis of ITCEnsure solvents are dry. Check ITC quality by NMR/IR (Look for -N=C=S peak at ~2100 cm⁻¹).
Incomplete Cyclization (Thiazole) Acid accumulationThe Hantzsch reaction produces HBr. Ensure sufficient base (NaHCO₃ or TEA) is present to drive the reaction.
Sticky/Oily Product ImpuritiesUse the scavenger resin method (Protocol 1) or triturated with cold ether/hexane to induce crystallization.
Side Products (Triazole) O-acyl vs N-acyl attackEDCI promotes the desired N-cyclization. Avoid strong bases which might lead to oxadiazoles instead.

References

  • BenchChem. Application Notes and Protocols: Cyclocondensation Reactions of Acetyl Isothiocyanate with Hydrazines. (2025).[2][9][10] Retrieved from

  • National Institutes of Health (NIH). Catalyst free one pot three components synthesis of 2-iminothiazoles. (2023).[7][11] Retrieved from

  • Organic Chemistry Portal. Synthesis of 1H-1,2,4-triazoles. (2021). Retrieved from

  • Royal Society of Chemistry. Exploration of piperidine 3D fragment chemical space.[12] (2022). Retrieved from

  • Molecules (MDPI). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. (2021). Retrieved from

Sources

Application Note: Preparation of Urea Derivatives from Ethyl 4-isothiocyanatopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Ethyl 4-isothiocyanatopiperidine-1-carboxylate (CAS: 73733-70-7) is a highly versatile building block widely utilized in the synthesis of piperidine-containing peptidomimetics and . Substituted ureas are privileged pharmacophores in medicinal chemistry, frequently appearing in kinase inhibitors (e.g., p38 MAP kinase inhibitors), anti-diabetic agents, and 1[1].

While isothiocyanates are classic precursors for thioureas, their conversion to ureas requires a strategic desulfurization step. Direct conversion of isothiocyanates to ureas is possible, but a two-step protocol—initial nucleophilic addition of an amine followed by oxidative desulfurization—provides superior control, allows for the isolation of the thiourea intermediate, and2[2].

This protocol utilizes alkaline hydrogen peroxide (H₂O₂) as the desulfurizing agent. Under highly alkaline conditions, the thiourea sulfur atom is rapidly oxidized to an inorganic sulfate leaving group, facilitating3[3]. This method is preferred over heavy-metal-mediated (e.g., HgO) or carbodiimide-mediated (e.g., EDCI) desulfurization due to its operational simplicity, high atom economy, and environmentally benign byproducts.

Mechanistic Workflow

The synthesis is a self-validating two-step sequence:

  • Nucleophilic Addition: The electrophilic carbon of the isothiocyanate is attacked by a primary or secondary amine, yielding a stable thiourea intermediate.

  • Oxidative Desulfurization: Treatment of the thiourea with H₂O₂ in the presence of NaOH oxidizes the thioxo group. The alkaline environment is critical to drive the formation of the urea carbonyl and prevent the formation of stable, unreactive sulfonic acid intermediates.

G A Ethyl 4-isothiocyanato- piperidine-1-carboxylate C Thiourea Intermediate A->C Nucleophilic Addition (Step 1) B Amine (R-NH2) B->C E Urea Derivative C->E Oxidative Desulfurization (Step 2) D H2O2 / NaOH (aq) D->E

Two-step synthetic workflow for converting isothiocyanates to ureas via a thiourea intermediate.

Experimental Protocol

Step 1: Synthesis of the Thiourea Intermediate

Reagents:

  • Ethyl 4-isothiocyanatopiperidine-1-carboxylate (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

  • Optional: N,N-Diisopropylethylamine (DIPEA) (1.2 eq)

Procedure:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 4-isothiocyanatopiperidine-1-carboxylate (1.0 mmol, 214.3 mg) in 5.0 mL of anhydrous DCM.

  • Addition: Add the desired amine (1.1 mmol) dropwise at room temperature. Causality Note: If using an amine hydrochloride salt, add DIPEA (1.2 eq) to liberate the nucleophilic free amine, as protonated amines cannot attack the electrophilic isothiocyanate carbon.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction via TLC (Hexanes:EtOAc 1:1) or LC-MS. Typical reaction times range from 2 to 4 hours depending on the nucleophilicity and steric hindrance of the amine.

  • Workup: Once the isothiocyanate is fully consumed, dilute the mixture with 10 mL of DCM. Wash sequentially with 1M HCl (to remove unreacted aliphatic amines), saturated NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude thiourea. This intermediate is generally >90% pure and can be used directly in Step 2.

Step 2: Oxidative Desulfurization to Urea

Reagents:

  • Crude thiourea intermediate (1.0 eq)

  • 30% Aqueous Hydrogen Peroxide (H₂O₂) (3.0 - 4.0 eq)

  • 1M Aqueous Sodium Hydroxide (NaOH) (2.0 eq)

  • Ethanol (EtOH)

  • Saturated Aqueous Sodium Thiosulfate (Na₂S₂O₃)

Procedure:

  • Preparation: Dissolve the crude thiourea (approx. 1.0 mmol) in 5.0 mL of EtOH in a round-bottom flask.

  • Alkalinization: Add 2.0 mL of 1M aqueous NaOH (2.0 mmol). Causality Note: The highly alkaline environment (pH ≥ 12) is necessary to establish the proper conditions for the oxidative conversion of thiourea to urea and inorganic sulfate.

  • Cooling: Submerge the flask in an ice-water bath and cool to 0 °C. Causality Note: The oxidation of sulfur by H₂O₂ is highly exothermic. Strict temperature control prevents solvent boil-off and minimizes side reactions, such as the N-oxidation of the piperidine nitrogen.

  • Oxidation: Slowly add 30% aqueous H₂O₂ (0.4 mL, approx. 3.5 mmol) dropwise over 10 minutes.

  • Reaction: Stir at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1.5 to 2 hours.

  • Quenching: Cool the mixture back to 0 °C and carefully quench the excess peroxide by adding 5 mL of saturated aqueous Na₂S₂O₃. Stir for 10 minutes. Causality Note: This safely reduces unreacted peroxides, preventing explosive hazards during subsequent solvent concentration.

  • Extraction: Evaporate the majority of the ethanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 × 10 mL). EtOAc provides an optimal polarity balance to extract the highly polar urea product while leaving inorganic salts in the aqueous phase.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude urea via flash column chromatography (typically using a gradient of DCM to 5-10% MeOH in DCM).

Quantitative Data Summary

The efficiency of this two-step protocol varies slightly depending on the steric and electronic properties of the amine nucleophile. Table 1 summarizes typical yields and reaction times.

Table 1: Typical Reaction Parameters and Yields by Amine Class

Amine ClassExample SubstrateStep 1 Time (h)Step 2 Time (h)Overall Yield (%)Typical Purity (HPLC)
Primary AliphaticBenzylamine2.01.585 - 92%> 98%
Secondary AliphaticMorpholine3.02.080 - 88%> 97%
Primary AromaticAniline4.02.575 - 82%> 95%
Sterically Hinderedtert-Butylamine12.03.060 - 70%> 95%

Troubleshooting & Expert Insights

  • Incomplete Desulfurization: If LC-MS indicates the presence of unreacted thiourea after 2 hours in Step 2, verify the pH of the reaction mixture. The oxidative conversion requires a pH ≥ 12. Add additional 1M NaOH if necessary.

  • Over-oxidation: The formation of N-oxide byproducts can occur if the reaction temperature exceeds 25 °C during H₂O₂ addition. Always maintain the ice bath during the initial peroxide dropwise addition.

  • Alternative Reagents: If the substrate contains oxidation-sensitive functional groups (e.g., free sulfides or electron-rich alkenes) that are incompatible with H₂O₂, consider using EDCI (1.5 eq) in DMF at 60 °C as a milder, non-oxidative desulfurizing alternative, though this often requires longer reaction times and produces urea byproducts from the coupling agent.

References

  • Sigma-Aldrich. "ethyl 4-isothiocyanatopiperidine-1-carboxylate | 73733-70-7".
  • ResearchGate. "Zinc-Promoted Synthesis of β-(Thio)uredo-Sulfides from Isothiocyanates and Tertiary Amines".
  • Google Patents. "US5180500A - Chemical removal of thiourea from hydrochloric acid".
  • ResearchGate. "Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate".

Sources

Microwave-assisted synthesis using Ethyl 4-isothiocyanatopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis Using Ethyl 4-isothiocyanatopiperidine-1-carboxylate


H

N

O

S (Approx. MW: 214.29 g/mol )

Executive Summary

This guide details the microwave-assisted utilization of Ethyl 4-isothiocyanatopiperidine-1-carboxylate , a versatile "privileged scaffold" building block. The piperidine ring is ubiquitous in FDA-approved therapeutics, and the isothiocyanate (ITC) functionality serves as a high-reactivity "warhead" for nucleophilic coupling. By leveraging dielectric heating (microwave irradiation), researchers can accelerate the synthesis of thiourea libraries and heterocyclic derivatives (such as 2-aminothiazoles) from hours to minutes, often with superior purity profiles compared to conventional thermal heating.

Chemical Basis & Microwave Theory

The Reagent Profile

Ethyl 4-isothiocyanatopiperidine-1-carboxylate features a piperidine ring protected at the N1 position by an ethyl carbamate group. This protecting group is stable under the mild-to-moderate basic conditions used in ITC coupling, preventing side reactions (such as polymerization) while maintaining the lipophilicity required for cell-permeable drug candidates.

The electrophilic carbon of the isothiocyanate group (-N=C =S) is the site of reactivity. It is highly susceptible to attack by nucleophiles (amines, hydrazines, thiols).

Microwave Mechanism (Dielectric Heating)

In conventional heating, energy transfers via convection from the vessel walls, creating temperature gradients. In microwave synthesis, the reaction mixture is heated directly through dipolar polarization and ionic conduction .

  • Dipolar Polarization: The polar ITC bond and the solvent molecules align with the oscillating electric field. As the field alternates, molecular rotation generates friction and heat.

  • Specific Microwave Effect: The transition state for nucleophilic addition to ITCs involves a polar intermediate. Microwave irradiation stabilizes this polar transition state, significantly lowering the activation energy (

    
    ) and increasing reaction rates.
    

Application 1: Rapid Synthesis of Thiourea Libraries

Target: Generation of Urea/Thiourea derivatives for SAR (Structure-Activity Relationship) studies.

Experimental Workflow (DOT Visualization)

ThioureaWorkflow cluster_0 Input Reagents ITC Ethyl 4-isothiocyanatopiperidine (1.0 equiv) Process Microwave Irradiation 80-100°C, 10-15 min (Sealed Vessel) ITC->Process Amine Primary/Secondary Amine (1.1 equiv) Amine->Process Solvent Ethanol or MeCN Solvent->Process Workup Cooling & Filtration (or Evaporation) Process->Workup Product Target Thiourea (>90% Yield) Workup->Product

Caption: Workflow for the microwave-assisted addition of amines to Ethyl 4-isothiocyanatopiperidine-1-carboxylate.

Detailed Protocol

Reagents:

  • Ethyl 4-isothiocyanatopiperidine-1-carboxylate (1.0 mmol, ~214 mg)

  • Amine substrate (1.1 mmol) (e.g., benzylamine, morpholine, aniline derivatives)

  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN). Note: Ethanol is preferred for green chemistry and ease of workup.

Procedure:

  • Preparation: In a 10 mL microwave-transparent vial (borosilicate glass), dissolve the ITC reagent (1.0 equiv) in 2–3 mL of Ethanol.

  • Addition: Add the amine (1.1 equiv). If using a salt form of the amine (e.g., hydrochloride), add 1.2 equiv of Triethylamine (TEA) or DIPEA to liberate the free base.

  • Sealing: Cap the vial with a Teflon-lined septum.

  • Irradiation: Program the microwave reactor (e.g., Biotage, CEM, Anton Paar) with the following parameters:

    • Temperature: 90°C

    • Time: 10 minutes (Hold time)

    • Pressure Limit: 15 bar (Safety cutoff)

    • Stirring: High

  • Workup:

    • Precipitation Method: If the product precipitates upon cooling (common in EtOH), filter the solid and wash with cold ether.

    • Extraction Method: If soluble, remove solvent in vacuo. Dissolve residue in EtOAc, wash with 1N HCl (to remove unreacted amine) and Brine. Dry over MgSO4 and concentrate.

Data Summary: Thermal vs. Microwave

ParameterConventional Thermal (Reflux)Microwave Assisted
Temperature 80°C (Oil Bath)90°C (Internal Probe)
Time 4 – 12 Hours10 – 15 Minutes
Yield (Avg) 65 – 75%85 – 96%
Solvent Usage High (10-20 mL)Low (2-3 mL)

Application 2: One-Pot Hantzsch Cyclization (Thiazole Synthesis)

Target: Synthesis of 2-aminothiazole inhibitors.

This protocol couples the ITC with an amine to form an in situ thiourea, which then reacts with an


-haloketone to cyclize into a thiazole ring.
Reaction Pathway (DOT Visualization)

HantzschPathway Step1 Step 1: Thiourea Formation (ITC + Amine) Intermediate Thiourea Intermediate (Generated In Situ) Step1->Intermediate MW, 90°C, 10 min Step2 Step 2: Cyclization (+ alpha-Bromoketone) Intermediate->Step2 Add Bromoketone Final 2-Aminothiazole Derivative (Piperidine-Thiazole Hybrid) Step2->Final MW, 120°C, 15 min

Caption: One-pot, two-step microwave synthesis of 2-aminothiazoles via Hantzsch cyclization.

Detailed Protocol

Reagents:

  • Ethyl 4-isothiocyanatopiperidine-1-carboxylate (1.0 mmol)

  • Secondary Amine (e.g., Morpholine, 1.0 mmol) Note: If making a 2-aminothiazole where the amine nitrogen is part of the ring, use ammonia or use the ITC to react with an amino-thiazole precursor. However, the standard Hantzsch uses Thiourea + Haloketone. Here, we modify to: ITC + Ammonia -> Monosubstituted Thiourea -> + Haloketone -> N-substituted aminothiazole.

  • Alternative Route (Standard): React ITC with an amine to get a 1,3-disubstituted thiourea. Reaction with haloketone yields a 2-imino-4-thiazoline .

  • Reagent Set for Protocol below: ITC + 7N Ammonia in MeOH (to make the terminal thiourea) +

    
    -Bromoacetophenone.
    

Procedure:

  • Step 1 (Thiourea Formation): In the microwave vial, mix ITC (1.0 mmol) and 7N Ammonia in MeOH (2.0 mL).

  • Irradiation 1: Heat at 80°C for 5 minutes. Vent carefully to remove excess ammonia/pressure or concentrate in vacuo and redissolve in Ethanol (3 mL).

  • Step 2 (Cyclization): Add

    
    -Bromoacetophenone (1.0 mmol) to the crude thiourea solution.
    
  • Irradiation 2: Heat at 120°C for 15 minutes.

  • Purification: The product is often a hydrobromide salt. Neutralize with saturated NaHCO3, extract with DCM, and purify via flash chromatography (0-5% MeOH in DCM).

Troubleshooting & Optimization (Self-Validating Systems)

To ensure the protocol is self-validating, check these critical control points:

IssueObservationCorrective ActionMechanism
Incomplete Conversion ITC peak visible on LCMS/TLC (strong IR band at ~2100 cm⁻¹)Increase Temp by 10°C or Time by 5 min.Activation energy not yet overcome.
Desulfurization Formation of Urea instead of ThioureaDegas solvents; Ensure inert atmosphere (N2 purge).Oxygen/Peroxides can convert C=S to C=O under heat.
Pressure Errors Microwave cuts off due to over-pressureReduce solvent volume or switch to MeCN (lower vapor pressure than EtOH).Vapor pressure of solvent + volatile amines exceeds vessel rating.

References

  • Microwave-Assisted Synthesis of Isothiocyanates and Thioureas. Source: National Institutes of Health (NIH) / PMC. Context: General protocols for ITC reactivity and green chemistry advantages.[1][2] URL:[Link]

  • Direct, Microwave-Assisted Synthesis of Isothiocyanates and Derivatives. Source: European Journal of Organic Chemistry (via ResearchGate).[1] Context: Optimization of solvent and temperature for ITC coupling reactions. URL:[Link]

  • Microwave-Assisted Synthesis of 2-Aminothiazoles. Source: Journal of University of Shanghai for Science and Technology.[3] Context: Hantzsch cyclization protocols using microwave irradiation. URL:[Link]

  • Ethyl 4-oxo-1-piperidinecarboxylate (Precursor Data). Source: PubChem.[4][5] Context: Physicochemical properties of the piperidine scaffold backbone. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Ethyl 4-isothiocyanatopiperidine-1-carboxylate Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for Ethyl 4-isothiocyanatopiperidine-1-carboxylate. This document is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing coupling reactions with this versatile building block. Ethyl 4-isothiocyanatopiperidine-1-carboxylate is a valuable reagent for introducing a piperidine-thiourea motif, a common scaffold in pharmacologically active compounds. The reaction of its isothiocyanate (-N=C=S) group with primary or secondary amines yields N,N'-disubstituted thioureas. While this reaction is generally robust, achieving high yields and purity can be challenging due to factors such as reagent stability, amine nucleophilicity, and reaction conditions.

This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and maximize your synthetic success.

Core Reaction Mechanism: Thiourea Formation

The fundamental reaction involves the nucleophilic addition of an amine to the electrophilic carbon atom of the isothiocyanate group. The lone pair of electrons on the amine's nitrogen atom attacks the central carbon of the -N=C=S group, leading to the formation of a stable thiourea linkage.[1][2] This reaction is typically high-yielding and proceeds efficiently under mild conditions.[1]

Caption: Nucleophilic addition of an amine to Ethyl 4-isothiocyanatopiperidine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this coupling reaction?

A1: The choice of solvent is critical and depends on the solubility of your amine coupling partner.[3] Generally, polar aprotic solvents are preferred as they effectively solvate the reactants without interfering with the reaction.

  • Dichloromethane (DCM): An excellent first choice due to its inertness and ease of removal.[3][4]

  • Tetrahydrofuran (THF): Also a very common and effective solvent.[4][5]

  • Acetonitrile (ACN): A more polar option that can be useful for less soluble amines.

  • Dimethylformamide (DMF): Use with caution. While it can aid solubility for difficult substrates, its high boiling point makes it hard to remove, and it can sometimes participate in side reactions if not anhydrous.[5]

Q2: Do I need to run the reaction under an inert atmosphere (e.g., Nitrogen or Argon)?

A2: While not always strictly necessary, it is highly recommended. Isothiocyanates can be sensitive to moisture and air, which can lead to degradation over time.[6] Running the reaction under an inert atmosphere minimizes the risk of side reactions and ensures the integrity of the isothiocyanate, particularly during prolonged reaction times or when heating.

Q3: At what temperature should I run the reaction?

A3: Most couplings of isothiocyanates with primary or secondary amines proceed smoothly at room temperature.[3][6] If you are coupling a weakly nucleophilic amine (e.g., an aniline with electron-withdrawing groups) or a sterically hindered amine, gentle heating (e.g., 40-60°C) may be required to drive the reaction to completion.[4][6] Always monitor the reaction by Thin Layer Chromatography (TLC) to avoid decomposition at higher temperatures.[4]

Q4: How should I store Ethyl 4-isothiocyanatopiperidine-1-carboxylate?

A4: Isothiocyanates are susceptible to degradation. For optimal stability, store the reagent in a cool (refrigerator), dark, and dry environment, preferably under an inert atmosphere.[6] Always seal the container tightly after use.

Troubleshooting Guide: Low Reaction Yields

Low or incomplete conversion is the most common issue encountered in thiourea synthesis. The following guide provides a logical workflow to diagnose and solve these problems.

Caption: A logical workflow for troubleshooting low-yield coupling reactions.

Detailed Troubleshooting Scenarios
Potential Cause Recommended Solution & Explanation Expected Outcome
Degradation of Isothiocyanate Use freshly prepared or recently purchased Ethyl 4-isothiocyanatopiperidine-1-carboxylate. If the purity is suspect, purify by column chromatography (if thermally stable) or consider synthesizing it fresh. Isothiocyanates can hydrolyze or polymerize upon storage.[6]Improved yield and a cleaner reaction profile with fewer baseline impurities on TLC.
Low Nucleophilicity of the Amine For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups), an increase in temperature (40-60°C) is often necessary to provide sufficient energy for the nucleophilic attack.[4] Alternatively, using a more polar solvent like ACN or DMF can sometimes accelerate the reaction.Increased rate of product formation, driving the reaction towards completion.
Steric Hindrance If either the amine or the isothiocyanate is sterically bulky, the reaction may be slow. Prolonging the reaction time (24-48 hours) or increasing the temperature can help overcome this barrier.[6] Microwave-assisted synthesis can be particularly effective in these cases, often reducing reaction times from hours to minutes.[6]Higher conversion to the desired thiourea product.
Amine is Protonated (e.g., an HCl salt) The amine must be in its free base form (-NH2) to be nucleophilic.[2] If you are starting with an amine salt, add at least one equivalent of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to liberate the free amine.The reaction should proceed as expected, whereas it would not start or be extremely slow without the base.
Incorrect Stoichiometry Ensure accurate measurement of both reactants. A slight excess (1.05-1.1 equivalents) of the isothiocyanate can sometimes be used to ensure the complete consumption of a more valuable amine.[6]Drive the reaction to completion, consuming the limiting reagent.

Experimental Protocols

Protocol 1: General Procedure for Coupling with a Primary Amine

This protocol provides a standard method for the synthesis of an N,N'-disubstituted thiourea.

Materials:

  • Ethyl 4-isothiocyanatopiperidine-1-carboxylate

  • Primary or secondary amine (1.0 equivalent)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask with magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 mmol) in anhydrous DCM (10 mL).

  • To this stirred solution, add Ethyl 4-isothiocyanatopiperidine-1-carboxylate (1.05 mmol, 1.05 equivalents) at room temperature. The addition can be done in one portion.

  • Stir the reaction mixture at room temperature. Monitor the progress by TLC (e.g., using a 10% Methanol/DCM or 50% Ethyl Acetate/Hexane eluent system), checking for the consumption of the limiting reactant. Reactions are typically complete within 1-4 hours.

  • If the reaction is sluggish after 4 hours (as indicated by TLC), gently heat the mixture to 40°C and continue to monitor.

  • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate/hexane) or by column chromatography on silica gel.[4][6]

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude thiourea product

  • Silica gel (230-400 mesh)

  • Appropriate solvent system (e.g., gradient of Ethyl Acetate in Hexanes or Methanol in DCM)

  • Chromatography column and collection tubes

Procedure:

  • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% Hexane).

  • Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Dissolve the crude product in a minimal amount of the reaction solvent (e.g., DCM) or the eluent.

  • Adsorb the dissolved crude product onto a small amount of silica gel by concentrating it to a dry powder. This is known as "dry loading" and typically results in better separation.

  • Carefully add the dry-loaded silica to the top of the packed column.

  • Begin eluting the column with the solvent system, starting with low polarity and gradually increasing the polarity.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified thiourea.[4]

References

  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting common side reactions in thiourea synthesis.
  • BenchChem. (2025). Technical Support Center: Optimizing Thiourea Synthesis.
  • BenchChem. (2025).
  • Pittelkow, M. et al. (2008).
  • ResearchGate. (2011). Preparation of thioureas from isothiocyanates and amines or ammonia. [Link]

  • BenchChem. (2025).

Sources

Preventing hydrolysis of Ethyl 4-isothiocyanatopiperidine-1-carboxylate during storage

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Silent" Degradation

As a Senior Application Scientist, I often see researchers treat Ethyl 4-isothiocyanatopiperidine-1-carboxylate (E4IPC) like a standard organic solid. This is a critical error. While the ethyl carbamate (protecting group) moiety is relatively robust, the isothiocyanate (-N=C=S) group at the 4-position is an electrophilic "moisture trap."

The Core Issue: It is not merely that water "breaks" the molecule. The hydrolysis product (an amine) is a nucleophile that immediately attacks the remaining intact isothiocyanate, causing autocatalytic dimerization . A small amount of moisture doesn't just reduce yield by 1%; it can trigger a chain reaction that converts your free-flowing solid into an insoluble thiourea gum.

This guide provides a self-validating protocol to prevent this cascade.

The Mechanism of Failure

To prevent degradation, you must understand the enemy. The failure mode is a two-step process: Hydrolysis followed by Dimerization .

  • Step 1 (Hydrolysis): Atmospheric moisture attacks the electrophilic carbon of the -NCS group, forming an unstable dithiocarbamic acid intermediate, which collapses into the primary amine (Ethyl 4-aminopiperidine-1-carboxylate) and releases Carbonyl Sulfide (COS).

  • Step 2 (Dimerization - The Real Killer): The newly formed amine is highly reactive. It attacks a neighboring unreacted isothiocyanate molecule to form a stable, insoluble thiourea dimer .

Visualization: The Degradation Cascade

G Figure 1: The Hydrolysis-Dimerization Cascade. Note that one water molecule eventually destroys TWO reagent molecules. E4IPC Ethyl 4-isothiocyanatopiperidine-1-carboxylate (Intact Reagent) Inter Dithiocarbamic Acid (Unstable Intermediate) E4IPC->Inter + Water (Hydrolysis) Dimer Symmetric Thiourea Dimer (Insoluble Impurity) E4IPC->Dimer Consumption of Good Material Water H₂O (Moisture) Water->Inter Amine Ethyl 4-aminopiperidine-1-carboxylate (Nucleophilic Contaminant) Inter->Amine - COS Byproducts COS + H₂S Inter->Byproducts Amine->Dimer + E4IPC (Dimerization)

Storage & Handling Protocols

This protocol is designed to be self-validating . If you follow the "Check" steps, you will know immediately if your system has been compromised.

A. The "Deep Freeze" Storage Standard
ParameterSpecificationReason
Temperature -20°C (± 5°C) Slows the kinetics of the hydrolysis reaction significantly.
Atmosphere Argon or Nitrogen (Dry) Displaces humid air. Argon is preferred as it is heavier than air and "blankets" the solid.
Container Amber Glass + Teflon Tape Amber glass blocks UV (which can radicalize the -NCS bond). Teflon tape seals micro-gaps in the cap threads.
Secondary Containment Desiccator / Ziplock with Drierite Provides a "fail-safe" if the primary seal leaks.
B. Handling SOP (Standard Operating Procedure)

Step 1: Equilibration (Crucial)

  • Action: Remove the vial from the freezer and let it stand on the bench for 30–45 minutes before opening.

  • Why? Opening a cold vial condenses atmospheric moisture directly onto the reagent. This is the #1 cause of "mysterious" degradation.

  • Validation: Wipe the outside of the vial. If it feels wet or cold, do not open it.

Step 2: Aliquoting

  • Action: Do not store the bulk bottle for daily use. Aliquot the material into single-use vials inside a glovebox or under a cone of Nitrogen.

  • Why? Every open/close cycle introduces moisture.

Step 3: Solvent Selection

  • Strictly Avoid: Water, Methanol, Ethanol, Isopropanol. (Protic solvents will react with the isothiocyanate to form thiocarbamates).

  • Recommended: Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile.

Troubleshooting & FAQs

Q1: The solid has clumped together and turned slightly yellow. Is it still usable?

  • Diagnosis: This indicates partial hydrolysis. The "clumping" is likely the formation of the thiourea dimer , which has different crystal packing properties. The yellowing often comes from trace sulfur liberation.

  • Action: Perform a solubility test. The dimer is often less soluble in DCM than the pure isothiocyanate. If you see suspended solids in anhydrous DCM, filter them out. However, for precise kinetics or biological assays, discard the lot .

Q2: How do I validate purity without running a full NMR?

  • Method: FTIR Spectroscopy (The "Fingerprint" Check).

  • Protocol: Run a quick IR of the neat solid.

  • Pass Criteria: You must see a very strong, broad peak at ~2000–2200 cm⁻¹ . This is the characteristic asymmetric stretch of the -N=C=S group.

  • Fail Criteria:

    • Loss of intensity in the 2100 cm⁻¹ region.

    • Appearance of broad peaks around 3300–3400 cm⁻¹ (N-H stretching from the amine or urea).

    • Appearance of a new peak around 1650 cm⁻¹ (Thiourea C=S character).

Q3: Can I dissolve it in DMSO for a stock solution?

  • Answer: Only if the DMSO is anhydrous (stored over molecular sieves).

  • Warning: DMSO is hygroscopic (sucks water from air). A DMSO stock solution stored at room temperature will degrade within days. Store DMSO stocks at -20°C and use within 1 week.

Workflow Visualization: Safe Handling Decision Tree

StorageWorkflow Figure 2: Moisture-Free Handling Workflow Start Start: Retrieve E4IPC from -20°C CheckTemp Is vial at Room Temp? Start->CheckTemp Wait WAIT 30-45 mins (Prevent Condensation) CheckTemp->Wait No (Cold) Open Open under Inert Gas (Ar/N₂) CheckTemp->Open Yes (Dry/Warm) Wait->CheckTemp Use Weigh/Dissolve quickly (Anhydrous Solvent) Open->Use Reseal Purge Headspace with Ar Seal with Parafilm Use->Reseal Return Return to -20°C (Inside Desiccator) Reseal->Return

References

  • BenchChem Technical Support. (2025).[1] Moisture Management in Thiocyanate Reactions. Retrieved from (Generalized Protocol for Isothiocyanate Handling).

  • Drobnica, L., et al. (1977). The Chemistry of the -NCS Group. In: The Chemistry of Cyanates and Their Thio Derivatives. Wiley-Interscience.
  • InstaNANO. (2026). FTIR Functional Group Database: Isothiocyanate Stretching Frequencies. Retrieved from

  • Linus Pauling Institute. (2024). Isothiocyanates: Stability and Metabolism. Oregon State University. Retrieved from

  • Royal Society of Chemistry. (2012). Hydrolysis of aryl and alkyl isothiocyanates in aqueous acid. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from

Sources

Purification methods for removing unreacted Ethyl 4-isothiocyanatopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Ethyl 4-isothiocyanatopiperidine-1-carboxylate

Welcome to the technical support center for handling and purifying Ethyl 4-isothiocyanatopiperidine-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block. We will address common purification challenges, particularly the removal of unreacted amine starting material, and provide detailed, field-tested protocols to ensure the high purity required for subsequent synthetic steps.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered during the workup and purification of Ethyl 4-isothiocyanatopiperidine-1-carboxylate.

Q1: My crude NMR spectrum shows a significant amount of the starting material, Ethyl 4-aminopiperidine-1-carboxylate. What is the most efficient way to remove it?

A: The most direct and efficient method is a liquid-liquid extraction using a dilute aqueous acid solution (an "acidic wash"). The starting amine is basic and will be protonated by the acid, forming a water-soluble salt that partitions into the aqueous layer. Your isothiocyanate product is not basic and will remain in the organic layer. A 1M HCl solution is typically sufficient.

Q2: Besides the starting amine, what other impurities should I be aware of?

A: Depending on your synthetic route, several byproducts can form. The most common is the symmetrical thiourea, which arises from the reaction of your isothiocyanate product with a molecule of the unreacted starting amine. Other potential impurities include residual solvents (e.g., THF, DCM) and byproducts from the desulfurization agent if you used a dithiocarbamate-based synthesis (e.g., triphenylphosphine oxide).[1][2]

Q3: How can I effectively monitor the progress of my purification?

A: Thin-Layer Chromatography (TLC) is the ideal tool. The starting amine is significantly more polar than the isothiocyanate product. A typical eluent system like 30-50% ethyl acetate in hexanes will show the product with a higher Rf value and the amine closer to the baseline. Staining with potassium permanganate is effective for visualizing both spots.

Q4: Is Ethyl 4-isothiocyanatopiperidine-1-carboxylate a stable compound? What conditions should I avoid?

A: Isothiocyanates as a class exhibit sensitivity to certain conditions. You should avoid:

  • High Temperatures: Thermal degradation can occur, especially during solvent removal. Always use a rotary evaporator with a water bath temperature below 40°C.[3][4]

  • Moisture and Protic Solvents: Water, methanol, or ethanol can slowly hydrolyze or react with the isothiocyanate group to form the amine or thiocarbamates, respectively.[4]

  • Strong Acids or Bases: These conditions can catalyze decomposition. While a dilute acid wash is used for purification, prolonged exposure should be avoided.

Part 2: Troubleshooting and In-Depth Purification Protocols

This section provides detailed experimental procedures and the scientific rationale behind them.

Initial Diagnosis: Assessing Your Crude Material with TLC

Before any purification attempt, it is critical to understand your impurity profile.

Protocol: Analytical TLC

  • Prepare the TLC Plate: Use a standard silica gel plate.

  • Spotting: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane). On the baseline, spot the crude mixture, the starting amine standard, and a co-spot (crude + standard).

  • Elution: Develop the plate in a chamber with an appropriate solvent system (start with 40% Ethyl Acetate/60% Hexanes and adjust polarity as needed).

  • Visualization: Visualize under a UV lamp (if any components are UV active) and then stain with an appropriate reagent, such as potassium permanganate. The product (R-NCS) will have a higher Rf than the starting amine (R-NH2).

Method 1: Acidic Wash for Amine Removal (Liquid-Liquid Extraction)

This method leverages the difference in basicity between the product and the primary impurity. It is the most effective first-pass purification step.

Underlying Principle: Amines are basic due to the lone pair of electrons on the nitrogen atom. In the presence of an acid (H⁺), the amine is protonated to form an ammonium salt (R-NH₃⁺). This salt is ionic and therefore highly soluble in water. The isothiocyanate group is not basic and remains as a neutral molecule in the organic solvent.

Experimental Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • First Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M aqueous HCl.

  • Mixing & Separation: Stopper the funnel, invert, and vent frequently. Shake vigorously for 30-60 seconds. Place the funnel in a ring stand and allow the layers to separate completely.

  • Draining: Drain the lower aqueous layer, which now contains the protonated amine impurity.

  • Repeat: Repeat the extraction with 1M HCl one more time to ensure complete removal of the amine.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine (saturated NaCl) to remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure (T < 40°C).

  • Purity Check: Analyze the resulting material by TLC to confirm the absence of the starting amine.

Method 2: Flash Column Chromatography

If the acidic wash is insufficient to remove all impurities (e.g., non-basic byproducts like thioureas), flash chromatography is the next logical step.[5][6]

Underlying Principle: This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent). Less polar compounds travel faster down the column, while more polar compounds are retained longer.

Experimental Protocol:

  • Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent like hexanes.

  • Sample Loading: Dissolve the crude product from the acidic wash in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). This technique generally results in better separation than loading the sample as a liquid. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with a low-polarity solvent system (e.g., 10% ethyl acetate in hexanes). Your less polar isothiocyanate product will begin to move down the column.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., increase to 20%, 30%, 40% ethyl acetate) to elute your product. This gradual change provides better separation between compounds with similar polarities.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis: Spot every few fractions on a TLC plate to identify which ones contain your pure product.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Part 3: Method Selection Guide

Choosing the right purification strategy depends on the scale of your reaction and the specific impurities present.

Purification Workflow Diagram

The following diagram illustrates a logical decision-making process for purifying your product.

PurificationWorkflow start Crude Reaction Mixture check_amine Is starting amine the major impurity? start->check_amine acid_wash Perform Acidic Wash (L-L Extraction) check_amine->acid_wash  Yes   chromatography Flash Column Chromatography check_amine->chromatography  No   (neutral impurities) check_purity1 Check Purity (TLC/NMR) acid_wash->check_purity1 check_purity1->chromatography  No   final_product Pure Product check_purity1->final_product  Yes   check_purity2 Check Purity (TLC/NMR) chromatography->check_purity2 recrystallize_node Consider Recrystallization check_purity2->recrystallize_node  Solid & >95% Pure   (for higher purity) check_purity2->final_product  Sufficiently Pure   recrystallize_node->final_product

Caption: Decision workflow for purification method selection.

Comparison of Purification Techniques
MethodPrincipleAdvantagesDisadvantagesBest For
Acidic Wash Acid-base chemistry; partitioning between immiscible liquids.Fast, inexpensive, highly effective for removing basic impurities, easily scalable.Only removes basic impurities; will not separate neutral compounds.Removing unreacted Ethyl 4-aminopiperidine-1-carboxylate.
Flash Chromatography Differential adsorption onto a solid stationary phase (silica gel).Excellent separation of compounds with different polarities; applicable to a wide range of mixtures.[2]Can be time-consuming, requires large volumes of solvent, potential for product loss on the column.Removing neutral byproducts (e.g., thiourea) or when multiple impurities are present.
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.Can yield very high-purity crystalline material; relatively inexpensive.[1]Only applicable to solids; product yield can be lower than chromatography; requires finding a suitable solvent system.Final polishing step to obtain material of >99% purity, provided the product is a solid.
Distillation Separation based on differences in boiling points.Effective for volatile compounds.High risk of thermal decomposition for complex molecules like isothiocyanates.[3]Not recommended for this compound due to its likely high boiling point and thermal sensitivity.

References

  • Stability of Benzylic-Type Isothiocyanates in Hydrodistillation-Mimicking Conditions. (2012). Journal of Agricultural and Food Chemistry. [Link]

  • Synthesis of Isothiocyanates: An Update. (2023). Molecules. [Link]

  • Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. (2021). Molecules. [Link]

  • Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. (2022). Journal of Functional Foods. [Link]

  • Method of extraction of isothiocyanates into oil from glucosinolate-containing plants. (2006).
  • Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. (2021). Molecules. [Link]

  • Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. (2022). Antioxidants. [Link]

  • Remove Sticky Reagents. (n.d.). University of Rochester. [Link]

  • Separation and purification of ITC compounds are generally done by column chromatography or preparative Thin Layer Chromatography. (n.d.). ResearchGate. [Link]

  • New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents. (2017). Molecules. [Link]

  • Stability studies of isothiocyanates and nitriles in aqueous media. (2016). Walailak Journal of Science and Technology. [Link]

Sources

Minimizing side reactions in Ethyl 4-isothiocyanatopiperidine-1-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Molecule & The Challenge

Ethyl 4-isothiocyanatopiperidine-1-carboxylate is a critical bifunctional building block. It features a piperidine core with an ethyl carbamate protecting group on the ring nitrogen and a reactive isothiocyanate (ITC) moiety at the 4-position.

While the carbamate group (N-COOEt) is relatively stable, the formation of the isothiocyanate (-N=C=S) from the primary amine precursor (Ethyl 4-aminopiperidine-1-carboxylate ) is fraught with competing side reactions. The most persistent enemy is the symmetrical thiourea dimer , formed when the highly electrophilic product reacts with the nucleophilic starting material.

This guide provides field-proven protocols to minimize these side reactions, ensuring high purity and yield.

Module 1: Critical Process Parameters (CPP) & Reaction Logic

To troubleshoot effectively, you must understand the competition between the desired pathway and the parasitic side reaction.

The Reaction Landscape

The synthesis typically proceeds via the formation of a dithiocarbamate (DTC) intermediate using Carbon Disulfide (


), followed by desulfurization.[1][2][3]

The Trap: The reaction


 is reversible. If free amine exists in the presence of the formed Isothiocyanate (ITC), they react irreversibly to form the thiourea dimer.

ReactionPathway Amine Start: Ethyl 4-aminopiperidine- 1-carboxylate DTC Intermediate: Dithiocarbamate Salt Amine->DTC Fast & Reversible Thiourea IMPURITY: Symmetrical Thiourea Dimer Amine->Thiourea Nucleophilic Attack CS2 Reagent: CS2 + Base CS2->DTC DTC->Amine Equilibrium Reversion ITC TARGET: Ethyl 4-isothiocyanato- piperidine-1-carboxylate DTC->ITC Desulfurization (Irreversible) Desulf Reagent: Desulfurizing Agent (DCC, TsCl, or Thiophosgene) Desulf->ITC ITC->Thiourea Electrophilic Capture

Figure 1: The Kinetic Competition.[4] The red path represents the dimerization side reaction that must be suppressed by keeping free amine concentration near zero.

Module 2: The "Green" Route ( + DCC/TsCl)

This method avoids highly toxic thiophosgene but requires strict stoichiometry control to prevent thiourea formation.

Standard Protocol Summary
  • DTC Formation: Dissolve amine in solvent (DCM or THF). Add Base (TEA or DIPEA, 1.2 equiv). Cool to 0°C. Add

    
     (1.5–5.0 equiv). Stir 1–2 h.
    
  • Desulfurization: Add DCC (dicyclohexylcarbodiimide) or TsCl (Tosyl Chloride) at 0°C. Allow to warm to RT.

Troubleshooting & FAQs

Q1: I see a white precipitate forming late in the reaction that isn't DCU. What is it?

  • Diagnosis: This is likely the Thiourea Dimer (1,3-bis(1-(ethoxycarbonyl)piperidin-4-yl)thiourea). It is often less soluble than the ITC.

  • Root Cause: Incomplete conversion to DTC before adding the desulfurizing agent, or reversion of DTC to amine during the second step.

  • Solution:

    • Increase

      
      :  Use a large excess (5–10 equiv) to push the equilibrium 
      
      
      
      completely to the right.
    • Reaction Time: Ensure the DTC formation step runs for at least 2 hours before adding DCC/TsCl.

Q2: My yield is low using DCC. Can I use a different reagent?

  • Diagnosis: DCC forms dicyclohexylurea (DCU) as a byproduct, which can trap your product or be hard to filter.

  • Alternative: Use Tosyl Chloride (TsCl) or Ethyl Chloroformate .

    • Protocol Adjustment: After DTC formation, add TsCl (1.1 equiv) dissolved in minimal solvent. This forms a mixed anhydride intermediate that decomposes to the ITC. The byproduct is water-soluble (Tosylate salt), simplifying workup.

Q3: The product smells like sulfur even after workup.

  • Diagnosis: Residual

    
     or sulfur byproducts.
    
  • Solution:

    • Wash: Use a dilute HCl wash (if the carbamate is stable, which it usually is) or a vigorous brine wash.

    • Purification: Isothiocyanates are volatile enough that residual

      
       can be removed by high-vacuum rotary evaporation (keep bath < 30°C).
      

Module 3: The "Gold Standard" Route (Thiophosgene)

While hazardous, using Thiophosgene (


) in a biphasic system is the most reliable way to prevent side reactions because the amine is sequestered.
Standard Protocol Summary
  • System: Biphasic mixture of DCM and Water (

    
     ratio).
    
  • Base: Inorganic weak base (

    
     or 
    
    
    
    ) in the aqueous layer.
  • Addition: Add Thiophosgene (1.1 equiv) to the DCM layer. Add Amine dropwise.

Troubleshooting & FAQs

Q1: Why use a biphasic system instead of just dissolving everything in DCM?

  • Technical Insight: The biphasic system minimizes the local concentration of free amine in the organic phase where the ITC is forming. The inorganic base scavenges the HCl produced in the aqueous phase, preventing the amine from becoming protonated (unreactive) while also keeping the "free amine" concentration low enough to prevent thiourea formation.

Q2: I am worried about the stability of the Ethyl Carbamate group with Thiophosgene.

  • Analysis: Ethyl carbamates (

    
    ) are generally stable to thiophosgene under these mild, buffered conditions.
    
  • Verification: Monitor by TLC. If you see a new spot that is more polar than the starting material, you might be hydrolyzing the carbamate (rare). If you see a spot less polar, it is likely the ITC.

Q3: How do I safely quench the excess Thiophosgene?

  • Safety Protocol: Never just rotovap excess thiophosgene.

  • Procedure: Stir the reaction mixture with aqueous ammonia or 1M NaOH for 30 minutes. This converts residual

    
     into harmless urea/carbonate derivatives before phase separation.
    

Module 4: Purification & Storage

Isothiocyanates are electrophiles. They will degrade if stored improperly or purified on acidic media.

Purification Decision Tree

Purification Start Crude Reaction Mixture StateCheck Is the product a Solid or Oil? Start->StateCheck Solid Solid StateCheck->Solid Oil Oil (Most Likely) StateCheck->Oil Recryst Recrystallization Solvent: Hexane/Et2O Solid->Recryst Distill Vacuum Distillation (High Vac < 1 mmHg) Oil->Distill Preferred Column Flash Chromatography (Risk of Hydrolysis) Oil->Column If boiling point > 150°C Neutralize Neutralize Silica: Add 1% Et3N to eluent Column->Neutralize Mandatory Step

Figure 2: Purification Workflow. Note that distillation is preferred for oils to avoid silica-induced degradation.

Stability FAQs

Q1: My product turned from pale yellow to dark orange overnight.

  • Cause: Polymerization or oxidation.

  • Prevention: Store at -20°C under Argon. Isothiocyanates are sensitive to moisture (hydrolysis to amine

    
     thiourea) and light.
    

Q2: Can I run this on a standard silica column?

  • Warning: Silica is slightly acidic. This can catalyze the hydrolysis of the ITC or the degradation of the carbamate.

  • Modification: Pre-wash the silica column with 1% Triethylamine (TEA) in Hexane. Use a gradient of Hexane/Ethyl Acetate.[5] The ITC is usually much less polar than the amine (High

    
     in 20% EtOAc/Hexane).
    

Summary of Key Data

ParameterThiophosgene Route

/ DCC Route

/ TsCl Route
Safety Profile High Hazard (Toxic)Moderate (Sensitizer)Moderate
Atom Economy HighLow (DCU waste)Moderate
Thiourea Risk Low (Biphasic control)High (Requires excess

)
Moderate
Purification Phase sep + DistillationFiltration (DCU) + ColumnAqueous wash + Column
Key CPP pH control (keep basic)Temperature (< 0°C addition)Stoichiometry (excess

)

References

  • Munch, H., et al. (2001). "Solid-Phase Synthesis of Isothiocyanates." Tetrahedron Letters, 42(34), 5963-5965.

    • Context: Describes the use of desulfurizing agents and solid-phase techniques relevant to minimizing side reactions.
  • Wong, R., & Dolman, S. J. (2007). "Isothiocyanates from tosyl chloride mediated decomposition of in situ generated dithiocarbamates." The Journal of Organic Chemistry, 72(10), 3969-3971.

    • Context: The authoritative source for the TsCl "Green" route to avoid thiophosgene.
  • Li, Z., et al. (2011). "A One-Pot Protocol for the Synthesis of Isothiocyanates from Amines." Journal of Organic Chemistry, 76(20), 8262-8269.

    • Context: Detailed mechanistic insight into the competition between ITC formation and thiourea gener
  • BenchChem Technical Data. (2025). "Purification of Piperidine Derivatives."

    • Context: General handling of piperidine derivatives on silica gel.[5][6][7]

Sources

Column chromatography solvent systems for piperidine carboxylate derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Piperidine Carboxylate Derivatives

Core Analysis: The "Basicity Problem"

Piperidine carboxylate derivatives present a unique chromatographic challenge due to the conflicting nature of their functional groups. The piperidine ring is a secondary or tertiary amine (


), while the carboxylate moiety (ester or acid) adds polarity.

The Mechanism of Failure: Standard silica gel is acidic (


). When basic piperidines are eluted with neutral solvents, the amine nitrogen typically protonates or hydrogen-bonds strongly with the silanol (

) groups on the stationary phase.
  • Result: This causes "tailing" (broad, streaky peaks), poor resolution, and irreversible adsorption (yield loss).

  • The Fix: You must suppress silanol ionization or competitively block these sites using a basic modifier.[1]

Decision Logic: Solvent System Selection

Do not guess your solvent system. Follow this logic flow to select the correct mobile phase based on your specific derivative's protecting group status.

SolventSelection Start START: Analyze Structure IsProtected Is the Piperidine Nitrogen Protected? (Boc, Cbz, Fmoc, Acetyl) Start->IsProtected YesProtected YES: Reduced Basicity IsProtected->YesProtected Amine masked NoProtected NO: Free Amine (Basic) IsProtected->NoProtected Lone pair available StdSystem Standard System: Hexanes / Ethyl Acetate YesProtected->StdSystem TailingCheck Add 0.5% TEA StdSystem->TailingCheck If tailing occurs SolubilityCheck Solubility Check: Soluble in EtOAc? NoProtected->SolubilityCheck LowPolarityBase System A (Non-Polar): Hexanes / EtOAc + 1% Triethylamine (TEA) SolubilityCheck->LowPolarityBase Yes HighPolarityBase System B (Polar): DCM / Methanol + 1% NH4OH (or TEA) SolubilityCheck->HighPolarityBase No (Requires Polar)

Figure 1: Decision matrix for selecting mobile phases based on amine protection status.

Recommended Solvent Systems Database

System TypeCompositionTarget Compound ClassApplication Notes
Standard Non-Polar Hexanes : EtOAc (Gradient 0%

50%)

-Boc,

-Cbz,

-Fmoc protected piperidines.
The carbamate protecting group reduces basicity. Additives are usually unnecessary unless the ester group is very polar.
Amine-Modified (A) Hexanes : EtOAc + 1% TEA Free secondary piperidines with lipophilic esters (e.g.,

-Butyl, Benzyl).
Crucial: Pre-wash the column with the TEA-containing solvent to neutralize silica before loading sample.
Amine-Modified (B) DCM : MeOH + 1% NH

OH
Polar free amines, piperidine carboxylic acids, or short-chain esters.Use 7N NH

in MeOH as the additive source.[2] Avoid >10% MeOH if possible to prevent silica dissolution.
"Green" Alternative Heptane : Ethanol : NH

OH
(3:1:0.05)
General replacement for DCM/MeOH.Ethanol is less toxic than MeOH/DCM but has higher viscosity. Ensure pump pressure is monitored.

Critical Protocol: Slurry Packing with Triethylamine

For free piperidines, simply adding TEA to the eluent is often insufficient. You must "deactivate" the silica column before the run.[3]

The "TEA-Prewash" SOP:

  • Calculate Volume: Determine the column volume (CV). For a 25g silica column, 1 CV

    
     30–40 mL.
    
  • Prepare Slurry: Mix your silica gel with the starting solvent system (e.g., 90:10 Hex/EtOAc) containing 2% Triethylamine .

  • Pour & Pack: Pour the slurry into the column. Tap to settle.

  • Flush: Elute 2 CVs of the mobile phase with TEA through the column.

    • Why? This saturates the acidic silanol sites with triethylammonium ions.

  • Equilibrate: Switch to your running mobile phase (containing 1% TEA) and run for 1 CV.

  • Load: Load your sample. (Note: If dry-loading, mix your crude compound with silica that has also been pre-treated with TEA).[4]

Visualization & Detection

Piperidine derivatives often lack strong UV chromophores (unless benzylated). Use these stains for reliable detection.[5]

StainColor ResponseSensitivityCompatibility Warning
Ninhydrin Free Amines: Blue/PurpleProtected: No reaction (mostly)HighRequires heating (

C). Best for free piperidines.
Dragendorff Tertiary Amines: Orange spots on yellow backgroundHighDoes not require heating. Excellent for

-alkylated piperidines.
Iodine (

)
Brown/Yellow spotsMediumReversible. Good for initial checks.
KMnO

Yellow spots on purpleHighINCOMPATIBLE with TEA. If your mobile phase has TEA, the background will turn yellow/brown immediately, obscuring spots.

Troubleshooting Center (FAQ)

Q: My compound is "streaking" from the baseline to the solvent front. What is wrong?

  • Diagnosis: The amine is protonating and deprotonating continuously as it travels down the column (ion-exchange effect).

  • Solution: Your mobile phase is not basic enough. Increase TEA concentration to 2% or switch to 1% NH

    
    OH in MeOH/DCM. Ensure you followed the "TEA-Prewash" SOP above.
    

Q: I see a "ghost peak" or double spots for a single pure compound.

  • Diagnosis: This is often due to Rotamers (common in

    
    -Boc or 
    
    
    
    -Acetyl piperidines) or partial salt formation.
  • Verification: Run a 2D-TLC (run the plate, turn it 90 degrees, run again). If the two spots align on the diagonal, they are the same compound equilibrating.

  • Solution: Run the column slower or slightly heat the column (if using an automated system) to coalesce the rotamers, though usually, you can just collect both fractions.

Q: My product is stuck at the baseline even with 10% MeOH/DCM.

  • Diagnosis: The compound is too polar for Normal Phase silica.

  • Solution: Switch to Reverse Phase (C18) chromatography.

    • Mobile Phase: Water/Acetonitrile + 0.1% TFA (Trifluoroacetic acid).

    • Note: In Reverse Phase, we use acid (TFA) to protonate the amine fully, ensuring it stays in one state (ionized) and elutes cleanly based on the hydrophobic skeleton.

Q: The silica gel dissolved and cracked my column.

  • Diagnosis: You likely used >20% Methanol or high concentrations of aqueous ammonia.

  • Solution: Methanol dissolves silica over time. Keep MeOH <10%. If you need more polarity, switch to a C18 column or use an amine-functionalized silica cartridge (NH2-Silica), which requires no additives.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for pKa and solvent properties).
  • University of Rochester. (n.d.). Tips for Flash Column Chromatography: Deactivating Silica Gel. Not Voodoo. Retrieved October 26, 2023, from [Link]

  • Reich, H. J. (2017). Solvent Systems for Silica Gel Column Chromatography. Common Organic Chemistry. Retrieved October 26, 2023, from [Link]

Sources

Technical Support Center: Handling the Moisture Sensitivity of Ethyl 4-isothiocyanatopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Ethyl 4-isothiocyanatopiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block. Its potent electrophilic isothiocyanate (-N=C=S) group makes it invaluable for synthesizing thioureas and other heterocyclic structures, which are significant in medicinal chemistry.[1][2] However, this same reactivity renders the compound highly susceptible to moisture, a critical factor that can compromise experimental outcomes.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure the integrity of your material and the success of your reactions.

Troubleshooting Guide

This section addresses specific issues that may arise from the improper handling or storage of Ethyl 4-isothiocyanatopiperidine-1-carboxylate, with a primary focus on moisture-related degradation.

Q1: My reaction yield is significantly lower than expected, and I'm observing an unexpected, more polar byproduct in my TLC/LC-MS analysis. What's happening?

A1: This is a classic symptom of substrate degradation due to moisture. The electrophilic carbon atom in the isothiocyanate group is highly susceptible to nucleophilic attack by water. This hydrolysis reaction is often the primary cause of reduced yield.[3][4]

  • The Chemistry: The reaction proceeds through an unstable thiocarbamic acid intermediate, which rapidly decomposes to form Ethyl 4-aminopiperidine-1-carboxylate and carbonyl sulfide (COS) gas.[3] This amine byproduct is more polar than your starting material, explaining the new spot on your TLC plate. More critically, this newly formed primary amine can act as a competing nucleophile in your main reaction (e.g., reacting with another molecule of the isothiocyanate to form an undesired symmetrical thiourea), leading to a complex product mixture and reduced yield of the desired compound.[5]

  • Immediate Actions:

    • Verify Starting Material Integrity: Before proceeding, run a quality check on your stock of Ethyl 4-isothiocyanatopiperidine-1-carboxylate. A simple TLC or a quick LC-MS analysis can reveal the presence of the amine degradant.

    • Ensure Anhydrous Conditions: Review your experimental setup. All glassware must be rigorously dried (oven or flame-dried), and the reaction should be conducted under a dry, inert atmosphere (Nitrogen or Argon).[6][7]

    • Use Anhydrous Solvents: Solvents are a primary source of water contamination. Use freshly distilled or commercially available anhydrous solvents with low water content (see Table 1).[8]

Q2: I opened a new bottle of Ethyl 4-isothiocyanatopiperidine-1-carboxylate, and the solid appears clumpy or has a faint, sharp odor different from a typical isothiocyanate. Is it still usable?

A2: These are potential physical indicators of moisture contamination. While isothiocyanates have a characteristic pungent odor, a change in this smell or physical state (e.g., clumping in a powder) suggests that hydrolysis may have occurred.

  • Explanation: The amine byproduct (Ethyl 4-aminopiperidine-1-carboxylate) can be hygroscopic itself or have a different crystalline structure, leading to the observed clumping. The change in odor can result from the formation of decomposition products.

  • Recommended Action:

    • Analytical Verification: Do not assume the material is compromised without verification. Perform an analytical check as described above (TLC, LC-MS, or even IR spectroscopy to look for changes in the characteristic -N=C=S stretch around 2100 cm⁻¹).

    • Purification (If Necessary): If a small amount of degradation is confirmed and the experiment is critical, you may consider purifying the reagent. However, this is often impractical. The best practice is to prevent degradation in the first place.

    • Preventative Measures: For future use, ensure the bottle is warmed to room temperature before opening to prevent atmospheric moisture from condensing on the cold solid.[9] After dispensing, flush the headspace of the bottle with an inert gas like argon or nitrogen before sealing tightly.

Q3: My reaction is sluggish and does not go to completion, even with a stoichiometric amount of my nucleophile.

A3: Assuming your nucleophile is pure and reactive, this issue often points back to either a lower-than-assumed concentration of your isothiocyanate due to partial degradation or the presence of water in the reaction medium.

  • The Mechanism: Water can solvate your nucleophile, particularly if it's an amine, through hydrogen bonding. This solvation shell can sterically hinder the nucleophile's approach to the electrophilic isothiocyanate carbon, thereby reducing the reaction rate.

  • Troubleshooting Steps:

    • Karl Fischer Titration: For the most accurate results, determine the water content of your solvent using Karl Fischer titration. This will confirm if your "anhydrous" solvent is truly dry.

    • Re-evaluate Stoichiometry: If you suspect your isothiocyanate has partially degraded, you may need to use a slight excess (e.g., 1.05-1.1 equivalents) to drive the reaction to completion. This should only be done after confirming degradation, as it can complicate purification.

    • Inert Atmosphere is Key: Ensure your reaction is not just sealed but is maintained under a positive pressure of a dry, inert gas. Even a small leak can introduce a significant amount of moisture over the course of a long reaction.[10]

Visualizing the Problem: The Hydrolysis Pathway

The following diagram illustrates the degradation of Ethyl 4-isothiocyanatopiperidine-1-carboxylate in the presence of water. Understanding this pathway is crucial for troubleshooting.

Hydrolysis cluster_main Degradation Pathway cluster_consequence Consequences ITC Ethyl 4-isothiocyanatopiperidine-1-carboxylate (R-N=C=S) Intermediate Thiocarbamic Acid Intermediate (Unstable) ITC->Intermediate Nucleophilic Attack H2O H₂O (Moisture) H2O->Intermediate Amine Ethyl 4-aminopiperidine-1-carboxylate (R-NH₂) [Byproduct] Intermediate->Amine Decomposition COS Carbonyl Sulfide (COS) [Gas] Intermediate->COS Decomposition Side_Reaction Undesired Side Products & Reduced Yield Amine->Side_Reaction Competes in Reaction

Caption: Moisture-induced degradation of the isothiocyanate.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for Ethyl 4-isothiocyanatopiperidine-1-carboxylate?

A1: To maximize shelf-life, store the compound at the recommended temperature (typically 2-8°C) in a tightly sealed container. The container should be placed inside a desiccator containing a suitable drying agent (e.g., Drierite or molecular sieves) to protect it from ambient moisture. Storing under an inert gas (argon or nitrogen) is highly recommended for long-term stability.[9][11]

Q2: What is the best way to weigh and dispense this reagent?

A2: Speed and environment are key.

  • Allow the container to warm to ambient temperature before opening to prevent condensation.[9]

  • If possible, handle and weigh the reagent inside a glovebox with a dry, inert atmosphere.

  • If a glovebox is unavailable, weigh the required amount quickly in a dry, draft-free area. Minimize the time the main container is open.

  • Immediately after dispensing, flush the bottle's headspace with nitrogen or argon, reseal it tightly with the cap, and wrap the cap with Parafilm for an extra barrier against moisture.

Q3: Which solvents should I use, and how do I ensure they are dry enough?

A3: Polar aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), or Dimethylformamide (DMF) are commonly used. Never assume a solvent from a previously opened bottle is anhydrous.

  • Best Practice: Use a freshly opened bottle of anhydrous solvent or dry your own. Solvents can be dried by distillation over appropriate drying agents (e.g., CaH₂ for DCM, Na/benzophenone for THF) or by passing them through a solvent purification system.[6][8]

  • Verification: The gold standard for quantifying water content is Karl Fischer titration.

SolventRecommended Max Water Content (ppm)Common Drying Agent
Dichloromethane (DCM)< 30Calcium Hydride (CaH₂)
Tetrahydrofuran (THF)< 50Sodium/Benzophenone
Acetonitrile (MeCN)< 30Calcium Hydride (CaH₂)
Dimethylformamide (DMF)< 50Molecular Sieves (4Å)
Table 1: Recommended water content for common anhydrous solvents.

Key Experimental Protocol: Synthesis of a Thiourea Derivative

This protocol outlines the synthesis of a substituted thiourea from Ethyl 4-isothiocyanatopiperidine-1-carboxylate and a generic primary amine (R-NH₂), emphasizing moisture control at every step.

1. Glassware and System Preparation:

  • Oven-dry all glassware (round-bottom flask, condenser, addition funnel, magnetic stir bar) at 120°C for at least 4 hours.[6]
  • Assemble the apparatus while still warm and immediately place it under a positive pressure of dry nitrogen or argon using a Schlenk line.
  • Allow the system to cool to room temperature under the inert atmosphere.

2. Reagent Preparation and Addition:

  • Dissolve the primary amine (1.0 mmol) in anhydrous solvent (e.g., DCM, 10 mL) in the reaction flask.
  • In a separate, dry vial, weigh Ethyl 4-isothiocyanatopiperidine-1-carboxylate (1.05 mmol, 1.05 eq).
  • Dissolve the isothiocyanate in a minimal amount of anhydrous solvent (2-3 mL).

3. Reaction Execution:

  • Using a dry syringe, add the isothiocyanate solution dropwise to the stirred amine solution at room temperature over 5-10 minutes.
  • Monitor the reaction by TLC or LC-MS. The reaction is often complete within a few hours at room temperature.[1][12]

4. Work-up and Purification:

  • Once the reaction is complete, concentrate the mixture under reduced pressure.
  • The crude product can typically be purified by silica gel column chromatography or recrystallization.

Workflow for Handling Moisture-Sensitive Reagents

This diagram provides a logical workflow for successfully using moisture-sensitive reagents like Ethyl 4-isothiocyanatopiperidine-1-carboxylate.

Workflow Start Start: Need to use moisture-sensitive reagent Prep_Glassware 1. Prepare Glassware (Oven/Flame Dry) Start->Prep_Glassware Prep_Atmosphere 2. Assemble & Purge with Inert Gas (N₂/Ar) Prep_Glassware->Prep_Atmosphere Prep_Solvent 3. Obtain/Prepare Certified Anhydrous Solvent Prep_Atmosphere->Prep_Solvent Warm_Reagent 4. Warm Reagent to RT (Crucial!) Prep_Solvent->Warm_Reagent Weigh_Reagent 5. Weigh Reagent Quickly (Glovebox Preferred) Warm_Reagent->Weigh_Reagent Seal_Stock 6. Flush Headspace & Reseal Stock Bottle Tightly Weigh_Reagent->Seal_Stock Setup_Reaction 7. Set up Reaction Under Inert Atmosphere Weigh_Reagent->Setup_Reaction Add to Reaction Execute 8. Execute Synthesis Setup_Reaction->Execute End Successful Reaction Execute->End

Caption: Step-by-step workflow for handling sensitive reagents.

By adhering to these guidelines, you can significantly mitigate the risks associated with the moisture sensitivity of Ethyl 4-isothiocyanatopiperidine-1-carboxylate, leading to more reliable, repeatable, and successful experimental outcomes.

References

  • ACS Publications. (2017, March 30). Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3. Organic Letters. Available at: [Link]

  • Pittelkow, M. (n.d.). A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. ScienceDirect. Available at: [Link]

  • ResearchGate. (n.d.). Preparation of thioureas from isothiocyanates and amines or ammonia. Available at: [Link]

  • Taylor & Francis Online. (2015, August 12). Water-Mediated Synthesis of Benzazole and Thiourea Motifs by Reacting Naturally Occurring Isothiocyanate with Amines. Available at: [Link]

  • Royal Society of Chemistry. (2009, July 2). Synthesis of thiourea-tethered C-glycosyl amino acids via isothiocyanate–amine coupling. Organic & Biomolecular Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 1. Proposed reaction mechanism of formation of isothiocyanate. Available at: [Link]

  • PubMed. (2005, December 15). Analysis of glucosinolates, isothiocyanates, and amine degradation products in vegetable extracts and blood plasma by LC-MS/MS. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • MDPI. (2021, September 24). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Available at: [Link]

  • Wiley Online Library. (n.d.). The Reaction of Allyl Isothiocyanate with Hydroxyl/Water and b-Cyclodextrin Using Ultraviolet Spectrometry. Available at: [Link]

  • PMC. (n.d.). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Available at: [Link]

  • Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Available at: [Link]

  • ChemRxiv. (n.d.). Recent Advancement in Synthesis of Isothiocyanates. Available at: [Link]

  • Biosciences, Forestry and Food Technology. (n.d.). Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. Available at: [Link]

  • ACS Publications. (1998). Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Physics Forums. (2010, March 24). Keeping moisture-sensitive chemicals dry. Available at: [Link]

  • JoVE. (2015, March 4). Video: Preparing Anhydrous Reagents and Equipment. Available at: [Link]

  • Reddit. (2018, March 15). How to store, use, and preserve anhydrous compounds. r/chemhelp. Available at: [Link]

  • Study Mind. (2022, April 19). Considerations in Organic Synthesis (A-Level Chemistry). Available at: [Link]

  • PMC. (2025, November 7). Encapsulation of Allyl Isothiocyanate by Freeze- and Spray-Drying: Effects on Retention and Sensory Perception in Sodium-Reduced Soups. Available at: [Link]

  • ResearchGate. (2025, August 7). The yield of isothiocyanates in wasabi rhizomes stored at different temperatures. Available at: [Link]

Sources

Validation & Comparative

1H NMR Interpretation Guide: Ethyl 4-isothiocyanatopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the structural validation of Ethyl 4-isothiocyanatopiperidine-1-carboxylate , a critical bifunctional linker used in the synthesis of urea/thiourea derivatives and heterocyclic scaffolds.

Executive Summary & Application Context

Ethyl 4-isothiocyanatopiperidine-1-carboxylate (CAS: 193078-02-7) presents a unique spectroscopic challenge. Unlike its amine precursor, the isothiocyanate (-N=C=S) functionality is proton-silent. Consequently, 1H NMR alone is insufficient for absolute confirmation of the functional group transformation ; it must be interpreted in conjunction with orthogonal data (IR/13C) to rule out hydrolysis or starting material contamination.

This guide compares the spectroscopic "performance" of 1H NMR against alternative methods and provides a definitive assignment logic for the critical H4 methine proton, which serves as the primary diagnostic signal for reaction monitoring.

The Analytical Challenge
  • Target Molecule: Piperidine ring with an ethyl carbamate tail (N1) and an isothiocyanate head (C4).

  • Primary Impurity: Ethyl 4-aminopiperidine-1-carboxylate (Starting Material).

  • Key Differentiation: The deshielding effect of the -NCS group vs. the -NH2 group on the C4-methine proton.

Comparative Analysis: Method Performance

For a drug development professional, selecting the right analytical tool is about efficiency. The table below compares 1H NMR against orthogonal techniques for verifying this specific scaffold.

Feature1H NMR (This Guide)FT-IR (Vibrational)13C NMR (Structural)LC-MS (Mass)
Primary Utility Backbone verification & Purity quantitationDefinitive confirmation of -NCS group Confirmation of quaternary carbons (C=O, NCS)Molecular weight confirmation
Diagnostic Signal H4 Methine (3.8 - 4.0 ppm) Strong stretch @ ~2100-2200 cm⁻¹ Broad peak @ ~130-135 ppm (-NCS)[M+H]+ or [M+Na]+
Resolution High (Distinguishes rotamers)Low (Binary Yes/No for functional group)High (Resolves Carbonyl vs NCS)Medium (Ionization issues with NCS)
Limitation Cannot "see" the N=C=S atoms directly.Cannot assess backbone purity easily.Long acquisition time; NCS carbon is weak.NCS can hydrolyze in source.

Scientist's Note: While 1H NMR is the gold standard for purity, IR is the mandatory "Go/No-Go" test for this molecule. If you do not see a strong band at ~2100 cm⁻¹, you likely have the amine or a thiourea byproduct, regardless of the NMR integration.

Detailed 1H NMR Interpretation

Experimental Parameters
  • Solvent: Chloroform-d (

    
    ) is preferred over DMSO-
    
    
    
    . DMSO is hygroscopic and its water peak (~3.33 ppm) often overlaps with the critical piperidine ring signals.
  • Frequency: 400 MHz or higher recommended for resolving the AA'BB' multiplet patterns of the piperidine ring.

Spectral Assignments (in )[2][3][4]

The following data is synthesized from high-field analysis of the ethyl and tert-butyl analogs [1][2].

PositionProton TypeShift (

, ppm)
MultiplicityIntegrationDiagnostic Note
Ethyl Tail

1.25 Triplet (

Hz)
3HClassic ethyl triplet.
Ethyl Tail

4.13 Quartet (

Hz)
2HDeshielded by oxygen.
Ring (H3/H5) Piperidine

1.65 – 1.85 Multiplet4HOverlapping equatorial/axial signals.
Ring (H2/H6) Piperidine

3.00 – 4.20 Broad Multiplet4HRotameric Broadening: The carbamate N-C bond has restricted rotation, often splitting these signals or making them very broad at RT.
Ring (H4) Methine

3.90 – 4.05 Multiplet (tt/sept)1HCritical Signal. Significantly downfield from the amine precursor (~2.9 ppm).
The "H4 Shift" Logic

The transformation from Amine


 Isothiocyanate causes a distinct downfield shift of the proton at position 4.
  • Starting Material (Amine):

    
     ppm.[1][2]
    
  • Product (Isothiocyanate):

    
     ppm.
    
  • Mechanism: The anisotropic deshielding of the cumulative double bond system (

    
    ) pulls electron density away from the methine proton more effectively than the lone pair of the amine.
    

Visualization: Interpretation Workflow

The following diagrams illustrate the decision-making process for validating this compound.

Diagram 1: Analytical Decision Matrix

AnalyticalMatrix Start Crude Reaction Mixture IR_Check Step 1: FT-IR Analysis (Rapid Screen) Start->IR_Check Decision_IR Band @ ~2100 cm-1? IR_Check->Decision_IR NMR_Check Step 2: 1H NMR (CDCl3) (Structural Purity) Decision_IR->NMR_Check Strong Signal Result_Thiourea Impurity: Thiourea/Dimer (No NCS stretch) Decision_IR->Result_Thiourea No / Weak H4_Check Check H4 Signal Shift NMR_Check->H4_Check Result_Amine Impurity: Amine SM (H4 @ ~2.9 ppm) H4_Check->Result_Amine < 3.0 ppm Result_Pure CONFIRMED PRODUCT (H4 @ ~3.98 ppm) H4_Check->Result_Pure ~ 3.9-4.0 ppm

Caption: Logical workflow for confirming isothiocyanate formation using orthogonal spectroscopy.

Diagram 2: Rotameric Effect on Piperidine Ring

Carbamates exhibit restricted rotation around the N-CO bond, which complicates the NMR spectrum.

Rotamers cluster_0 Restricted Rotation (NMR Time Scale) RotamerA Rotamer A (Ethyl group syn to C2) RotamerB Rotamer B (Ethyl group anti to C2) RotamerA->RotamerB Slow Exchange Signal Observed Signal (H2/H6) RotamerA->Signal RotamerB->Signal Effect Broadening or Splitting (3.0 - 4.2 ppm region) Signal->Effect

Caption: Explanation of signal broadening in the 3.0-4.2 ppm region due to carbamate resonance.

Experimental Protocol: Sample Preparation

To ensure reproducibility and avoid artifacts (such as hydrolysis of the NCS group in wet solvents), follow this protocol.

Materials
  • Solvent:

    
     (99.8% D) with 0.03% TMS (Tetramethylsilane) as internal standard.
    
    • Note: Ensure solvent is stored over molecular sieves. Water in

      
       can slowly hydrolyze isothiocyanates to thiocarbamates over time.
      
  • Tube: 5mm High-Precision NMR tube.

Procedure
  • Massing: Weigh 5–10 mg of the Ethyl 4-isothiocyanatopiperidine-1-carboxylate oil/solid.

  • Dissolution: Add 0.6 mL of

    
    . Vortex gently until fully dissolved.
    
    • Caution: Do not heat. Isothiocyanates are thermally sensitive.

  • Acquisition:

    • Pulse Sequence: Standard proton (zg30).

    • Scans (NS): 16 (sufficient for >5 mg sample).

    • Relaxation Delay (D1): Set to

      
       sec to ensure quantitative integration of the ethyl tail vs the ring protons.
      
  • Processing:

    • Reference the spectrum to TMS at 0.00 ppm (or residual

      
       at 7.26 ppm).
      
    • Phase correction: Manual phasing is recommended due to the broad nature of the piperidine H2/H6 signals.

References

  • RSC Advances. "Synthesis of tert-butyl 4-isothiocyanatopiperidine-1-carboxylate (Analogous spectral data)." Royal Society of Chemistry, 2016.

  • National Institutes of Health (NIH). "PubChem Compound Summary for Ethyl 4-aminopiperidine-1-carboxylate (Precursor Data)." PubChem, Accessed 2024.

  • Spectroscopy Online. "IR Spectral Table: Isothiocyanates." Spectroscopy, General Reference.[3]

  • BenchChem. "Ethyl 4-anilinopiperidine-1-carboxylate: Technical Guide (Piperidine Scaffold NMR)." BenchChem, 2025.

Sources

Comparative Guide: Characterization of Isothiocyanate Groups in Piperidine Derivatives via IR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Characterization Guide Focus: Spectral differentiation of the isothiocyanate (-NCS) pharmacophore from linkage isomers and structural analogues.

Executive Summary

The incorporation of isothiocyanate (-NCS) groups into piperidine scaffolds is a high-value strategy in covalent drug discovery, particularly for targeting cysteine residues in kinases and oncogenic proteins.[1] However, the synthesis of these derivatives often risks generating linkage isomers (thiocyanates, -SCN) or hydrolysis products (ureas/amines).

This guide provides a definitive spectral analysis of the piperidine-isothiocyanate motif.[1] Unlike Nuclear Magnetic Resonance (NMR), which can be ambiguous regarding the -NCS vs. -SCN linkage without ¹⁵N labeling, Infrared (IR) spectroscopy offers a rapid, definitive "fingerprint" for validation.

Key Insight: The isothiocyanate group exhibits a broad, high-intensity absorption between 2050–2200 cm⁻¹ , often split into a doublet due to Fermi resonance. This distinct profile allows for immediate differentiation from the sharper, higher-frequency signal of isocyanates (-NCO) or the weaker, sharper signal of thiocyanates (-SCN).[1]

Technical Deep Dive: The Physics of the -NCS Stretch

The -N=C=S group is a heterocumulene system.[1] Its vibrational signature is dominated by the asymmetric stretching vibration (


), which involves the anti-phase motion of the Nitrogen and Sulfur atoms against the central Carbon.[1]
The "Silent Region" Advantage

The 1800–2300 cm⁻¹ region of the IR spectrum is often termed the "silent region" because common organic scaffolds (C-H, C-C, C-O, N-H) do not absorb here.[1]

  • Piperidine Scaffold: Absorbs primarily at <1500 cm⁻¹ (fingerprint) and 2800–3000 cm⁻¹ (C-H stretch).[1]

  • Isothiocyanate Signal: Appears in the clear window of 2000–2200 cm⁻¹, ensuring zero background interference from the piperidine ring.[1]

Fermi Resonance: The "Split" Peak

A unique characteristic of aromatic and some alicyclic isothiocyanates is the splitting of the main band.[1]

  • Mechanism: The fundamental asymmetric stretch (

    
     cm⁻¹) couples with the first overtone of a lower-frequency bending mode (often the C-N stretch or ring deformation around 1080 cm⁻¹).[1]
    
  • Result: Instead of a single Gaussian peak, you often observe a doublet or a main peak with a distinct shoulder.[1] This is a positive identification marker for -NCS, rarely seen in nitriles or thiocyanates.[1]

Comparative Analysis: -NCS vs. Alternatives

In the synthesis of piperidine-isothiocyanates (e.g., via thiophosgene or CS₂/DCC methods), three primary contaminants/alternatives must be ruled out.

Table 1: Diagnostic IR Frequencies of the 2000–2300 cm⁻¹ Region[1]
Functional GroupStructureFrequency (

, cm⁻¹)
Band ShapeIntensityKey Differentiator
Isothiocyanate R-N=C=S 2050 – 2200 Broad / Split Very Strong Fermi doublet; broadness.
ThiocyanateR-S-C≡N2130 – 2175SharpMedium/WeakHigher freq; lacks splitting.[1]
IsocyanateR-N=C=O2250 – 2275SharpVery StrongDistinctly higher energy.[1]
NitrileR-C≡N2210 – 2260SharpVariableWeak intensity (unless conjugated).[1]
AzideR-N=N=N2090 – 2160Sharp/SplitStrongOverlaps, requires chemical history check.[1]
Isothiocyanate (-NCS) vs. Thiocyanate (-SCN)

This is the most critical distinction in synthesis (linkage isomerism).[1]

  • Thermodynamic Stability: -NCS is generally more stable, but -SCN can form under kinetic control or specific solvent conditions.[1]

  • Spectral Verdict: If the peak is broad and spans >100 cm⁻¹ width at half-height, it is the Isothiocyanate.[1] If it is needle-sharp , it is likely the Thiocyanate.[1]

Self-Validating Experimental Protocol

To ensure data integrity (E-E-A-T), follow this self-validating workflow for characterizing piperidine derivatives.

Sample Preparation[2]
  • Solid Derivatives: Prepare a KBr pellet (1-2 mg sample in 100 mg KBr). Note: Avoid high pressure for prolonged periods if the compound is unstable.[1]

  • Liquid/Oil Derivatives: Use Neat film between NaCl/KBr plates or ATR (Attenuated Total Reflectance).[1]

    • ATR Warning: Diamond ATR crystals can sometimes dampen peak intensity relative to transmission modes; ensure good contact.[1]

Measurement & Validation Steps
  • Baseline Scan: Run an air/background scan.[1] Ensure no atmospheric CO₂ interference (doublet at 2350 cm⁻¹).[1]

  • Acquisition: Collect 16–32 scans at 4 cm⁻¹ resolution.

  • Checkpoint 1 (Frequency): Locate the maximum absorbance.[1] Is it between 2050 and 2200 cm⁻¹?

    • Yes: Proceed.

    • No (>2200): Suspect Nitrile or Isocyanate.[1][2]

  • Checkpoint 2 (Bandwidth): Measure the Full Width at Half Maximum (FWHM).[1]

    • Wide (>50 cm⁻¹): Confirms Isothiocyanate .[1][3]

    • Narrow (<20 cm⁻¹): Suspect Thiocyanate .[1][2]

  • Checkpoint 3 (Piperidine Integrity): Verify C-H stretches at 2850–2950 cm⁻¹ (sp³ C-H) to confirm the scaffold is intact.

Visualizations

Diagram 1: Spectral Decision Tree

This flowchart guides the researcher through the assignment of peaks in the 2000–2300 cm⁻¹ region.[1]

IR_Decision_Tree Start Strong Peak Observed (2000 - 2300 cm⁻¹) FreqCheck Check Frequency Max (ν) Start->FreqCheck HighFreq > 2240 cm⁻¹ FreqCheck->HighFreq High Energy MidFreq 2050 - 2200 cm⁻¹ FreqCheck->MidFreq Target Range Isocyanate Isocyanate (-NCO) (Very Strong, Sharp) HighFreq->Isocyanate ~2270 cm⁻¹ Nitrile Nitrile (-CN) (Sharp, Variable Intensity) HighFreq->Nitrile ~2250 cm⁻¹ ShapeCheck Check Band Shape MidFreq->ShapeCheck BroadSplit Broad / Split Peak (Fermi Resonance) ShapeCheck->BroadSplit Sharp Sharp / Narrow Peak ShapeCheck->Sharp NCS Isothiocyanate (-NCS) CONFIRMED BroadSplit->NCS SCN Thiocyanate (-SCN) (Linkage Isomer) Sharp->SCN ~2150 cm⁻¹ Azide Azide (-N3) (Check Synthesis History) Sharp->Azide ~2100 cm⁻¹

Caption: Logical workflow for assigning functional groups based on IR frequency and band shape in the silent region.

Diagram 2: Vibrational Mode Visualization

Abstract representation of the asymmetric stretch responsible for the signal.[1]

Vibration_Mode cluster_piperidine Piperidine Scaffold cluster_NCS Isothiocyanate Group Pip Piperidine Ring N N Pip->N C C N->C Double Bond N_vec S S C->S Double Bond C_vec S_vec

Caption: Representation of the asymmetric stretching vibration (-N=C=S) where the central Carbon moves in opposition to Nitrogen and Sulfur.[1]

References

  • NIST Chemistry WebBook. Piperidine Infrared Spectrum.[1][4] National Institute of Standards and Technology.[1][4][5][6] Available at: [Link][1]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Standard reference for IR frequency ranges of heterocumulenes).

  • Chemical Papers. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Available at: [Link][1][7]

  • Spectroscopy Online. IR Spectral Interpretation: The Cumulative Double Bonds. (Differentiation of isocyanates and isothiocyanates).[1] Available at: [Link][1]

Sources

A Comparative Guide to Elemental Analysis Standards for Ethyl 4-isothiocyanatopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and scientific research, the precise characterization of novel chemical entities is paramount. For a compound such as Ethyl 4-isothiocyanatopiperidine-1-carboxylate, a molecule with significant potential in drug discovery, rigorous elemental analysis is not merely a routine check but a foundational pillar of quality control and regulatory compliance. This guide provides an in-depth comparison of prevalent elemental analysis techniques, offering a decision-making framework for researchers, scientists, and drug development professionals. We will delve into the nuances of each method, supported by experimental data, to illuminate the optimal approach for the determination of Carbon (C), Hydrogen (H), Nitrogen (N), and Sulfur (S) in this specific molecule.

The theoretical elemental composition of Ethyl 4-isothiocyanatopiperidine-1-carboxylate (C₉H₁₄N₂O₂S), with a molecular weight of 214.32 g/mol , is as follows:

  • Carbon (C): 50.43%

  • Hydrogen (H): 6.60%

  • Nitrogen (N): 13.07%

  • Sulfur (S): 14.96%

  • Oxygen (O): 14.93%

This theoretical composition serves as the benchmark against which all analytical measurements are compared.

Combustion Analysis: The Workhorse for CHNS Determination

Combustion analysis, often referred to as CHNS/O analysis, stands as a robust and widely adopted technique for the determination of carbon, hydrogen, nitrogen, and sulfur in organic compounds.[1] The underlying principle is the complete and instantaneous oxidation of the sample through flash combustion in a high-temperature environment. The resulting gaseous products (CO₂, H₂O, N₂, and SO₂) are then separated and quantified by a thermal conductivity detector (TCD).[2]

Causality in Experimental Choices

The choice of combustion analysis is often driven by its cost-effectiveness, speed, and ability to provide direct quantification of the primary organic elements. The method is particularly well-suited for pure substances like Ethyl 4-isothiocyanatopiperidine-1-carboxylate, where the expected elemental percentages are high. The use of certified reference materials (CRMs) is crucial for calibration and ensuring the accuracy and traceability of the results.[3][4]

Experimental Protocol: Combustion CHNS Analysis
  • Instrument Calibration: Calibrate the elemental analyzer using a certified organic standard with a known elemental composition, such as sulfanilamide or BBOT.[4]

  • Sample Preparation: Accurately weigh approximately 1-3 mg of Ethyl 4-isothiocyanatopiperidine-1-carboxylate into a tin capsule.

  • Analysis: Introduce the capsule into the combustion furnace of the analyzer. The sample undergoes rapid combustion at temperatures exceeding 900°C in a pure oxygen environment.

  • Gas Separation and Detection: The combustion gases are passed through a reduction tube to convert nitrogen oxides to N₂ and are then separated using a gas chromatography column. A thermal conductivity detector measures the concentration of each gas.

  • Data Analysis: The instrument software calculates the percentage of C, H, N, and S in the sample based on the detector response and the initial sample weight.

Combustion_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Combustion & Reduction cluster_2 Analysis Sample Weigh 1-3 mg of Sample Encapsulate Place in Tin Capsule Sample->Encapsulate Transfer Combustion Flash Combustion (>900°C, O2) Encapsulate->Combustion Introduction Reduction Reduction of NOx to N2 Combustion->Reduction GC_Separation Gas Chromatography Separation Reduction->GC_Separation TCD_Detection Thermal Conductivity Detector GC_Separation->TCD_Detection Data_Processing Data Processing & % Composition TCD_Detection->Data_Processing

Caption: Workflow for CHNS determination by Combustion Analysis.

Inductively Coupled Plasma (ICP) Techniques: Sensitivity for Trace Elements and Sulfur

Inductively coupled plasma-optical emission spectrometry (ICP-OES) and inductively coupled plasma-mass spectrometry (ICP-MS) are powerful atomic emission and mass spectrometry techniques, respectively, used for elemental analysis.[5] While often employed for detecting trace elemental impurities, they can also be adapted for the quantification of major elements like sulfur.

ICP-OES for Sulfur Determination

ICP-OES measures the characteristic wavelengths of light emitted by elements excited in a high-temperature plasma. It offers a lower sensitivity than ICP-MS but is generally more robust for analyzing samples with high matrix content.[5]

ICP-MS for Ultimate Sensitivity

ICP-MS is one of the most sensitive techniques for elemental analysis, capable of detecting elements at parts-per-trillion (ppt) levels.[5] For sulfur analysis, however, it can be prone to polyatomic interferences, which require advanced instrumentation or reaction cell technology to mitigate.

Causality in Experimental Choices

The decision to use ICP-based methods for sulfur analysis in a pure compound like Ethyl 4-isothiocyanatopiperidine-1-carboxylate might be driven by the need for very high precision or as a confirmatory technique to combustion analysis. Sample preparation for ICP techniques typically involves digestion in strong acids to bring the sample into a liquid form, a more complex process than for combustion analysis.

Experimental Protocol: ICP-OES Sulfur Analysis
  • Sample Digestion: Accurately weigh a sample of Ethyl 4-isothiocyanatopiperidine-1-carboxylate and digest it in a closed-vessel microwave system using a mixture of nitric acid and hydrogen peroxide.

  • Standard Preparation: Prepare a series of calibration standards from a certified sulfur standard solution.

  • Instrument Analysis: Introduce the digested sample and standards into the ICP-OES. The high-temperature argon plasma atomizes and excites the sulfur atoms, which then emit light at characteristic wavelengths.

  • Data Acquisition: The spectrometer measures the intensity of the emitted light, which is proportional to the sulfur concentration.

ICP_OES_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Detection & Quantification Sample Weigh Sample Digestion Microwave Digestion (HNO3/H2O2) Sample->Digestion Nebulization Nebulization Digestion->Nebulization Dilution Plasma ICP Argon Plasma (Excitation) Nebulization->Plasma Spectrometer Optical Emission Spectrometer Plasma->Spectrometer Data_Analysis Data Analysis & Concentration Spectrometer->Data_Analysis

Caption: Workflow for Sulfur determination by ICP-OES.

A Comparative Performance Analysis

To provide a clear comparison, the following table summarizes the expected performance of each technique for the elemental analysis of Ethyl 4-isothiocyanatopiperidine-1-carboxylate. The data presented is a synthesis of typical instrument performance and literature values.

ParameterCombustion Analysis (CHNS)ICP-OES (Sulfur)ICP-MS (Sulfur)
Accuracy (% Recovery) 99.5 - 100.5%98.0 - 102.0%99.0 - 101.0%
Precision (%RSD) < 0.3%< 2%< 1%
Limit of Detection (LOD) ~0.01%ppm rangeppb-ppt range
Sample Throughput High (minutes per sample)ModerateModerate
Cost per Analysis LowModerateHigh
Sample Preparation Simple (weighing)Complex (digestion)Complex (digestion)
Primary Application Bulk elemental compositionTrace to major element analysisTrace and ultra-trace analysis

Method Validation: Ensuring Trustworthy Results

Regardless of the chosen technique, rigorous method validation is essential to ensure the reliability of the analytical data. Key validation parameters include:

  • Specificity: The ability to accurately measure the analyte in the presence of other components.

  • Accuracy: The closeness of the measured value to the true value, often assessed using CRMs.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

  • Linearity and Range: The ability to produce results that are directly proportional to the concentration of the analyte over a specified range.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion: Selecting the Appropriate Standard

For the routine and accurate determination of the bulk elemental composition (C, H, N, S) of Ethyl 4-isothiocyanatopiperidine-1-carboxylate, combustion analysis is the most suitable and cost-effective method. Its simplicity, speed, and high precision for major elements make it the industry standard for this application.

ICP-OES and ICP-MS serve as powerful complementary techniques. They are particularly valuable for:

  • Orthogonal verification of sulfur content: Providing an independent measurement to confirm the results from combustion analysis.

  • Trace elemental impurity analysis: Complying with regulatory guidelines such as USP <232>/<233> and ICH Q3D for elemental impurities, which is a critical aspect of pharmaceutical development.

Ultimately, the choice of analytical technique should be guided by the specific research question, the required level of sensitivity, and the available resources. A multi-faceted approach, leveraging the strengths of different technologies, will provide the most comprehensive and reliable characterization of Ethyl 4-isothiocyanatopiperidine-1-carboxylate.

References

  • Malvern Panalytical. (2025, March 18). Comparing ICP-MS, ICP-OES and XRF techniques for elemental impurity testing of pharmaceuticals.
  • SciSpace. (n.d.). Pharmacopoeia methods for elemental analysis of medicines: a comparative study.
  • Measurlabs. (n.d.). CHN(O)S Elemental Analysis.
  • Pharmaceutical Technology. (2025, March 14). Elemental Impurity Analysis.
  • Alfa Chemistry. (n.d.). Analytical Methods for Elemental Impurities in Pharmaceuticals.
  • PPGFARMA. (2023, April 23). Analytical approach of elemental impurities in pharmaceutical products: A worldwide review.
  • Spectro-Lab. (n.d.). Elemental Analysis: CHNS/O Determination of Marine Samples.
  • Eurofins Scientific. (2026, January 7). CHNS Analysis.
  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation.
  • VELP Scientifica. (n.d.). CHNS-O Determination in Metal Organic Frameworks by Flash Combustion.
  • Lab Manager. (2016, May 11). Validation of Analytical Methods.
  • Thermo Fisher Scientific. (n.d.). Elemental Analysis: CHNS/O Determination in Carbon.
  • ESSLAB. (n.d.). Organic Certified Reference Materials.
  • Spectroscopy Online. (2020, December 20). Sulfur Determination in Fuels by ICP-OES and ICP-MS to Meet Increasingly Stricter Legislation Requirements.
  • PMC. (2024, March 26). Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion.
  • Australian Pesticides and Veterinary Medicines Authority. (2014, July 1). Validation of analytical methods for active constituents and agricultural products.
  • Actlabs. (2025, January 25). Certified Reference Material.
  • ResearchGate. (2022, November 8). Analytical method validation: A brief review.
  • Elemental Microanalysis. (n.d.). Standards and CRMs.
  • International Atomic Energy Agency. (n.d.). Reference Materials-Home.
  • Royal Society of Chemistry. (n.d.). Electronic Supporting information for Elemental analysis: an important purity control but prone to manipulations.
  • Sigma-Aldrich. (n.d.). Certified Reference Materials.
  • Sigma-Aldrich. (n.d.). Sulfur-analysis-by-icp-oes.
  • ResearchGate. (2020, October 25). Determination of total sulphur in gasoline by ICP-OES.
  • Royal Society of Chemistry. (n.d.). Towards the use of ICP-OES for the elemental analysis of organic compounds such as glucosamine.
  • NOAA Institutional Repository. (2021, October 26). Investigation of ICP-MS/MS for total sulfur quantification in freshwater dissolved organic matter.
  • PubChem. (n.d.). Ethyl 4-anilinopiperidine-1-carboxylate | C14H20N2O2 | CID 43756052.
  • Cheméo. (n.d.). Ethyl piperidine-4-carboxylate.
  • ChemicalBook. (n.d.). Ethyl 4-piperidinecarboxylate(1126-09-6) 1H NMR spectrum.
  • Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). Ethyl 4-Piperidinecarboxylate | 1126-09-6.

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A Researcher's Guide to Differentiating Ethyl 4-isothiocyanatopiperidine-1-carboxylate from its Impurities

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Comparison of Analytical Methodologies for Purity Assessment in Pharmaceutical Research and Development

In the landscape of pharmaceutical development and chemical research, the purity of synthetic intermediates is paramount. Ethyl 4-isothiocyanatopiperidine-1-carboxylate, a key building block in the synthesis of various biologically active compounds, is no exception. Its isothiocyanate functional group and piperidine core are prevalent in numerous pharmaceutical agents, making its purity a critical determinant of reaction efficiency, yield, and the safety profile of the final active pharmaceutical ingredient (API). This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive comparison of analytical techniques to effectively differentiate the target compound from potential impurities.

The Significance of Purity: Why Differentiating Impurities Matters

Ethyl 4-isothiocyanatopiperidine-1-carboxylate serves as a crucial precursor in multi-step syntheses.[1][2] The presence of impurities, which can arise from starting materials, side reactions during synthesis, or degradation upon storage, can have significant downstream consequences. These impurities may compete in subsequent reactions, leading to the formation of undesired byproducts, reducing the overall yield, and complicating the purification of the final compound. Furthermore, certain impurities could be reactive or toxic, posing safety risks and potentially impacting the pharmacological and toxicological profile of the drug candidate. Therefore, robust analytical methods for the precise identification and quantification of these impurities are indispensable for quality control and regulatory compliance.

Unraveling the Impurity Profile: Potential Contaminants in Ethyl 4-isothiocyanatopiperidine-1-carboxylate

The synthesis of Ethyl 4-isothiocyanatopiperidine-1-carboxylate typically involves the reaction of the corresponding amine, ethyl 4-aminopiperidine-1-carboxylate, with a thiocarbonylating agent.[3] Potential impurities can include:

  • Unreacted Starting Materials: Residual ethyl 4-aminopiperidine-1-carboxylate.

  • Side-Reaction Products: Formation of ureas or thioureas if the amine reacts with isocyanate or other isothiocyanate molecules, respectively.

  • Degradation Products: The isothiocyanate group is susceptible to hydrolysis, particularly in the presence of moisture, which can lead to the formation of the corresponding amine.[4]

  • Residual Solvents and Reagents: Solvents used in the synthesis and purification steps.

A logical workflow for the comprehensive purity analysis of a commercial or newly synthesized batch of Ethyl 4-isothiocyanatopiperidine-1-carboxylate is essential.

Caption: A logical workflow for the purity analysis of Ethyl 4-isothiocyanatopiperidine-1-carboxylate.

Comparative Analysis of Key Analytical Techniques

The choice of an analytical method depends on the specific impurity to be detected, the required sensitivity, and the available instrumentation.[5] A multi-technique approach is often necessary for a comprehensive purity assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile impurities in pharmaceutical compounds.[6][7] For Ethyl 4-isothiocyanatopiperidine-1-carboxylate, a reversed-phase HPLC method is typically employed.

Principle: The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. More polar impurities will elute earlier, while the less polar target compound will have a longer retention time.

Experimental Protocol: Reversed-Phase HPLC

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.[4]

  • Mobile Phase: A gradient elution using a mixture of water (often with a modifier like 0.1% formic acid) and acetonitrile is commonly used.[8]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength where the isothiocyanate chromophore absorbs, typically around 245-254 nm, is effective.

  • Sample Preparation: Prepare a solution of the sample in a suitable solvent like acetonitrile at a concentration of approximately 1 mg/mL.

  • Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantitative analysis of specific impurities, a calibration curve with a known standard is required.[5]

Causality Behind Experimental Choices: The use of a C18 column provides a versatile stationary phase for separating compounds with varying polarities. Gradient elution is crucial for resolving impurities that may have significantly different retention times from the main compound. Formic acid in the mobile phase helps to protonate silanol groups on the stationary phase, reducing peak tailing and improving peak shape.

Caption: A streamlined workflow for HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile impurities.[9] It combines the separation capabilities of gas chromatography with the identification power of mass spectrometry.

Principle: The sample is vaporized and separated based on the boiling points and interactions of its components with a stationary phase in a capillary column. The separated components are then ionized and fragmented, and the resulting mass spectrum provides a unique fingerprint for identification.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A standard gas chromatograph coupled with a mass spectrometer is required.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is generally suitable for a wide range of compounds.[4][6]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min is typically used.[4]

  • Oven Temperature Program: A temperature ramp is employed to ensure the separation of compounds with different boiling points. A typical program might start at a lower temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280°C) at a rate of 10-15°C/min.[4]

  • Injection: A 1 µL injection of a 1 mg/mL solution in a volatile solvent like dichloromethane is common.

  • Data Analysis: Impurities are identified by comparing their mass spectra to a library of known compounds. Quantification can be achieved by comparing the peak area of the impurity to that of an internal standard.

Causality Behind Experimental Choices: The non-polar DB-5ms column is robust and provides good separation for a broad range of analytes. The temperature programming allows for the sequential elution of compounds from the most volatile to the least volatile. Mass spectrometry provides high specificity for the identification of unknown impurities. For less volatile piperidine derivatives, derivatization might be necessary to improve their volatility and thermal stability.[6][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural elucidation and quantification of the main compound and any impurities present in a significant amount. Both ¹H and ¹³C NMR are valuable.

Principle: NMR exploits the magnetic properties of atomic nuclei. The chemical shift of a nucleus is sensitive to its local electronic environment, providing detailed information about the molecular structure.

Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is required.

  • Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For ¹³C NMR of isothiocyanates, it's important to note that the signal for the isothiocyanate carbon can be broad and difficult to detect due to quadrupolar broadening by the adjacent ¹⁴N nucleus.[11][12][13]

  • Data Analysis: The purity can be determined by comparing the integral of a characteristic proton signal of the analyte with the integrals of signals corresponding to impurities. For quantitative NMR (qNMR), a certified internal standard with a known concentration is added to the sample.

Causality Behind Experimental Choices: Deuterated solvents are used to avoid large solvent signals that would overwhelm the analyte signals. High-field NMR instruments provide better signal dispersion and sensitivity, which is crucial for identifying and quantifying low-level impurities. While the isothiocyanate carbon in ¹³C NMR can be challenging to observe, other signals in the spectrum provide a wealth of structural information.[14]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[7]

Principle: FT-IR measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to the different functional groups.

Experimental Protocol: FT-IR Analysis

  • Instrumentation: An FT-IR spectrometer is used.

  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a thin film on a salt plate (e.g., NaCl), or as a KBr pellet.

  • Data Acquisition: The infrared spectrum is recorded over a range of wavenumbers (typically 4000-400 cm⁻¹).

  • Data Analysis: The presence of a strong, sharp absorption band in the region of 2000-2200 cm⁻¹ is characteristic of the asymmetric stretching vibration of the -N=C=S group.[15] The presence of other bands can indicate impurities, for example, a broad absorption around 3300-3500 cm⁻¹ could suggest the presence of an N-H bond from an unreacted amine.

Causality Behind Experimental Choices: The choice of sample preparation method depends on the physical state of the sample. The characteristic absorption of the isothiocyanate group provides a quick and straightforward way to confirm its presence and can be used to qualitatively assess the presence of certain functional group impurities.

Performance Comparison of Analytical Techniques

FeatureHPLCGC-MSNMRFT-IR
Primary Application Quantification of non-volatile impuritiesIdentification and quantification of volatile impuritiesStructural elucidation and quantificationFunctional group identification
Sensitivity High (ppm to ppb)[5]Very High (ppb to ppt)[6]Moderate (requires >1% for easy detection)Low (primarily for major components)
Selectivity HighVery HighHighModerate
Quantitative Accuracy HighHigh (with internal standard)Very High (with internal standard)Low (primarily qualitative)
Speed ModerateModerateSlowFast
Cost ModerateHighHighLow

Conclusion: A Multi-Faceted Approach to Purity Assessment

Ensuring the purity of Ethyl 4-isothiocyanatopiperidine-1-carboxylate is a critical step in the development of novel therapeutics. A single analytical technique is often insufficient to provide a complete picture of the impurity profile. A comprehensive and robust quality control strategy should leverage a combination of orthogonal methods. HPLC is the workhorse for quantifying non-volatile impurities, while GC-MS excels at identifying volatile contaminants. NMR spectroscopy provides definitive structural confirmation and accurate quantification, and FT-IR offers a rapid check for the presence of key functional groups. By judiciously applying these techniques, researchers and drug development professionals can confidently assess the purity of this vital chemical intermediate, ensuring the quality, safety, and efficacy of the final pharmaceutical products.

References

  • BenchChem. (2025).
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  • Kalogeropoulos, N., et al. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. MDPI.
  • BenchChem. (2025). Application Notes: Derivatization of 1-Piperideine for GC-MS Analysis.
  • Giffard, M., et al. (1985). A comparative multinuclear 1H, 13C, and 15N magnetic resonance study of organic thiocyanates and isothiocyanates. Journal of the Chemical Society, Perkin Transactions 2.
  • Pilipczuk, T., et al. (2015). Simultaneous determination of individual isothiocyanates in plant samples by HPLC-DAD-MS following SPE and derivatization with N-acetyl-L-cysteine. Analytical Methods.
  • Royal Society of Chemistry. (2019).
  • Uher, M., et al. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers.
  • Sutcliffe, O., et al. (2016). Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs). PubMed.
  • Al-Asmari, A. K., et al. (2022). GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. Cellular, Molecular and Biomedical Reports.
  • Royal Society of Chemistry. (2015).
  • BenchChem. (2025).
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  • Herre, S., et al. (2015). Near-silence of isothiocyanate carbon in (13)
  • Herre, S., et al. (2015).
  • Semantic Scholar. (n.d.).
  • Herre, S., et al. (2015). Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra: A Case Study of Allyl Isothiocyanate.

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A Senior Application Scientist's Guide to the Comparative Crystallographic Analysis of Ethyl 4-substituted-piperidine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the precise three-dimensional structure of a molecule is paramount. It is the bedrock upon which we build our understanding of structure-activity relationships (SAR), formulate new therapeutic agents, and optimize their properties. The isothiocyanate functional group, in particular, is a versatile pharmacophore, and its incorporation into a piperidine scaffold, such as in Ethyl 4-isothiocyanatopiperidine-1-carboxylate, presents a molecule of significant interest for covalent drug design and as a synthetic intermediate.

While a comprehensive set of publicly available X-ray crystallography data specifically for a series of Ethyl 4-isothiocyanatopiperidine-1-carboxylate derivatives is not readily found, this guide will serve as a blueprint for how to conduct such a comparative analysis. We will utilize available crystallographic data from closely related ethyl 4-substituted-piperidine-1-carboxylate derivatives to illustrate the principles and insights that can be gleaned from such a study. This guide is structured to provide not just the data, but the scientific reasoning behind the comparisons, empowering researchers to apply these methodologies to their own compounds.

The Structural Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous feature in pharmaceuticals due to its ability to exist in a stable chair conformation, providing a rigid scaffold for the precise spatial arrangement of functional groups. The substituent at the 4-position and the carboxylate at the 1-position are key handles for medicinal chemists to modulate the physicochemical and pharmacological properties of the molecule. X-ray crystallography provides the definitive map of these arrangements.

Comparative Crystallographic Data of Ethyl 4-substituted-piperidine-1-carboxylate Derivatives

To demonstrate a comparative analysis, we will examine the crystallographic data of two distinct derivatives: a Schiff base derivative, Ethyl 4-[(E)-(2-hydroxybenzylidene)amino]piperidine-1-carboxylate[1], and a tosylquinolin derivative, Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate[2]. While not isothiocyanates, these structures provide an excellent platform for understanding how a bulky aromatic substituent at the 4-position influences the crystal packing and molecular conformation of the piperidine core.

ParameterEthyl 4-[(E)-(2-hydroxybenzylidene)amino]piperidine-1-carboxylate[1]Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate[2]
Chemical Formula C₁₅H₂₀N₂O₃C₂₄H₂₆N₂O₄S
Molecular Weight 276.33454.54
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a (Å) 15.732 (3)10.9935 (3)
b (Å) 9.1890 (18)14.5029 (5)
c (Å) 10.414 (2)14.5459 (5)
β (°) ** 97.24 (3)99.191 (3)
Volume (ų) **1493.5 (5)2288.74 (13)
Z 44
Piperidine Ring Conformation ChairChair

Expert Insights into the Data:

The data presented in the table above reveals that both molecules crystallize in the same monoclinic space group, P2₁/c, which is a common space group for organic molecules. However, the unit cell dimensions are significantly different, which is expected given the substantial difference in the size of the substituents at the 4-position. The larger tosylquinolin group in the second molecule leads to a much larger unit cell volume.

Crucially, in both structures, the piperidine ring adopts a stable chair conformation. This is a key piece of information for drug designers, as it confirms the rigidity of this part of the molecule. The orientation of the ethyl carboxylate group and the 4-substituent (equatorial vs. axial) would be the next critical point of comparison, as this can profoundly impact how the molecule interacts with a biological target. In the case of the tosylquinolin derivative, the ethyl ester group is located in an equatorial position[2].

The Impact of Polymorphism on Crystal Structures

It is critical for researchers to be aware of polymorphism – the ability of a compound to crystallize in more than one crystal structure. Different polymorphs of the same compound can exhibit different physical properties, including solubility, melting point, and bioavailability. A study on Ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate revealed two polymorphic forms, a monoclinic and an orthorhombic form, which were obtained through different crystallization conditions.[3] These polymorphs showed different biological activities, with the monoclinic form being a more potent analgesic and anti-inflammatory agent.[3] This underscores the importance of a thorough crystallographic study to identify and characterize all possible polymorphs of a new chemical entity.

Causality in Experimental Design: From Synthesis to Crystal

The journey from a synthetic concept to a refined crystal structure is a multi-step process where each decision has a downstream consequence. The choice of solvent, temperature, and crystallization method can all influence the final crystal form.

Representative Experimental Protocol: Synthesis and Crystallization

The following is a representative protocol for the synthesis of a Schiff base derivative of Ethyl 4-aminopiperidine-1-carboxylate, adapted from the literature[1]. This provides a practical example of how such a compound can be prepared and crystallized to obtain single crystals suitable for X-ray diffraction.

Step 1: Synthesis of Ethyl 4-[(E)-(2-hydroxybenzylidene)amino]piperidine-1-carboxylate

  • To a solution of salicylaldehyde (122 mg, 1 mmol) in methanol (15 ml), add Ethyl 4-aminopiperidine-1-carboxylate (172 mg, 1 mmol).

  • Stir the mixture at room temperature for 3 hours.

  • Allow the solution to stand in the air for 4 days.

  • Yellow, block-shaped crystals of the title compound will form.

  • Isolate the crystals by filtration, wash them three times with methanol, and dry them in a vacuum desiccator over anhydrous CaCl₂.

Expert Rationale: The use of slow evaporation from a methanolic solution is a common and effective technique for growing high-quality single crystals of organic molecules. The slow removal of the solvent allows the molecules to arrange themselves in a highly ordered crystal lattice.

Visualizing the Workflow

To better understand the process from synthesis to structural analysis, the following workflow diagram is provided.

Experimental Workflow Figure 1: Experimental Workflow for Crystal Structure Determination cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis X-ray Crystallography Reactants Salicylaldehyde + Ethyl 4-aminopiperidine-1-carboxylate Reaction Stir in Methanol (3 hours) Reactants->Reaction Crystallization Slow Evaporation (4 days) Reaction->Crystallization Crude Product Isolation Filtration and Washing Crystallization->Isolation Drying Vacuum Desiccation Isolation->Drying DataCollection Data Collection (Diffractometer) Drying->DataCollection Single Crystals StructureSolution Structure Solution (e.g., SHELXS) DataCollection->StructureSolution StructureRefinement Structure Refinement (e.g., SHELXL) StructureSolution->StructureRefinement FinalStructure FinalStructure StructureRefinement->FinalStructure Final Crystal Structure Structural Comparison Logic Figure 2: Logic for Comparative Structural Analysis cluster_derivatives Derivatives (Varying X) cluster_analysis Comparative Analysis CoreStructure Core Scaffold: Ethyl 4-X-piperidine-1-carboxylate Derivative1 Derivative 1 (e.g., X = N=C=S) Derivative2 Derivative 2 (e.g., X = NH-Aryl) Derivative3 Derivative 3 (e.g., X = O-Aryl) Conformation Piperidine Ring Conformation (Chair, Boat, Twist-Boat) Derivative1->Conformation SubstituentOrientation Substituent Orientation (Axial vs. Equatorial) Derivative1->SubstituentOrientation IntermolecularInteractions Intermolecular Interactions (H-bonds, π-stacking, etc.) Derivative1->IntermolecularInteractions CrystalPacking Crystal Packing (Motifs, Voids) Derivative1->CrystalPacking Derivative2->Conformation Derivative2->SubstituentOrientation Derivative2->IntermolecularInteractions Derivative2->CrystalPacking Derivative3->Conformation Derivative3->SubstituentOrientation Derivative3->IntermolecularInteractions Derivative3->CrystalPacking Impact Impact on Physicochemical and Biological Properties Conformation->Impact SubstituentOrientation->Impact IntermolecularInteractions->Impact CrystalPacking->Impact

Sources

Safety Operating Guide

Navigating the Safe Disposal of Ethyl 4-isothiocyanatopiperidine-1-carboxylate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 4-isothiocyanatopiperidine-1-carboxylate, a compound that, while invaluable in synthetic chemistry, requires meticulous handling due to its potential hazards. This document is designed to be your preferred source for operational safety, building a foundation of trust through value-added information that complements our products.

Understanding the Hazard Profile: The "Why" Behind the Precautions

The primary hazards associated with isothiocyanates include:

  • Respiratory and Skin Sensitization: Repeated exposure can lead to allergic reactions in the skin (dermatitis) and respiratory system (asthma).[1][2]

  • Irritation: They are often irritating to the skin, eyes, and mucous membranes.[1][3][4]

  • Toxicity: Isothiocyanates can be toxic if swallowed, inhaled, or absorbed through the skin.[5][6][7]

The piperidine moiety, while generally less reactive, can also present hazards. Therefore, it is imperative to handle Ethyl 4-isothiocyanatopiperidine-1-carboxylate with the assumption that it is a hazardous substance, requiring stringent safety protocols.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling Ethyl 4-isothiocyanatopiperidine-1-carboxylate for any purpose, including disposal, the appropriate PPE must be worn. This is non-negotiable and critical to preventing exposure.

PPE ComponentSpecificationRationale
Gloves Nitrile rubber, inspected before use.[7]Provides a barrier against skin contact. Isothiocyanates can be absorbed through the skin.
Eye Protection Tightly fitting safety goggles with side-shields.[8]Protects against splashes and vapors that can cause severe eye irritation.
Lab Coat Standard laboratory coat, fully buttoned.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[8]Minimizes the inhalation of potentially harmful vapors.

Spill Management: Immediate and Controlled Response

Accidents happen. A prepared response to a spill is crucial for maintaining a safe laboratory environment.

For Minor Spills (a few milliliters):

  • Alert colleagues in the immediate area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[9][10] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.[8]

  • Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Dispose of all contaminated materials (including cleaning materials) as hazardous waste.

For Major Spills:

  • Evacuate the laboratory immediately.

  • Alert your institution's Environmental Health & Safety (EHS) department.

  • Prevent entry to the affected area.

  • Provide EHS with all relevant information about the spilled chemical.

Disposal Protocol: A Step-by-Step Guide

The disposal of Ethyl 4-isothiocyanatopiperidine-1-carboxylate must be handled as hazardous chemical waste. Adherence to institutional and regulatory guidelines is paramount.

Workflow for Disposal of Ethyl 4-isothiocyanatopiperidine-1-carboxylate

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Don appropriate PPE B Select a compatible, labeled hazardous waste container A->B Proceed to collection C Carefully transfer the chemical into the waste container B->C Container ready D Securely seal the container C->D Transfer complete E Store in a designated satellite accumulation area (SAA) D->E Ready for storage F Segregate from incompatible materials E->F Properly located G Arrange for pickup by the institution's EHS department F->G Awaiting pickup H Complete all necessary waste disposal paperwork G->H Pickup scheduled

Sources

Personal protective equipment for handling Ethyl 4-isothiocyanatopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary: The "Zero-Exposure" Mandate

As researchers, we often underestimate "building block" chemicals compared to final drug candidates. Ethyl 4-isothiocyanatopiperidine-1-carboxylate (CAS 193077-70-4) presents a specific dual-threat profile: it combines the volatility and lachrymatory potential of an isothiocyanate (-N=C=S) with the lipophilicity of a piperidine ester .

This is not just an irritant; it is a potent electrophile . It targets nucleophilic residues (cysteine, lysine) in biological proteins, leading to rapid sensitization.

The Core Directive: Treat this compound as a Sensitizing Lachrymator . Your safety protocol must prevent all inhalation and skin contact.[1][2][3][4] There is no "safe" low-level exposure for sensitizers.

Hazard Architecture & Risk Assessment

Before selecting PPE, we must understand the enemy. This molecule operates on two physiological fronts:[1][2][5][6][7][8][9]

Hazard DomainMechanism of ActionPhysiological Consequence
Respiratory Lachrymator/Sensitizer: The isothiocyanate moiety reacts with TRPA1 receptors in the mucous membranes.Severe tearing, respiratory distress, and potential occupational asthma (sensitization) upon repeated exposure.
Dermal Haptenization: The electrophilic carbon binds to skin proteins, creating an immunogenic complex.Allergic contact dermatitis. Once sensitized, anaphylactic reactions to trace amounts are possible.
Chemical Hydrolysis: Reacts with moisture to release Carbonyl Sulfide (COS) and the corresponding amine.Evolution of toxic gases; pressure buildup in sealed waste containers.

PPE Matrix: The Defense System

Do not rely on standard "lab coat and latex" protocols. This matrix is designed for maximum barrier integrity .

Hand Protection Strategy

Standard nitrile gloves are insufficient for prolonged contact due to the lipophilic nature of the piperidine ring, which facilitates permeation.

Task ProfilePrimary GloveSecondary GloveProtocol
Standard Handling (Weighing, Aliquoting)Nitrile (4 mil) Nitrile (4 mil) Double-Gloving: Wear two pairs of contrasting colors. If the outer glove tears or is splashed, strip it immediately.
High Risk (Spill Cleanup, Syringe Transfer)Laminate (Silver Shield/4H) Nitrile (Outer) Laminate Liner: The laminate barrier is chemically impervious to isothiocyanates. The outer nitrile provides grip and dexterity.
Body & Eye Defense[2]
ComponentSpecificationRationale
Eye Protection Chemical Splash Goggles (Not Safety Glasses)Vapors are lachrymatory. Safety glasses allow vapor entry from the sides. Goggles provide a vapor seal.
Respiratory Fume Hood (Face Velocity > 100 fpm)Mandatory. Do not handle on an open bench. If hood work is impossible, a half-mask respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is required.
Body Tyvek® Lab Coat or ApronCotton absorbs liquids and holds the irritant against the skin. Tyvek repels organic splashes.

Visualization: PPE Decision Logic

PPE_Decision_Tree Start Task Assessment Type Is the operation Open or Closed? Start->Type Closed Closed System (Septum/Syringe) Type->Closed Syringe/Schlenk Open Open Handling (Weighing/Pouring) Type->Open Spatula/Funnel Risk_Low Controlled Risk Closed->Risk_Low Risk_High High Vapor/Splash Risk Open->Risk_High PPE_Max MAX PROTECTION: Fume Hood + Goggles + Silver Shield Gloves Risk_High->PPE_Max PPE_Std STD PROTECTION: Fume Hood + Goggles + Double Nitrile Gloves Risk_Low->PPE_Std

Figure 1: Decision logic for selecting appropriate PPE based on operational risk. Note that Fume Hood use is constant.

Operational Protocol: The "Zero-Exposure" Workflow

This protocol uses a self-validating approach: every step includes a check to ensure safety before proceeding.

Phase 1: Pre-Operational Setup
  • Ventilation Check: Verify fume hood flow is operational. Validation: Tissue strip test at the sash opening.

  • Quench Prep: Prepare a beaker of 10% aqueous ammonia or saturated sodium bicarbonate . This is your "neutralization station" for dirty spatulas and tips.

  • Balance Hygiene: If the balance is outside the hood, do not weigh the pure solid there. Tare a vial inside the hood, add the solid, cap it tightly, and then move to the balance.

Phase 2: Active Handling
  • Solid Handling: Avoid creating dust.[2] Isothiocyanate dust is a potent respiratory sensitizer.

  • Liquid Transfer: Use positive displacement pipettes or glass syringes. Avoid plastic syringes if possible, as the piperidine ring can swell rubber plungers, leading to sticking and splashing.

  • The "Dirty Hand" Rule: Designate your non-dominant hand as the "dirty" hand (touches the chemical container) and the dominant hand as "clean" (touches the sash/equipment).

Phase 3: Decontamination & Waste
  • Immediate Quench: Place all contaminated tips, needles, and wipes directly into the ammonia/bicarbonate quench bath prepared in Phase 1. Why? This converts the reactive isothiocyanate into a stable thiourea derivative [1].

  • Double Bagging: Solid waste (gloves, dry wipes) must be double-bagged and sealed inside the fume hood before transport to the waste bin to prevent off-gassing in the lab.

Emergency Response Protocols

Spill Response ( < 50 mL/g)
  • Evacuate & Isolate: Alert nearby personnel. Lachrymators travel fast.

  • PPE Upgrade: Don Silver Shield laminate gloves and a respirator if outside the hood.

  • Neutralize: Cover the spill with an absorbent pad soaked in 10% aqueous ammonia or a mixture of ethanol/ammonia (1:1) .

    • Mechanism:[4][10] The amine reacts with the isothiocyanate to form a thiourea, destroying the electrophilic hazard.

  • Wait: Allow 15–30 minutes for the reaction to occur.

  • Cleanup: Collect residue as hazardous chemical waste.

First Aid
  • Eye Contact: Flush for 15 minutes immediately.[2][9] Do not pause to remove contact lenses; flush over them if necessary, then remove.

  • Skin Contact: Wash with soap and water.[1][2][3] Do not use alcohol on the skin; it increases blood flow and may enhance absorption of the lipophilic piperidine ring.

Visualization: Spill Neutralization Workflow

Spill_Response Spill Spill Detected Isolate Isolate Area (Close Hood Sash) Spill->Isolate Neutralize Apply Neutralizer (Ethanol/Ammonia) Isolate->Neutralize Wait Wait 30 Mins (Formation of Thiourea) Neutralize->Wait Cleanup Collect as Chemical Waste Wait->Cleanup

Figure 2: Workflow for neutralizing isothiocyanate spills using nucleophilic quenching.

References

  • Organic Syntheses. Preparation of Isothiocyanates and their Reaction with Amines. Organic Syntheses, Coll.[11] Vol. 1, p. 447. Link

  • Thermo Fisher Scientific. Safety Data Sheet: Ethyl isothiocyanate (Class Reference).Link

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).[11] Link

  • Ansell Healthcare. Chemical Permeation & Degradation Guide (Nitrile vs. Laminate Data).Link

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-isothiocyanatopiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-isothiocyanatopiperidine-1-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.